(+)-Nefopam
描述
属性
IUPAC Name |
(1S)-5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPDEAGGEXEMMM-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCO[C@H](C2=CC=CC=C2C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318213 | |
| Record name | (+)-Nefopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110011-82-0 | |
| Record name | (+)-Nefopam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110011-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Nefopam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110011820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Nefopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEFOPAM, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ253LM2KD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Central Nervous System Mechanism of Action of (+)-Nefopam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+)-Nefopam is a centrally-acting, non-opioid analgesic with a complex and multifaceted mechanism of action that distinguishes it from traditional pain therapeutics. This technical guide provides an in-depth exploration of its core mechanisms within the central nervous system (CNS). The primary analgesic effects of this compound are attributed to its ability to act as a triple monoamine reuptake inhibitor, its modulation of voltage-gated ion channels, and its indirect influence on glutamatergic neurotransmission. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.
Core Mechanisms of Action in the CNS
This compound exerts its analgesic and other neurological effects through several interconnected mechanisms:
-
Triple Monoamine Reuptake Inhibition : A primary and well-established mechanism is the inhibition of the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft.[1][2] By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), this compound increases the synaptic concentrations of these key neurotransmitters.[3][4] This enhancement of monoaminergic neurotransmission is believed to activate descending inhibitory pain pathways, a mechanism shared with some antidepressant medications used for pain management.[3][4]
-
Modulation of Voltage-Gated Ion Channels : this compound has been shown to block voltage-gated sodium channels (NaV) and calcium channels (CaV).[2][5] This action reduces neuronal excitability and the propagation of pain signals.[2] The blockade of presynaptic NaV and CaV channels is also thought to contribute to the reduction of neurotransmitter release, including glutamate.[1][3]
-
Indirect Modulation of Glutamatergic Systems : While studies indicate that this compound does not directly bind to ionotropic glutamate receptors, including the NMDA receptor, it indirectly modulates glutamatergic transmission.[1][6] Evidence suggests that by blocking voltage-sensitive sodium and calcium channels, this compound reduces the presynaptic release of glutamate.[1][7] This leads to a decrease in the activation of postsynaptic NMDA receptors, thereby preventing NMDA receptor-dependent neurotoxicity in certain experimental models.[3][7][8]
-
Anticholinergic Effects : this compound also possesses anticholinergic properties, which may contribute to its overall analgesic profile, though this mechanism is less well-characterized compared to its effects on monoamine and ion channel systems.[2]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the binding affinities and inhibitory concentrations of this compound for its key molecular targets.
Table 1: Monoamine Transporter and Receptor Binding Affinities
| Target | Parameter | Value (nM) | Reference |
| Serotonin Transporter (SERT) | Kᵢ | 29 | [4] |
| Norepinephrine Transporter (NET) | Kᵢ | 33 | [4] |
| Dopamine Transporter (DAT) | Kᵢ | 531 | [4] |
| Serotonin Receptor 5-HT₂C | IC₅₀ | 1400 | [9] |
| Serotonin Receptor 5-HT₂A | IC₅₀ | 5100 | [9] |
| Adrenergic Receptor α₁ | IC₅₀ | 15000 | [9] |
| Serotonin Receptor 5-HT₃ | IC₅₀ | 22300 | [9] |
| Serotonin Receptor 5-HT₁B | IC₅₀ | 41700 | [9] |
| Serotonin Receptor 5-HT₁A | IC₅₀ | 64900 | [9] |
| Dopamine Receptor D₁ | IC₅₀ | 100000 | [9] |
Table 2: Ion Channel and Neuroprotection Activity
| Target/Activity | Parameter | Value (µM) | Reference |
| Voltage-Gated Sodium Channels (VSSCs) | Inhibition of [³H]batrachotoxin binding | Micromolar range | [1] |
| Voltage-Gated Sodium Channels (VSSCs) | Inhibition of ²²Na⁺ uptake | Micromolar range | [1] |
| L-type Voltage-Sensitive Calcium Channels | 50% Neuroprotection (NMDA-mediated excitotoxicity) | 47 | [8] |
| L-type Voltage-Sensitive Calcium Channels | Full Neuroprotection (NMDA-mediated excitotoxicity) | 100 | [8] |
| Veratridine-Induced Neurodegeneration | 50% Neuroprotection | 20 | [10] |
| Veratridine-Induced Neurodegeneration | Full Neuroprotection | 50 | [10] |
Note: Specific IC₅₀ values for individual subtypes of voltage-gated sodium and calcium channels are not consistently reported in the literature, with some studies indicating a relatively low potency (in the higher micromolar to millimolar range).[11]
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the serotonin, norepinephrine, and dopamine transporters.
-
Materials :
-
Cell membranes from cell lines stably expressing human SERT, NET, or DAT.
-
Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
This compound hydrochloride.
-
Non-specific binding control: Fluoxetine (for SERT), Desipramine (for NET), GBR 12909 (for DAT).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Filtration apparatus (cell harvester).
-
Liquid scintillation counter and cocktail.
-
-
Procedure :
-
Membrane Preparation : Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup : In a 96-well plate, add the following to each well in order:
-
50 µL of assay buffer.
-
50 µL of this compound at various concentrations (typically a serial dilution from 1 nM to 100 µM) or buffer (for total binding) or a high concentration of the respective non-specific binding control (e.g., 10 µM).
-
50 µL of the appropriate radioligand at a concentration near its Kₑ value.
-
50 µL of the membrane preparation to initiate the reaction.
-
-
Incubation : Incubate the plates for 60-120 minutes at room temperature with gentle agitation to reach binding equilibrium.
-
Filtration : Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting : Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation
This protocol is used to measure the inhibitory effect of this compound on voltage-gated sodium or calcium channels in cultured neurons.
-
Materials :
-
Cultured neurons (e.g., dorsal root ganglion neurons or cortical neurons).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4. For Ca²⁺ current recording, Na⁺ can be replaced with a non-permeant cation like NMDG⁺, and Ba²⁺ (e.g., 10 mM) can be used as the charge carrier instead of Ca²⁺ to increase current amplitude and reduce Ca²⁺-dependent inactivation.
-
Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2. Cesium is used to block K⁺ channels.
-
Borosilicate glass micropipettes (resistance of 3-5 MΩ).
-
Patch-clamp amplifier, data acquisition system, and microscope.
-
This compound hydrochloride stock solution.
-
-
Procedure :
-
Cell Preparation : Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Giga-seal Formation : Approach a neuron with a micropipette filled with the internal solution and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration : Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.
-
Current Recording :
-
Clamp the membrane potential at a holding potential where the channels of interest are in a closed state (e.g., -80 mV for NaV channels).
-
Apply a series of depolarizing voltage steps to elicit ionic currents.
-
Record baseline currents before drug application.
-
-
Drug Application : Perfuse the recording chamber with the external solution containing various concentrations of this compound.
-
Data Acquisition : Record the ionic currents in the presence of this compound.
-
Data Analysis : Measure the peak current amplitude at each voltage step before and after the application of this compound. Calculate the percentage of current inhibition for each concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.
-
In Vivo Microdialysis for Neurotransmitter Release
This protocol allows for the in vivo measurement of extracellular levels of serotonin, norepinephrine, and dopamine in a specific brain region of a freely moving rodent following the administration of this compound.
-
Materials :
-
Adult male rats or mice.
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Surgical instruments.
-
Perfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
This compound hydrochloride for systemic administration.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD).
-
-
Procedure :
-
Surgical Implantation : Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Probe Insertion : On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection : Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period (1-2 hours), collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant.
-
Drug Administration : Administer this compound systemically (e.g., intraperitoneally or subcutaneously).
-
Post-Drug Sample Collection : Continue to collect dialysate samples for several hours after drug administration.
-
Sample Analysis : Analyze the dialysate samples for 5-HT, NE, and DA content using HPLC-ECD.
-
Data Analysis : Quantify the neurotransmitter concentrations in each sample. Express the results as a percentage of the average baseline concentration. Plot the mean percentage change from baseline over time to visualize the effect of this compound on neurotransmitter release.
-
Hot Plate Test for Analgesic Efficacy
This is a classic behavioral test to assess the central analgesic properties of this compound in rodents.[12]
-
Materials :
-
Mice or rats.
-
Hot plate apparatus with adjustable temperature.
-
Transparent cylinder to confine the animal on the hot plate.
-
This compound hydrochloride for administration.
-
Vehicle control (e.g., saline).
-
-
Procedure :
-
Acclimatization : Acclimatize the animals to the testing room and apparatus.
-
Baseline Latency : Place each animal on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and measure the time it takes for the animal to exhibit a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.[3]
-
Drug Administration : Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal).
-
Post-Drug Latency : At specific time points after drug administration (e.g., 15, 30, 45, and 60 minutes), place the animals back on the hot plate and measure the response latency.[12]
-
Data Analysis : Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the drug-treated and vehicle-treated groups using appropriate statistical tests.
-
Conclusion
This compound possesses a unique and complex mechanism of action in the central nervous system, which underpins its efficacy as a non-opioid analgesic. Its primary actions as a triple monoamine reuptake inhibitor, a modulator of voltage-gated sodium and calcium channels, and an indirect modulator of glutamatergic neurotransmission provide a multi-pronged approach to pain management. This technical guide has provided a detailed overview of these mechanisms, supported by quantitative data, comprehensive experimental protocols, and visual diagrams. A thorough understanding of these intricate pharmacological properties is essential for the continued research, development, and optimal clinical application of this compound and related compounds in the field of analgesia and neuroscience.
References
- 1. Nefopam blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]
- 3. Rediscovery of Nefopam for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epain.org [epain.org]
- 5. Use of nefopam for chronic pain – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Novel effect of nefopam preventing cGMP increase, oxygen radical formation and neuronal death induced by veratridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nefopam inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3H-batrachotoxinin-A benzoate binding to voltage-sensitive sodium channels: inhibition by the channel blockers tetrodotoxin and saxitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nefopam is more potent than carbamazepine for neuroprotection against veratridine in vitro and has anticonvulsant properties against both electrical and chemical stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Enantioselective Synthesis of (+)-Nefopam: A Technical Guide for Drug Development Professionals
Introduction
Nefopam is a centrally acting, non-opioid analgesic used for the management of moderate to severe pain. It exists as a chiral molecule, and pharmacological studies have consistently demonstrated that the (+)-enantiomer, specifically (R)-(+)-Nefopam, is significantly more potent in its analgesic and monoamine reuptake inhibitory properties than its (S)-(-)-counterpart. This stereospecificity underscores the importance of enantiomerically pure (+)-Nefopam in therapeutic applications to maximize efficacy and potentially reduce side effects associated with the less active enantiomer.
This in-depth technical guide provides a comprehensive overview of the methodologies for obtaining enantiomerically pure this compound. The primary focus is on the well-established method of chiral resolution of racemic Nefopam, for which detailed experimental protocols and quantitative data are available. While direct asymmetric synthesis of Nefopam is a desirable goal, the current literature predominantly details the synthesis of racemic mixtures. Therefore, an overview of common racemic synthesis strategies is also presented as they provide the necessary precursor for chiral resolution. This guide is intended for researchers, scientists, and drug development professionals seeking a practical understanding of the synthesis of this important analgesic.
Racemic Synthesis of Nefopam: The Precursor to Enantiomeric Resolution
The synthesis of racemic Nefopam has been extensively explored, with several routes developed from various starting materials. These syntheses provide the racemic mixture that is the substrate for chiral resolution to isolate the desired (+)-enantiomer. Below are summaries of key racemic syntheses.
Synthesis from o-Benzoylbenzoic Acid
A common and versatile starting material for the synthesis of Nefopam is o-benzoylbenzoic acid. One of the seminal routes involves a multi-step sequence that is high-yielding and utilizes readily available commercial reagents.
Table 1: Quantitative Data for Racemic Nefopam Synthesis from o-Benzoylbenzoic Acid
| Step | Reaction | Reagents | Solvent | Yield |
| 1 | Amide Formation | Not specified | Not specified | Not specified |
| 2 | Reduction | Lithium aluminum hydride (LiAlH4) | Dry tetrahydrofuran (THF) | 89% |
| 3 | Cyclization | p-Toluenesulfonic acid (p-TsOH) | Benzene | 81% |
| Overall | - | - | - | ~72% (for last two steps) |
-
Preparation of 2-((2-(hydroxy(phenyl)methyl)benzyl)(methyl)amino)ethan-1-ol: 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide is reduced using lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (THF). The reaction mixture is worked up to yield the amino alcohol intermediate.
-
Cyclization to Nefopam: The intermediate from the previous step is subjected to cyclization in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in benzene under reflux conditions to yield racemic Nefopam.
The Stereochemical Dichotomy of Analgesia: A Technical Guide to (+)-Nefopam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nefopam is a centrally-acting, non-opioid analgesic with a unique multimodal mechanism of action. Administered clinically as a racemic mixture, its analgesic properties are predominantly attributed to the (+)-enantiomer. This technical guide provides an in-depth exploration of the stereochemistry of nefopam and its profound impact on analgesic activity. We will delve into the quantitative differences in receptor binding and ion channel modulation between the enantiomers, detail the experimental protocols used to elucidate these properties, and visualize the key signaling pathways involved in its mechanism of action.
Introduction
Nefopam occupies a distinct position in the landscape of analgesics. Structurally a benzoxazocine, it is unrelated to opioids and non-steroidal anti-inflammatory drugs (NSAIDs). Its therapeutic effect stems from a complex interplay of neurochemical modulations, primarily the inhibition of serotonin, norepinephrine, and dopamine reuptake, alongside the blockade of voltage-gated sodium and calcium channels.[1][2] The presence of a chiral center dictates that nefopam exists as two enantiomers, (+)-nefopam and (-)-nefopam. Pharmacological studies have consistently demonstrated that the (+)-enantiomer is the more potent analgesic, making the stereochemistry of nefopam a critical aspect of its drug profile.[3] This guide aims to provide a comprehensive technical overview for researchers and drug development professionals on the stereoselective action of nefopam.
Stereochemistry and Biological Activity
The analgesic and antinociceptive activity of nefopam is markedly stereoselective, with the (+)-enantiomer demonstrating significantly higher potency than the (-)-enantiomer. This difference is a direct consequence of the differential interactions of the enantiomers with their biological targets.
Monoamine Reuptake Inhibition
Nefopam's ability to inhibit the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) is a cornerstone of its analgesic mechanism, contributing to the enhancement of descending pain-modulating pathways.[1][4] While specific binding affinities (Ki values) for the individual enantiomers are not extensively reported in publicly available literature, studies on the racemic mixture provide a baseline for its activity at the respective transporters. Modeling studies of the serotonin uptake area suggest that the (+)-(1S,5S)-enantiomer experiences less severe nonbonding steric interactions compared to the (-)-(1R,5R)-isomer, potentially explaining its greater activity.[5]
Table 1: Binding Profile of Racemic Nefopam for Monoamine Transporters and Serotonin Receptors [6]
| Target | Binding Affinity (Ki, nM) |
| Serotonin Transporter (SERT) | 29 |
| Norepinephrine Transporter (NET) | 33 |
| Dopamine Transporter (DAT) | 531 |
| Serotonin Receptor 2A (5-HT2A) | 1,685 |
| Serotonin Receptor 2B (5-HT2B) | 330 |
| Serotonin Receptor 2C (5-HT2C) | 56 |
Ion Channel Modulation
Table 2: Inhibitory Concentration of Racemic Nefopam on L-type Calcium Channels [7]
| Activity | Concentration (µM) |
| 50% Neuroprotection (IC50) | 47 |
| Full Neuroprotection | 100 |
| 50% Inhibition of cGMP formation | 58 |
| Full Inhibition of cGMP formation | 100 |
In Vivo Analgesic Activity
The superior analgesic efficacy of this compound has been demonstrated in various preclinical models of pain.
Table 3: Analgesic Potency of Nefopam Enantiomers in Mice [3]
| Test | Route of Administration | Potency Ranking |
| Hot-Plate Test | Intraperitoneal, Intracerebroventricular, Intrathecal | This compound > (-)-Nefopam |
| Formalin Test | Intraperitoneal | This compound > (-)-Nefopam |
| Tail-Flick Test | Intraperitoneal | Weak effect, but (+)-enantiomer more potent |
Experimental Protocols
Chiral Resolution of Nefopam Enantiomers
A common method for resolving racemic nefopam is through diastereomeric salt formation using a chiral resolving agent, such as O,O'-dibenzoyl-L-tartaric acid.
Protocol: Resolution of Racemic Nefopam
-
Preparation of Free Base: Dissolve racemic nefopam hydrochloride in water and basify with a sodium hydroxide solution.
-
Extraction: Extract the resulting free base with an organic solvent (e.g., ethanol).
-
Salt Formation: To the solution of racemic nefopam free base in ethanol, add a solution of O,O'-dibenzoyl-L-tartaric acid in ethanol.
-
Crystallization: Allow the mixture to stir at room temperature to facilitate the crystallization of the diastereomeric salt. The this compound preferentially crystallizes with O,O'-dibenzoyl-L-tartaric acid.
-
Isolation: Collect the crystals by filtration, wash with cold ethanol, and dry under reduced pressure.
-
Liberation of Enantiomer: Treat the isolated diastereomeric salt with a base to liberate the enantiomerically enriched this compound free base.
Chiral Separation by Capillary Electrophoresis
Capillary electrophoresis (CE) is a high-efficiency technique for the analytical separation of enantiomers.
Protocol: Enantioseparation of Nefopam by CE [8]
-
Instrumentation: A capillary electrophoresis system equipped with a diode array detector.
-
Capillary: Fused-silica capillary.
-
Chiral Selector: A chiral selector is added to the background electrolyte (BGE). Sulfated-β-cyclodextrin is an effective chiral selector for nefopam.
-
Background Electrolyte (BGE): A buffer solution, for example, a mixture of Tris and borate at a controlled pH. For nefopam, a BGE containing 0.075% v/v of a supramolecular deep eutectic solvent of sulfated-β-cyclodextrin and citric acid can achieve baseline separation.[8]
-
Applied Voltage: A high voltage is applied across the capillary to drive the electrophoretic separation.
-
Detection: Detection is typically performed using UV absorbance at a specific wavelength.
In Vivo Analgesic Assays
The hot plate test is a model of thermal nociception used to evaluate the efficacy of centrally acting analgesics.[9]
Protocol: Hot Plate Test in Mice [10]
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant level (e.g., 55 ± 0.5 °C).
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Place each mouse individually on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer the test compound (e.g., this compound, (-)-nefopam, or vehicle) via the desired route (e.g., intraperitoneal).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60 minutes), place the mice back on the hot plate and measure the response latency.
-
Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline or vehicle-treated group.
The formalin test is a model of persistent pain that has two distinct phases: an early, acute phase and a late, inflammatory phase.[4]
Protocol: Formalin Test in Mice [4][10]
-
Acclimation: Individually house mice in observation chambers for at least 30 minutes to acclimate.
-
Drug Administration: Administer the test compound or vehicle prior to the formalin injection.
-
Formalin Injection: Inject a dilute solution of formalin (e.g., 20 µL of a 1-5% solution) subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately after injection, observe the mouse and record the amount of time it spends licking or biting the injected paw.
-
Phases of Nociception:
-
Phase 1 (Early Phase): Typically the first 0-5 minutes post-injection, representing direct nociceptor activation.
-
Phase 2 (Late Phase): Typically begins around 15-20 minutes post-injection and can last for 20-40 minutes, reflecting inflammatory processes and central sensitization.
-
-
Data Analysis: The total time spent licking/biting in each phase is quantified and compared between treatment groups.
Signaling Pathways and Mechanism of Action
The analgesic effect of this compound is mediated by its influence on descending monoaminergic pain pathways and its direct effects on neuronal excitability.
Descending Monoaminergic Pain Modulation
By inhibiting the reuptake of serotonin and norepinephrine in the brainstem and spinal cord, this compound enhances the activity of descending inhibitory pathways that suppress the transmission of nociceptive signals from the periphery to the brain.
Caption: Descending monoaminergic pain modulation pathway enhanced by this compound.
Neuronal Excitability Modulation
This compound's blockade of voltage-gated sodium and calcium channels directly reduces the excitability of neurons involved in the pain pathway.
Caption: Mechanism of neuronal excitability reduction by this compound.
Conclusion
The stereochemistry of nefopam is a determining factor in its analgesic activity, with the (+)-enantiomer being the primary contributor to its therapeutic effects. This stereoselectivity is evident in its interactions with monoamine transporters and its efficacy in preclinical pain models. A thorough understanding of the distinct pharmacological profiles of the nefopam enantiomers is crucial for the rational design and development of novel, non-opioid analgesics. Further research to delineate the precise binding affinities and ion channel inhibitory concentrations of the individual enantiomers will provide a more complete picture of this unique analgesic and may pave the way for the development of enantiomerically pure formulations with an optimized therapeutic index.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoisomer differentiation for the analgesic drug nefopam hydrochloride using modeling studies of serotonin uptake area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rediscovery of Nefopam for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nefopam inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiomeric separation of nefopam and cathinone derivatives using a supramolecular deep eutectic solvent as a chiral selector in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hot plate test - Wikipedia [en.wikipedia.org]
- 10. meliordiscovery.com [meliordiscovery.com]
The Discovery and Development of Nefopam: A Technical Guide
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
Abstract
Nefopam, a centrally-acting, non-opioid analgesic, represents a unique therapeutic agent with a multifaceted mechanism of action. Developed in the 1960s, its journey from a potential muscle relaxant and antidepressant to a recognized analgesic has been marked by extensive pharmacological investigation. This technical guide provides a comprehensive overview of the discovery, development, and core pharmacology of Nefopam. It details the initial synthesis, preclinical and clinical evaluation, and elucidates its complex mechanism of action involving the inhibition of monoamine reuptake and modulation of ion channels and N-methyl-D-aspartate (NMDA) receptors. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into the scientific foundation of Nefopam's therapeutic utility.
Discovery and Initial Development
Nefopam, a compound belonging to the benzoxazocine class, was first developed in the 1960s.[1] Initially known by the name fenazocine, it was structurally derived from orphenadrine and diphenhydramine.[1][2] The initial synthesis of Nefopam was carried out by the Rexall Drug and Chemical Company.[3] The seminal work on its synthesis is detailed in U.S. Patent 3,830,803.[3]
Early investigations into the pharmacological profile of fenazocine explored its potential as a muscle relaxant and an antidepressant.[1] However, subsequent studies revealed its potent analgesic properties, which then became the primary focus of its clinical development.[1]
Chemical Synthesis
The foundational synthesis of Nefopam, as described in U.S. Patent 3,830,803, involves a multi-step process starting from 2-(N-methylaminomethyl)benzhydrol.[3]
Experimental Protocol: Synthesis of 5-methyl-1-phenyl-1,3,4,6-tetrahydro-5H-benz[f]-2,5-oxazocin-4-one [3]
-
Starting Material: 2-(N-methylaminomethyl)benzhydrol.
-
Reaction: The starting material (5.0 g, 0.022 mole) is dissolved in a mixture of ether (50 ml) and pyridine (5 ml).
-
Acylation: The mixture is cooled in an ice bath, and chloroacetyl chloride (3.5 ml) is added dropwise with stirring.
-
Incubation: The reaction mixture is allowed to stand for 3 hours at room temperature.
-
Work-up: The mixture is then processed to isolate the intermediate product.
-
Cyclization: The intermediate is subsequently cyclized to form 5-methyl-1-phenyl-1,3,4,6-tetrahydro-5H-benz[f]-2,5-oxazocin-4-one.
-
Reduction: The resulting oxazocin-4-one (4.1 g, 0.016 mole) is added to lithium aluminum hydride (0.8 g, 0.021 mole) in tetrahydrofuran (75 ml).
-
Reflux: The mixture is refluxed for several hours.
-
Quenching and Isolation: After cooling, the reaction is quenched by the successive addition of water (0.8 ml), 15% sodium hydroxide solution (0.8 ml), and again water (2.4 ml). The final product, 5-methyl-1-phenyl-1,3,4,6-tetrahydro-5H-benz[f]-2,5-oxazocine (Nefopam), is then isolated.
Pharmacological Profile
Nefopam's analgesic effect is attributed to a complex interplay of mechanisms at the central nervous system level. Unlike traditional opioids or non-steroidal anti-inflammatory drugs (NSAIDs), Nefopam does not act on opioid receptors and lacks anti-inflammatory properties.[4] Its primary mechanisms of action include the inhibition of monoamine reuptake, modulation of voltage-gated ion channels, and interaction with the NMDA receptor system.[4][5][6]
Monoamine Reuptake Inhibition
Nefopam is a potent inhibitor of the reuptake of serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA) in the synaptic cleft.[4] This action increases the concentration of these neurotransmitters, which are key components of the descending pain modulatory pathways.[7][8] The enhanced monoaminergic transmission is believed to contribute significantly to its analgesic effects.
Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters [9]
-
Membrane Preparation: Cell membranes expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are prepared.
-
Radioligands: Specific radioligands for each transporter are used (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT).
-
Assay: Varying concentrations of Nefopam are incubated with the cell membranes and the respective radioligand.
-
Data Analysis: The concentration of Nefopam that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Table 1: Binding Affinities (Ki) of Nefopam for Monoamine Transporters
| Transporter | Ki (nM) |
| SERT | 29 |
| NET | 33 |
| DAT | 531 |
Data sourced from BenchChem.[9]
Table 2: In Vitro Affinity (IC50) of Nefopam for Serotonergic Receptors
| Receptor | IC50 (µM) |
| 5-HT₂C | 1.4 |
| 5-HT₂A | 5.1 |
| 5-HT₃ | 22.3 |
| 5-HT₁B | 41.7 |
| 5-HT₁A | 64.9 |
Data sourced from a study by Verleye et al.[10]
Caption: Nefopam inhibits monoamine reuptake at the presynaptic terminal.
Ion Channel Modulation
Nefopam has been shown to interact with voltage-gated sodium and calcium channels.[4][6] By blocking these channels, Nefopam can reduce neuronal excitability and decrease the propagation of pain signals.[4] This action contributes to its overall analgesic effect and may be particularly relevant in neuropathic pain states.
Experimental Protocol: Whole-Cell Patch Clamp for Sodium Channel Activity
A generalized protocol involves:
-
Cell Culture: Use of a cell line expressing the voltage-gated sodium channel of interest (e.g., Nav1.7).
-
Electrophysiology Setup: A patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.
-
Recording: Whole-cell voltage-clamp recordings are performed to measure sodium currents in response to voltage steps.
-
Drug Application: Nefopam is applied to the cells at various concentrations.
-
Data Analysis: The effect of Nefopam on the amplitude and kinetics of the sodium currents is analyzed to determine its inhibitory properties.
Experimental Protocol: Calcium Imaging Assay
A generalized protocol includes:
-
Cell Culture and Plating: Cells expressing the target calcium channels are cultured and plated in microplates.
-
Dye Loading: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells.
-
Fluorescence Measurement: A fluorescence microplate reader is used to measure baseline fluorescence.
-
Compound Addition: Nefopam is added to the wells.
-
Data Analysis: The change in fluorescence intensity, indicating a change in intracellular calcium concentration, is measured to assess the inhibitory effect of Nefopam on calcium influx.
Table 3: Effect of Nefopam on Voltage-Sensitive Calcium Channels
| Parameter | Value |
| Concentration for 50% neuroprotection | 47 µM |
| Concentration for full neuroprotection | 100 µM |
| Reduction in BayK8644-induced Ca²⁺ increase | 73% at 100 µM |
| Concentration for 50% cGMP formation inhibition | 58 µM |
Data from a study on NMDA-mediated excitotoxicity.[11]
NMDA Receptor Modulation
Nefopam also modulates the glutamatergic system, in part through its interaction with N-methyl-D-aspartate (NMDA) receptors.[5] While it does not directly bind to the primary agonist site, it is thought to indirectly antagonize NMDA receptor function, potentially by reducing glutamate release secondary to its effects on ion channels.[6][12] This action may contribute to its effectiveness in preventing central sensitization and hyperalgesia.
Caption: Nefopam reduces neuronal excitability and pain signaling.
Preclinical and Clinical Efficacy
The analgesic efficacy of Nefopam has been demonstrated in a variety of preclinical pain models and confirmed in clinical trials for the management of moderate to severe pain.
Preclinical Studies
Acetic Acid-Induced Writhing Test: This model of visceral pain is commonly used to screen for analgesic activity.
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice
-
Animals: Male ICR mice are typically used.
-
Drug Administration: Nefopam is administered intraperitoneally at various doses.
-
Induction of Writhing: 30 minutes after drug administration, a 0.6% solution of acetic acid is injected intraperitoneally.
-
Observation: The number of writhes (abdominal constrictions) is counted for a set period (e.g., 10 minutes), starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing compared to a control group is calculated to determine the ED50 (the dose that produces 50% of the maximal effect).
Formalin Test: This model allows for the assessment of analgesic effects on both acute, neurogenic pain (Phase 1) and persistent, inflammatory pain (Phase 2).
Experimental Protocol: Formalin Test in Mice
-
Animals: Male ICR mice are used.
-
Drug Administration: Nefopam is administered subcutaneously at various doses.
-
Induction of Pain: A 2.5% formalin solution is injected into the plantar surface of the hind paw.
-
Observation: The time spent licking the injected paw is recorded in two phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-30 minutes post-injection).
-
Data Analysis: The analgesic effect is quantified by the reduction in licking time in each phase compared to a control group.
Table 4: Preclinical Analgesic Efficacy of Nefopam
| Pain Model | Species | Route of Administration | ED₅₀ (mg/kg) |
| Acetic Acid-Induced Writhing | Mouse | Intraperitoneal | 1-30 (dose-dependent inhibition) |
| Formalin Test (Phase 1) | Mouse | Subcutaneous | 1-10 (dose-dependent inhibition) |
| Formalin Test (Phase 2) | Mouse | Subcutaneous | 1-10 (dose-dependent inhibition) |
| Norepinephrine Depletion Antagonism | Mouse | Not specified | 12 |
| Serotonin Depletion Antagonism | Mouse | Not specified | 11 |
Data compiled from various preclinical studies.[10][13][14]
Clinical Trials
Clinical studies have evaluated the efficacy of Nefopam in various pain settings, particularly for the management of postoperative pain. These trials have generally demonstrated that Nefopam is an effective analgesic for moderate to severe pain.[15][16]
A systematic review of randomized controlled trials found that nefopam significantly reduces opioid consumption in postoperative patients by an average of 38%.[16] However, some studies in specific pain populations, such as cancer pain, have not shown a statistically significant reduction in pain scores compared to placebo, although a trend towards reduced opioid consumption was observed.[13]
Table 5: Summary of a Clinical Trial of Nefopam for Cancer Pain
| Parameter | Nefopam Group (n=20) | Placebo Group (n=20) | p-value |
| Pain Reduction at 24h (% patients) | 80% | 75% | >0.05 |
| Median Morphine Consumption at 48h (mg) | 25.5 | 37 | 0.499 |
Data from a randomized controlled study by Srisangkhap and colleagues.[13]
Conclusion
The discovery and development of Nefopam have provided a valuable non-opioid analgesic option for the management of moderate to severe pain. Its unique and complex mechanism of action, involving the inhibition of monoamine reuptake and modulation of key ion channels and receptors involved in pain transmission, distinguishes it from other classes of analgesics. This technical guide has provided a comprehensive overview of the key milestones in its history, from its initial synthesis to its established pharmacological profile and clinical utility. The detailed experimental protocols and summary data presented herein offer a valuable resource for researchers and clinicians seeking a deeper understanding of this important therapeutic agent. Further research into the nuanced aspects of its mechanism of action may yet unlock its full therapeutic potential.
References
- 1. Nefopam - Wikipedia [en.wikipedia.org]
- 2. Effect of Nefopam on Dysesthesia, Postoperative Pain, and Satisfaction in Patients with Lumbar Spinal Stenosis Undergoing Spine Surgery: A Double-Blind, Randomized Study [mdpi.com]
- 3. US3830803A - 5-loweralkyl-1-phenyl-1,3,4,6-tetrahydro-5h-benz(f)-2,5-oxazocines and 4-ones - Google Patents [patents.google.com]
- 4. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]
- 5. Rediscovery of Nefopam for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nefopam blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spinal Noradrenergic Modulation and the Role of the Alpha-2 Receptor in the Antinociceptive Effect of Intrathecal Nefopam in the Formalin Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nefopam, a Non-sedative Benzoxazocine Analgesic, Selectively Reduces the Shivering Threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Role of catecholamines and serotonin receptor subtypes in nefopam-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nefopam inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analgesic efficacy of nefopam for cancer pain: a randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of nefopam as a monoamine uptake inhibitor in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Single dose oral nefopam for acute postoperative pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Pharmacological Profile of (+)-Nefopam: A Technical Guide
Executive Summary
(+)-Nefopam, the dextrorotatory enantiomer of the benzoxazocine nefopam, is a potent, centrally acting, non-opioid analgesic. Its mechanism of action is multifaceted, primarily attributed to the inhibition of serotonin, norepinephrine, and dopamine reuptake, positioning it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Additionally, this compound modulates voltage-gated sodium and calcium channels, contributing to its antihyperalgesic and antinociceptive properties. This document provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinities, functional potencies, and detailed experimental methodologies for its characterization. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Nefopam has been utilized for the management of acute and chronic pain, distinguished by its non-opioid nature.[1] It is administered as a racemic mixture; however, preclinical studies have consistently demonstrated that the (+)-enantiomer is substantially more potent than its (-)-counterpart.[2] This guide focuses specifically on the pharmacological characteristics of the more active this compound enantiomer, providing a detailed technical resource for its scientific evaluation.
Mechanism of Action
The analgesic effects of this compound are primarily mediated through two key mechanisms:
-
Triple Monoamine Reuptake Inhibition: this compound non-selectively inhibits the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by binding to their respective transporters (SERT, NET, and DAT).[1] This leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing descending inhibitory pain pathways.
-
Ion Channel Modulation: this compound blocks voltage-gated sodium channels (VGSCs) and modulates voltage-gated calcium channels (VGCCs).[1][3] This action reduces neuronal excitability and glutamate release, which are crucial processes in the transmission and sensitization of pain signals.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki) and functional inhibitory concentrations (IC50) of nefopam. While much of the publicly available data pertains to the racemic mixture, it is established that the (+)-enantiomer is the more pharmacologically active component.
Table 1: Monoamine Transporter Binding Affinities of Racemic Nefopam
| Target | Radioligand | Ki (nM) | Reference |
| Serotonin Transporter (SERT) | [3H]Citalopram | 29 | [4] |
| Norepinephrine Transporter (NET) | [3H]Nisoxetine | 33 | [4] |
| Dopamine Transporter (DAT) | [3H]WIN 35,428 | 531 | [4] |
Table 2: Ion Channel and Receptor Functional Inhibition by Racemic Nefopam
| Target/Assay | IC50 (µM) | Reference |
| Voltage-Sensitive Sodium Channels (VSSCs) | 27 | [5] |
| L-type Voltage-Sensitive Calcium Channel dependent Neuroprotection | 47 | [6] |
| Serotonin Receptor 5-HT2C | 1.4 | [7] |
| Serotonin Receptor 5-HT2A | 5.1 | [7] |
| Adrenergic Receptor α1 | 15.0 | [7] |
Detailed Experimental Protocols
Radioligand Binding Assays for Monoamine Transporters
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for SERT, NET, and DAT.
Materials:
-
Cell Membranes: HEK293 cells stably expressing human SERT, NET, or DAT.
-
Radioligands: [3H]Citalopram (for SERT), [3H]Nisoxetine (for NET), [3H]WIN 35,428 (for DAT).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: Fluoxetine (for SERT), Desipramine (for NET), GBR 12909 (for DAT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/B).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and homogenize in ice-cold assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Plate Setup: In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Total Binding: Wells containing assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Wells containing assay buffer, radioligand, cell membranes, and a high concentration of the respective non-specific binding control.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the plate contents through the pre-soaked glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by non-linear regression of the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[8]
Neurotransmitter Reuptake Assay
This protocol describes a functional assay to measure the inhibition of monoamine reuptake by this compound in synaptosomes or transfected cells.[9]
Materials:
-
Synaptosomes or Cells: Rat brain synaptosomes or HEK293 cells expressing hSERT, hNET, or hDAT.
-
Radiolabeled Neurotransmitters: [3H]Serotonin, [3H]Norepinephrine, or [3H]Dopamine.
-
Test Compound: this compound hydrochloride.
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Scintillation Counter.
Procedure:
-
Preparation: Prepare synaptosomes or plate cells in a 96-well plate.
-
Pre-incubation: Wash with KRH buffer and pre-incubate with varying concentrations of this compound or vehicle for 15-30 minutes at 37°C.[1]
-
Initiate Uptake: Add a fixed concentration of the respective radiolabeled neurotransmitter.
-
Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C.[1]
-
Termination: Stop the reuptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lysis and Quantification: Lyse the cells and measure the radioactivity of the cell lysate using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter reuptake.
In Vivo Analgesia Models
The hot plate test is used to assess the central analgesic activity of a compound.[2]
Procedure:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes.
-
Baseline: Determine the baseline latency for each mouse to a nociceptive response (paw licking or jumping) by placing it on the hot plate. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally).
-
Testing: At various time points after drug administration, place the mice back on the hot plate and record the latency to the nociceptive response.
-
Data Analysis: Compare the response latencies between the treated and control groups.
The formalin test is used to model both acute and inflammatory pain.[5]
Procedure:
-
Acclimation: Place mice in an observation chamber for at least 15-30 minutes to acclimate.
-
Drug Administration: Administer this compound or vehicle.
-
Formalin Injection: At the time of expected peak effect of the drug, inject a dilute formalin solution (e.g., 2%) into the plantar surface of one hind paw.
-
Observation: Observe the animals and record the total time spent licking the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection, representing neurogenic pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).[5]
-
Data Analysis: Compare the paw licking duration between the treated and control groups for both phases.
Signaling Pathways
Monoamine Reuptake Inhibition
The blockade of SERT, NET, and DAT by this compound increases the concentration of serotonin, norepinephrine, and dopamine in the synapse. This enhanced monoaminergic neurotransmission activates downstream signaling cascades, including the cyclic AMP (cAMP) - Protein Kinase A (PKA) - cAMP response element-binding protein (CREB) pathway, which is implicated in the therapeutic effects of antidepressants and analgesics.[10]
Voltage-Gated Sodium Channel Modulation
By blocking VGSCs, this compound reduces the influx of sodium ions into neurons. This action stabilizes the neuronal membrane, making it less likely to depolarize and fire action potentials. The reduced neuronal excitability leads to a decrease in the release of excitatory neurotransmitters, such as glutamate, which are involved in pain signaling.
Conclusion
This compound is a pharmacologically complex molecule with a unique dual mechanism of action involving the inhibition of monoamine reuptake and the modulation of key ion channels involved in neuronal excitability. This profile distinguishes it from traditional opioid and NSAID analgesics. The data and protocols presented in this guide provide a foundational resource for further research and development of this compound as a therapeutic agent for the management of pain. A thorough understanding of its pharmacological properties is essential for optimizing its clinical use and exploring its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Nefopam enantiomers: preclinical pharmacology/toxicology and pharmacokinetic characteristics in healthy subjects after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dot | Graphviz [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nefopam inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of catecholamines and serotonin receptor subtypes in nefopam-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Differential inhibitory effects of drugs acting at the noradrenaline and 5-hydroxytryptamine transporters in rat and human neocortical synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (+)-Nefopam Receptor Binding Affinity Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Nefopam is a centrally-acting, non-opioid analgesic with a multifaceted mechanism of action. Unlike traditional analgesics, its therapeutic effects are not mediated by opioid receptors. Instead, this compound's primary pharmacological activity stems from its ability to inhibit the reuptake of key monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—thereby increasing their synaptic concentrations. Additionally, it exhibits modulatory effects on voltage-gated sodium and calcium channels, which contributes to its analgesic profile by reducing neuronal hyperexcitability. This technical guide provides a comprehensive overview of the receptor binding affinity of this compound, presenting quantitative data in a structured format, detailing the experimental protocols for key binding assays, and visualizing the associated signaling pathways and experimental workflows.
Receptor Binding Affinity Profile of this compound
The analgesic and physiological effects of this compound are underpinned by its binding affinity to a range of molecular targets. The following tables summarize the quantitative data from various in vitro binding studies, providing a clear comparison of its potency at different transporters and ion channels.
Table 1: Monoamine Transporter Binding Affinity
| Target | Test System | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| Serotonin Transporter (SERT) | Human | [³H]Citalopram | 79 | - | [1] |
| Norepinephrine Transporter (NET) | Human | [³H]Nisoxetine | 5 | - | [1] |
| Dopamine Transporter (DAT) | Human | [³H]WIN 35,428 | >10,000 | 531 | [1][2] |
Table 2: Serotonin Receptor Subtype Binding Affinity
| Target | Test System | IC₅₀ (µM) | Reference(s) |
| 5-HT₂ₐ Receptor | Not Specified | 5.1 | [3] |
| 5-HT₂ₒ Receptor | Not Specified | 1.4 | [3] |
| 5-HT₃ Receptor | Not Specified | 22.3 | [3] |
| 5-HT₁ₐ Receptor | Not Specified | 64.9 | [3] |
| 5-HT₁ₒ Receptor | Not Specified | 41.7 | [3] |
Table 3: Adrenergic and Dopaminergic Receptor Binding Affinity
| Target | Test System | IC₅₀ (µM) | Reference(s) |
| α₁-Adrenergic Receptor | Not Specified | 15.0 | [3] |
| D₁ Dopamine Receptor | Not Specified | 100 | [3] |
Table 4: Ion Channel Interactions
| Target | Interaction | Test System | Method | Observations | Reference(s) |
| Voltage-Sensitive Sodium Channels (VSSCs) | Inhibition | Rat Brain Membranes | [³H]Batrachotoxin binding assay | Displaced radioligand in the micromolar range | [4] |
| L-type Voltage-Sensitive Calcium Channels (VSCCs) | Inhibition | Cultured Cerebellar Neurons | BayK8644-induced calcium influx | Reduced intracellular calcium concentration and protected against NMDA-mediated excitotoxicity | [5] |
Experimental Protocols for Receptor Binding Assays
The determination of this compound's binding affinity relies on standardized in vitro radioligand binding assays. Below are detailed methodologies for the key experiments cited.
Monoamine Transporter Binding Assays (SERT, NET, DAT)
Objective: To determine the binding affinity of this compound for the serotonin, norepinephrine, and dopamine transporters.
Principle: A competitive radioligand binding assay is employed, where the ability of unlabeled this compound to displace a specific high-affinity radioligand from the transporter is measured. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibitory constant (Kᵢ).
Materials:
-
Membrane Preparations: Commercially available or in-house prepared cell membranes from cell lines stably expressing the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT) (e.g., HEK293 or CHO cells).[1]
-
Radioligands:
-
Test Compound: this compound hydrochloride
-
Non-specific Binding Control:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[6]
-
Wash Buffer: Cold Assay Buffer.[6]
-
Scintillation Cocktail
-
96-well microplates and glass fiber filter mats (e.g., Whatman GF/B or GF/C)
-
Cell harvester and Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Thaw frozen cell membrane aliquots on ice.
-
Dilute the membranes in the assay buffer to a final protein concentration of 20-40 µ g/well .[6]
-
-
Assay Setup:
-
In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations.
-
Total Binding: Add assay buffer.
-
Non-specific Binding: Add the respective non-specific binding control.
-
Competition: Add serial dilutions of this compound.
-
-
Reaction Incubation:
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filter mats using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
-
-
Quantification:
-
Dry the filter mats.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[6]
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the radioligand concentration and Kₑ is its dissociation constant.
-
Voltage-Gated Sodium Channel (VSSC) Binding Assay
Objective: To assess the interaction of this compound with voltage-gated sodium channels.
Principle: This assay measures the ability of this compound to displace a radiolabeled ligand that binds to a specific site on the VSSC, such as [³H]batrachotoxin.
Materials:
-
Membrane Preparation: Rat brain membrane preparations.[4]
-
Radioligand: [³H]Batrachotoxin.[4]
-
Test Compound: this compound hydrochloride
-
Assay Buffer and other reagents as per established protocols for [³H]batrachotoxin binding.
Procedure:
-
Membrane Preparation: Prepare synaptosomal membranes from rat brain tissue.
-
Binding Reaction: Incubate the membrane preparation with [³H]batrachotoxin in the presence and absence of varying concentrations of this compound.
-
Filtration and Quantification: Separate bound and free radioligand by rapid filtration and measure the radioactivity of the filter-bound fraction.
-
Data Analysis: Determine the concentration of this compound required to inhibit the specific binding of [³H]batrachotoxin.
L-type Voltage-Gated Calcium Channel (VSCC) Functional Assay
Objective: To evaluate the inhibitory effect of this compound on L-type VSCC function.
Principle: This is a functional assay that measures the ability of this compound to inhibit the influx of calcium through L-type VSCCs, which is induced by a specific agonist like BayK8644. The resulting neuroprotective effect against NMDA-mediated excitotoxicity is then quantified.[5]
Materials:
-
Cell Culture: Primary cultures of cerebellar neurons.[5]
-
L-type VSCC Agonist: BayK8644.[5]
-
Excitotoxic Agent: N-methyl-D-aspartate (NMDA).[5]
-
Test Compound: this compound hydrochloride
-
Calcium Imaging Dyes or Viability Assay Reagents (e.g., MTT assay)
Procedure:
-
Cell Culture: Culture primary cerebellar neurons until mature.
-
Pre-treatment: Pre-incubate the neuronal cultures with a range of concentrations of this compound.
-
Channel Activation and Excitotoxicity Induction: Stimulate the cells with BayK8644 to open L-type VSCCs, leading to glutamate release and subsequent NMDA receptor activation and excitotoxicity.[5]
-
Measurement:
-
Measure the intracellular calcium concentration using calcium-sensitive fluorescent dyes.
-
Assess neuronal viability using a standard method like the MTT assay to quantify the neuroprotective effect of this compound.[5]
-
-
Data Analysis: Determine the concentration of this compound that provides 50% protection against NMDA-mediated neurotoxicity (EC₅₀).[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and the general workflow of the experimental procedures described.
Conclusion
The binding affinity profile of this compound reveals a complex mechanism of action centered on the inhibition of monoamine reuptake and the modulation of key ion channels involved in neuronal excitability. Its potent inhibition of norepinephrine and serotonin transporters, coupled with its effects on sodium and calcium channels, provides a strong rationale for its efficacy as a non-opioid analgesic. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the pharmacology of this compound and similar compounds. Further studies to elucidate the precise downstream signaling cascades and the interplay between its various mechanisms of action will continue to enhance our understanding of this unique analgesic agent and may open new avenues for the development of novel pain therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Nefopam inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Analgesic Mechanisms of (+)-Nefopam: A Technical Guide to its Molecular Targets in Pain Pathways
For Immediate Release
IVY, USA – December 16, 2025 – This technical whitepaper provides an in-depth analysis of the molecular mechanisms underlying the analgesic properties of (+)-Nefopam, a non-opioid, centrally acting analgesic. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of Nefopam's interactions with key targets in pain signaling pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.
Nefopam, a benzoxazocine derivative, offers a unique analgesic profile, distinct from opioids and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its efficacy in managing acute and chronic pain stems from a multimodal mechanism of action, primarily involving the inhibition of monoamine reuptake and the modulation of voltage-gated ion channels.[2][3] This document synthesizes current research to elucidate these complex interactions.
Core Molecular Targets and Quantitative Affinities
The analgesic effect of this compound is attributed to its interaction with several key molecular targets. The primary mechanisms are the inhibition of monoamine transporters and the blockade of voltage-gated sodium and calcium channels.[3][4]
Monoamine Transporter Inhibition
This compound acts as a triple reuptake inhibitor, increasing the synaptic concentrations of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[3][5] This enhancement of monoaminergic neurotransmission is believed to activate descending inhibitory pain pathways, a mechanism shared with some antidepressant medications used for pain management.[2][6] The binding affinities for these transporters are summarized in Table 1.
| Target | Binding Affinity (Kᵢ, nM) | Reference |
| Serotonin Transporter (SERT) | 29 | [5][7] |
| Norepinephrine Transporter (NET) | 33 | [5][7] |
| Dopamine Transporter (DAT) | 531 | [5][7] |
| Serotonin Receptor 2C (5-HT₂C) | 56 | [5] |
| Serotonin Receptor 2B (5-HT₂B) | 330 | [5] |
| Serotonin Receptor 2A (5-HT₂A) | 1,685 | [5] |
A lower Kᵢ value indicates a higher binding affinity.
In addition to direct transporter inhibition, this compound also demonstrates affinity for several serotonin receptor subtypes, which may contribute to its overall pharmacological profile.[8]
| Target | Inhibition Concentration (IC₅₀, µM) | Reference |
| Serotonin Receptor 2C (5-HT₂C) | 1.4 | [8] |
| Serotonin Receptor 2A (5-HT₂A) | 5.1 | [8] |
| Adrenergic Alpha-1 Receptor (α₁) | 15.0 | [8] |
| Serotonin Receptor 3 (5-HT₃) | 22.3 | [8] |
| Serotonin Receptor 1B (5-HT₁B) | 41.7 | [8] |
| Serotonin Receptor 1A (5-HT₁A) | 64.9 | [8] |
| Dopaminergic D1 Receptor | 100 | [8] |
IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.
Voltage-Gated Ion Channel Modulation
A critical component of Nefopam's mechanism is its ability to modulate voltage-gated sodium and calcium channels, thereby reducing neuronal excitability and the propagation of pain signals.[3][9]
Voltage-Gated Sodium Channels (VGSCs): Nefopam blocks VGSCs, which leads to a reduction in glutamate release at the presynaptic level and a decrease in neuronal excitability postsynaptically.[4][9] This action is similar to that of some anticonvulsant drugs also used in the management of neuropathic pain.[5]
Voltage-Gated Calcium Channels (VGCCs): Nefopam inhibits calcium influx through L-type voltage-sensitive calcium channels.[10] This action is concentration-dependent and contributes to its neuroprotective effects by preventing N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity.[10] The inhibition of calcium influx also leads to a reduction in the formation of cyclic guanosine monophosphate (cGMP), a second messenger involved in pain signaling.[6][10]
| Effect | Nefopam Concentration (µM) | Result | Reference |
| Neuroprotection (NMDA-mediated) | 47 | 50% protection | [10] |
| Neuroprotection (NMDA-mediated) | 100 | Full protection | [10] |
| cGMP Formation Inhibition | 58 | 50% inhibition | [10] |
| cGMP Formation Inhibition | 100 | Full inhibition | [10] |
This dual action on monoamine reuptake and ion channels provides a synergistic approach to pain management, targeting both the descending inhibitory and ascending excitatory pain pathways.
Signaling Pathways and Mechanisms of Action
The analgesic effects of this compound are a result of its influence on multiple signaling pathways. The following diagrams illustrate the key mechanisms.
Detailed Experimental Protocols
The characterization of this compound's molecular targets relies on a variety of established in vitro and in vivo assays. The following sections detail the methodologies for key experiments.
Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity (Kᵢ) of a compound for a specific transporter.
Procedure:
-
Membrane Preparation: Cell membranes from cell lines stably expressing human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are prepared by homogenization and centrifugation.[3]
-
Assay Incubation: In a 96-well plate, membrane preparations are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of this compound.[8] Wells for total binding (radioligand only) and non-specific binding (radioligand plus an excess of a known inhibitor) are included.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of specific radioligand binding (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis
This technique measures the flow of ions through channels in the cell membrane, allowing for the characterization of channel blockade by a compound.
Procedure:
-
Cell Preparation: Neurons or cells expressing the voltage-gated ion channel of interest (e.g., Naᵥ1.7, Caᵥ1.2) are cultured on coverslips.
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular ionic composition.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch, allowing for electrical access to the entire cell.
-
Voltage Clamp: The membrane potential is held at a specific voltage by the amplifier. Voltage steps are applied to activate the ion channels.
-
Current Recording: The amplifier measures the current required to maintain the clamp potential, which is equal and opposite to the current flowing through the ion channels.
-
Drug Application: this compound is applied to the bath solution, and changes in the recorded currents are measured to determine the extent and characteristics of channel block.
In Vivo Analgesic Activity Assays
1. Acetic Acid-Induced Writhing Test: This model assesses visceral pain.
Procedure:
-
Animal Acclimation: Mice are acclimated to the testing environment.
-
Drug Administration: Animals are pre-treated with this compound or a vehicle control at various doses.
-
Induction of Writhing: A dilute solution of acetic acid is injected intraperitoneally to induce a characteristic stretching and writhing behavior.[11][12]
-
Observation: The number of writhes is counted for a specific period (e.g., 10-20 minutes) following the acetic acid injection.[11]
-
Analysis: The analgesic effect is quantified as the percentage of inhibition of writhing in the drug-treated groups compared to the vehicle control group.
2. Formalin Test: This model assesses both acute nociceptive and persistent inflammatory pain.
Procedure:
-
Animal Acclimation: Rodents are placed in an observation chamber to acclimate.
-
Drug Administration: Animals receive this compound or a vehicle control prior to the formalin injection.
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of one hind paw.[2]
-
Behavioral Scoring: The time the animal spends licking or flinching the injected paw is recorded. The response occurs in two phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-40 minutes).[5]
-
Analysis: The analgesic effect of this compound is determined by its ability to reduce the licking/flinching time in either or both phases compared to the control group.
Conclusion
This compound's analgesic efficacy is derived from its multifaceted interaction with the central nervous system. Its ability to simultaneously enhance descending inhibitory pathways through monoamine reuptake inhibition and suppress ascending pain signals via the blockade of voltage-gated sodium and calcium channels provides a robust mechanism for pain relief. This dual action underscores its potential as a valuable non-opioid analgesic for a range of pain conditions. Further research into the precise contribution of each molecular target and the downstream signaling cascades will continue to refine our understanding of this unique compound and inform the development of novel, targeted pain therapeutics.
References
- 1. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 2. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 6. 5.5. Electrophysiology Recording [bio-protocol.org]
- 7. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacy180.com [pharmacy180.com]
- 10. en.bio-protocol.org [en.bio-protocol.org]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (+)-Nefopam Structural Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Nefopam is a centrally acting, non-opioid analgesic that occupies a unique position in the landscape of pain management.[1] Structurally a benzoxazocine, it is distinct from other analgesic classes.[2] Its mechanism of action is not fully understood but is believed to involve the inhibition of serotonin, norepinephrine, and dopamine reuptake.[3] The development of structural analogues and derivatives of this compound is a promising avenue for the discovery of novel therapeutic agents with potentially improved efficacy, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the core synthetic strategies, detailed experimental protocols, and quantitative structure-activity relationship data for key this compound analogues.
Core Synthetic Strategies
The synthesis of the nefopam scaffold and its derivatives primarily revolves around the construction of the central benzoxazocine ring system. Several key strategies have been developed, often starting from readily available precursors like o-benzoylbenzoic acid or phthalic anhydride.[2][4]
A prevalent synthetic route commences with o-benzoylbenzoic acid, which undergoes a series of transformations including acylation, amidation, reduction, and cyclization to yield the core nefopam structure.[5] Another innovative approach utilizes a one-pot cascade reaction starting from functionalized Hagemann's esters, offering an efficient route to diverse nefopam analogues.
Modifications to the core structure, particularly at the nitrogen atom of the benzoxazocine ring, have been a key focus for developing analogues with altered pharmacological properties. These modifications include the introduction of N-alkyl-guanidine and N-alkyl-ester moieties, which have been shown to modulate the analgesic activity and central nervous system penetration of the parent compound.[4]
Key Synthetic Intermediates
The synthesis of many nefopam analogues proceeds through crucial intermediates such as nor-nefopam (where the N-methyl group is replaced by a hydrogen) and N-cyano-nor-nefopam . Nor-nefopam serves as a versatile precursor for the introduction of various functional groups at the nitrogen atom. N-cyano-nor-nefopam, synthesized via the von Braun reaction using cyanogen bromide, is a key intermediate for the preparation of guanidine analogues.[4][6][7]
Data Presentation: Quantitative Analysis of Nefopam Analogues
The following tables summarize the synthetic yields and biological activities of key nefopam analogues.
| Compound | Analogue Type | Starting Material | Key Reagents | Yield (%) | Reference |
| This compound | - | o-Benzoylbenzoic acid | SOCl₂, N-methylethanolamine, LiAlH₄, p-TsOH | Not specified | [5] |
| Nor-nefopam | N-demethylated | This compound | Cyanogen bromide, then hydrolysis | Not specified | [8] |
| N-Cyano-nor-nefopam | N-cyano | This compound | Cyanogen bromide | 79 | [8] |
| Analogue 1 | N-alkyl-guanidine | N-cyano-nor-nefopam | N-Boc-S-methylisothiourea, TFA | 29 (as base) | [8] |
| Analogue 2 | N-alkyl-ester | Nor-nefopam | Methyl chlorooxoacetate, Et₃N | Not specified | [8] |
| Compound | Noradrenaline Reuptake Inhibition (IC₅₀, µM) | α₁-Adrenoceptor Antagonist Activity | Reference |
| This compound | Potent inhibitor | Present at higher concentrations | [8] |
| Analogue 1 (Guanidine) | Less potent than Nefopam | Present | [8] |
| Analogue 2 (Ester) | Active | Not observed | [8] |
Experimental Protocols
Synthesis of N-Cyano-nor-nefopam (von Braun Reaction)
This protocol describes the demethylation of this compound to form the N-cyano intermediate, a crucial step for the synthesis of guanidine analogues.[4][6][7]
Materials:
-
This compound
-
Cyanogen bromide (BrCN)
-
Anhydrous chloroform (CHCl₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Nitrogen gas
Procedure:
-
A solution of this compound in anhydrous chloroform is prepared under a nitrogen atmosphere.
-
An excess of anhydrous potassium carbonate is added to the solution.
-
A solution of cyanogen bromide in anhydrous chloroform is added dropwise to the stirring mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture is filtered to remove potassium carbonate.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield N-cyano-nor-nefopam.[8]
Synthesis of N-Alkyl-Guanidine Analogue from N-Cyano-nor-nefopam
This protocol outlines the conversion of the N-cyano intermediate to a protected guanidine derivative, followed by deprotection.
Materials:
-
N-Cyano-nor-nefopam
-
N-Boc-S-methylisothiourea hydrochloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of N-cyano-nor-nefopam in anhydrous DCM, triethylamine is added, followed by N-Boc-S-methylisothiourea hydrochloride.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated.
-
The crude N-Boc protected guanidine is purified by chromatography.
-
The purified intermediate is dissolved in DCM, and trifluoroacetic acid is added.
-
The solution is stirred at room temperature to effect deprotection.
-
The solvent and excess TFA are removed under reduced pressure.
-
The residue is taken up in a suitable solvent and washed with a basic aqueous solution to neutralize the acid.
-
The organic layer is dried and concentrated to yield the N-alkyl-guanidine analogue, which can be further purified if necessary.[8]
Synthesis of N-Alkyl-Ester Analogue from Nor-nefopam
This protocol describes the esterification of nor-nefopam.
Materials:
-
Nor-nefopam
-
Methyl chlorooxoacetate
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Nor-nefopam is dissolved in anhydrous DCM, and triethylamine is added.
-
The solution is cooled in an ice bath, and methyl chlorooxoacetate is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the N-alkyl-ester analogue.[8]
Noradrenaline Reuptake Inhibition Assay (Rat Vas Deferens)
This protocol outlines a functional assay to determine the inhibitory effect of nefopam analogues on noradrenaline reuptake in an isolated tissue preparation.[9][10]
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution
-
Noradrenaline (NA)
-
Test compounds (Nefopam analogues)
-
Isolated organ bath system
Procedure:
-
The vasa deferentia are dissected from male Wistar rats and mounted in isolated organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
The tissues are allowed to equilibrate under a resting tension.
-
Cumulative concentration-response curves to noradrenaline are constructed by adding increasing concentrations of NA to the organ bath and recording the contractile responses.
-
The tissues are then washed and incubated with a specific concentration of the test compound for a predetermined period.
-
A second cumulative concentration-response curve to noradrenaline is then obtained in the presence of the test compound.
-
The potency of the test compound as a noradrenaline reuptake inhibitor is determined by the leftward shift of the noradrenaline concentration-response curve. The IC₅₀ value is calculated from the concentration of the analogue that produces a 50% inhibition of the maximal response to the agonist.[8]
Visualizations
Caption: Synthetic workflow for N-Cyano-nor-nefopam via the von Braun reaction.
Caption: Two-step synthesis of the N-Alkyl-Guanidine analogue.
Caption: Experimental workflow for the noradrenaline reuptake inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. von Braun reaction - Wikipedia [en.wikipedia.org]
- 5. Nefopam hydrochloride, Ajan, Acupan-药物合成数据库 [drugfuture.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nature of neuronal uptake and noradrenaline--adrenaline effects in the isolated rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The heterogeneity of the neuronal distribution of exogenous noradrenaline in the rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Chiral HPLC Method for the Quantification of (+)-Nefopam in Human Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nefopam is a centrally-acting, non-opioid analgesic used for the relief of moderate to severe pain. It is a chiral molecule and is administered as a racemic mixture of its two enantiomers, (+)-Nefopam and (-)-Nefopam. Pharmacokinetic and pharmacodynamic studies have indicated that the enantiomers may exhibit different pharmacological profiles. Therefore, a reliable and validated analytical method for the stereoselective quantification of each enantiomer in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed application note and protocol for the quantification of this compound in human plasma using a chiral High-Performance Liquid Chromatography (HPLC) method coupled with mass spectrometric (MS) detection, based on established methodologies.
Principle
This method utilizes a chiral stationary phase (CSP) to achieve chromatographic separation of the (+)- and (-)-enantiomers of Nefopam. Plasma samples are first processed to remove proteins and other interfering substances. The extracted analytes are then injected into the HPLC system. The enantiomers are separated on the chiral column and detected by a mass spectrometer, which provides high selectivity and sensitivity for accurate quantification.
Experimental Protocols
Materials and Reagents
-
This compound and (-)-Nefopam reference standards
-
Internal Standard (IS) (e.g., a structurally similar chiral compound)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate (for mobile phase preparation)
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase)
-
Mass spectrometer (e.g., a triple quadrupole mass spectrometer)
-
Autosampler
-
Data acquisition and processing software
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 2.5 mL of an appropriate organic solvent (e.g., a mixture of hexane and isoamyl alcohol).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.
Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | Chiral Stationary Phase Column |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (gradient or isocratic elution) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Autosampler Temp | 4°C |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound and the IS |
| Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
Method Validation
A full validation of this method should be performed according to the guidelines of regulatory agencies such as the US Food and Drug Administration (FDA) or the European Medicines Agency (EMA). The validation should assess the following parameters for this compound:
Data Presentation
Table 1: Method Validation Summary for this compound
| Validation Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | Consistent and reproducible |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable |
Experimental Workflow and Logical Relationships
Caption: Workflow for the quantification of this compound in plasma.
Signaling Pathways (Illustrative)
While Nefopam's mechanism of action is not fully elucidated, it is known to inhibit the reuptake of serotonin, norepinephrine, and dopamine. The following diagram illustrates this general pathway.
Caption: Inhibition of neurotransmitter reuptake by this compound.
Conclusion
The described chiral HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. Proper validation is essential to ensure the accuracy and precision of the results, which are critical for the successful application of this method in clinical and research settings. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of Nefopam enantiomers.
Application Notes and Protocols for In Vivo Analgesic Models for Testing (+)-Nefopam
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Nefopam is a centrally-acting, non-opioid analgesic that has demonstrated efficacy in various pain models.[1][2] Its unique mechanism of action, which involves the inhibition of serotonin, norepinephrine, and dopamine reuptake, as well as modulation of voltage-gated sodium and calcium channels, distinguishes it from traditional analgesics like opioids and non-steroidal anti-inflammatory drugs (NSAIDs).[2][3][4] These application notes provide detailed protocols for commonly used in vivo analgesic models to evaluate the efficacy of this compound and similar centrally acting analgesic compounds.
Mechanism of Action of this compound
This compound exerts its analgesic effects through a multi-modal mechanism primarily within the central nervous system. It inhibits the reuptake of key monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the synaptic cleft, thereby enhancing their descending inhibitory pain pathways.[2][3][5] Additionally, this compound blocks voltage-gated sodium and calcium channels, which reduces neuronal excitability and the propagation of pain signals.[3][4] This dual action on both neurotransmitter levels and ion channel activity contributes to its effectiveness in managing acute and chronic pain.[1][3]
Caption: Signaling pathway of this compound's analgesic action.
Data Presentation
The following tables summarize quantitative data from preclinical studies evaluating this compound in various analgesic models.
Table 1: Acetic Acid-Induced Writhing Test in Mice
| Treatment Group | Dose (mg/kg) | Mean Number of Writhing Responses (± SEM) | % Inhibition |
| Saline Control | - | 21.4 ± 2.26 | - |
| Nefopam (N) | 3.5 | 16.1 ± 1.61 | 24.8% |
| Acetaminophen (A) | 60 | 25.1 ± 1.49 | -17.3% |
| N + A | 3.5 + 60 | 6.0 ± 1.05 | 72.0% |
| N + A | 1.75 + 30 | - | Dose-dependent antinociception observed[6] |
| N + A | 7.0 + 120 | 1.0 ± 0.50 | 95.3% |
Data extracted from a study investigating the combined analgesic effects of Nefopam and Acetaminophen.[6]
Table 2: Hot Plate Test in Mice
| Treatment Group | Dose (mg/kg) | Area Under the Curve (AUC) of Hot Plate Latency (± SEM) |
| Nefopam (N) | 7.0 | 632.12 ± 62.38 |
| N + Acetaminophen (A) | 7.0 + 120 | 1156.95 ± 199.30 |
Data reflects the cumulative antinociceptive effect over a 60-minute observation period.[6][7]
Table 3: Tail-Flick Test in Rats
| Treatment Group | Dose (mg/kg) | Peak Analgesic Effect | Notes |
| Nefopam (N) | 2.5 | Significant effect at 30 min (P<0.01)[7] | - |
| Nefopam (N) | 5.0 | Sustained analgesic effect, significant at 30, 45, 60, and 75 min[7] | - |
| N + Acetaminophen (A) | 5.0 + 84 | Greater analgesic effect compared to Nefopam alone[6][7] | Peak effect at 30 min, significant throughout the 75 min observation period.[7] |
| Nefopam Loaded Microspheres | ~18.12 (ED50) | Significantly alleviated thermal hyperalgesia for up to 24 hours.[8] | Sustained release formulation. |
Experimental Protocols
Detailed methodologies for key in vivo analgesic models are provided below.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripherally acting analgesics by inducing visceral pain.[9] The intraperitoneal injection of acetic acid causes irritation and the release of inflammatory mediators, leading to a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[9][10]
Protocol:
-
Animals: Male or female mice (e.g., Swiss albino) weighing 20-30g are typically used.[9]
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-10 per group), including a control group (vehicle), a positive control group (e.g., diclofenac sodium 5 mg/kg), and test groups receiving different doses of this compound.[11][12]
-
Drug Administration: Administer the test compound, positive control, or vehicle via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before the induction of writhing.[12]
-
Induction of Writhing: Inject 0.6-1% acetic acid solution intraperitoneally (typically 10 mL/kg body weight).[9][11]
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber.[9]
-
Data Collection: Start counting the number of writhes 5 minutes after the acetic acid injection and continue for a period of 10-20 minutes.[9][11] A writhe is characterized by the contraction of the abdominal muscles accompanied by the stretching of the hind limbs.[9]
-
Analysis: Calculate the mean number of writhes for each group. The percentage of analgesic activity (inhibition) can be calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Hot Plate Test
This method is used to assess centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.[13] The test measures the latency to a painful response, such as licking the paws or jumping, when placed on a heated surface.[13][14]
Protocol:
-
Animals: Mice or rats can be used.
-
Apparatus: A hot plate apparatus with a controlled temperature surface.
-
Temperature Setting: Set the hot plate temperature to a constant 55 ± 1°C.[15]
-
Baseline Latency: Before drug administration, determine the baseline reaction time for each animal by placing it on the hot plate. The latency is the time taken to lick a hind paw or jump. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[15][16] Animals with a baseline latency outside a predetermined range (e.g., 5-15 seconds) may be excluded.
-
Grouping and Drug Administration: Group the animals and administer the test compound, positive control (e.g., morphine), or vehicle.
-
Post-Treatment Latency: At various time points after drug administration (e.g., 15, 30, 45, 60, 90, and 120 minutes), place the animal back on the hot plate and record the reaction latency.[7]
-
Analysis: The increase in latency time compared to the baseline indicates an analgesic effect. Data can be presented as the mean latency at each time point or as the area under the time-course curve (AUC).
Caption: Workflow for the Hot Plate Test.
Tail-Flick Test
Similar to the hot plate test, the tail-flick test is a thermal nociception assay used to evaluate centrally acting analgesics.[17] It measures the latency of a reflexive tail flick in response to a focused beam of radiant heat applied to the tail.[17][18]
Protocol:
-
Animals: Rats or mice are commonly used.[17]
-
Apparatus: A tail-flick analgesiometer that provides a radiant heat source and a timer.[18]
-
Restraint: Gently restrain the animal in a suitable holder, leaving the tail exposed.
-
Baseline Latency: Measure the baseline tail-flick latency by focusing the radiant heat source on a specific portion of the tail (e.g., 3-4 cm from the tip).[19] The apparatus automatically records the time until the animal flicks its tail. A cut-off time (e.g., 10-12 seconds) is set to prevent tissue damage.[20]
-
Grouping and Drug Administration: Group the animals and administer the test compound, positive control, or vehicle.
-
Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 45, 60, 75 minutes).[7]
-
Analysis: An increase in the tail-flick latency indicates an analgesic effect. The results can be expressed as the percentage of the maximum possible effect (%MPE) calculated as: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Caption: Workflow for the Tail-Flick Test.
Formalin Test
The formalin test is a model of tonic chemical nociception that is useful for differentiating between analgesic mechanisms.[21][22] Subcutaneous injection of dilute formalin into the paw elicits a biphasic pain response. The early phase (Phase I, 0-5 minutes) is due to the direct activation of nociceptors, while the late phase (Phase II, 15-30 minutes) is associated with an inflammatory response and central sensitization.[21][23] Centrally acting analgesics like nefopam are expected to be effective in both phases, whereas peripherally acting anti-inflammatory drugs are typically effective only in the late phase.[24]
Protocol:
-
Animals: Mice are commonly used.
-
Acclimatization: Allow animals to acclimate to the observation chambers for at least 30 minutes before the test.
-
Grouping and Drug Administration: Group the animals and administer the test compound, positive control, or vehicle at an appropriate time before formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 20 µL) of dilute formalin (e.g., 1-5%) into the plantar surface of one hind paw.[21][24]
-
Observation: Immediately after injection, return the animal to the observation chamber and record the cumulative time spent licking or biting the injected paw.
-
Data Collection: The observation period is typically 30-40 minutes. The total time spent licking/biting is recorded for two distinct periods:
-
Analysis: The mean licking/biting time for each phase is calculated for each group. A reduction in this time compared to the control group indicates an antinociceptive effect.
Caption: Workflow for the Formalin Test.
References
- 1. Nefopam analgesia and its role in multimodal analgesia: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]
- 4. Use of nefopam for chronic pain – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 5. Nefopam: Another Pragmatic Analgesic in Managing Chronic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced analgesic effects of nefopam in combination with acetaminophen in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 12. saspublishers.com [saspublishers.com]
- 13. Hot plate test - Wikipedia [en.wikipedia.org]
- 14. Hot plate test [panlab.com]
- 15. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Tail flick test - Wikipedia [en.wikipedia.org]
- 18. conductscience.com [conductscience.com]
- 19. diacomp.org [diacomp.org]
- 20. rjptsimlab.com [rjptsimlab.com]
- 21. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. criver.com [criver.com]
- 23. researchgate.net [researchgate.net]
- 24. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying (+)-Nefopam in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed framework for investigating the efficacy of (+)-Nefopam in established rodent models of neuropathic pain. The following sections outline the mechanism of action of this compound, protocols for inducing neuropathic pain, behavioral assays for pain assessment, and a structured approach to data analysis and presentation.
Introduction to this compound
This compound is a centrally acting, non-opioid analgesic that has demonstrated efficacy in various pain models.[1] Its unique mechanism of action distinguishes it from traditional analgesics like opioids and non-steroidal anti-inflammatory drugs (NSAIDs).[2] Nefopam's analgesic properties are attributed to its ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine, similar to tricyclic antidepressants.[2][3][4] Additionally, it exerts its effects through the blockade of voltage-gated sodium and calcium channels, which contributes to reducing neuronal hyperexcitability associated with neuropathic pain.[2][4] Some studies also suggest the involvement of N-methyl-D-aspartate (NMDA) receptor modulation and interactions with serotonergic and adrenergic receptor subtypes in its analgesic profile.[3][5][6]
Neuropathic Pain Models
The following are widely used and validated rodent models for inducing neuropathic pain, suitable for studying the effects of this compound.
Chronic Constriction Injury (CCI) Model
The CCI model is a well-established model of peripheral neuropathic pain characterized by a nerve injury that mimics symptoms of human neuropathic pain such as allodynia and hyperalgesia.[7][8]
Protocol:
-
Anesthesia: Anesthetize the rodent (rat or mouse) using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.[9][10]
-
Carefully dissect the biceps femoris muscle to reveal the nerve.
-
Proximal to the sciatic nerve's trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut or silk) around the nerve with about 1 mm spacing between them.[8] The ligatures should be tightened until a slight constriction is observed, and a brief twitch of the corresponding hind limb is elicited.[8]
-
Close the muscle layer and skin with appropriate sutures.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesia for the first 24-48 hours (note: some protocols may avoid analgesia to not interfere with the study, this should be ethically considered and approved) and monitor for signs of infection.[10]
-
Behavioral Testing: Behavioral signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, typically develop within 7 to 14 days post-surgery and can persist for several weeks.[11][12]
Spared Nerve Injury (SNI) Model
The SNI model is another robust model of neuropathic pain that results in a more localized and persistent hypersensitivity.[13][14][15]
Protocol:
-
Anesthesia: Anesthetize the rodent as described for the CCI model.
-
Surgical Procedure:
-
Expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.[13]
-
Ligate and transect the tibial and common peroneal nerves, removing a small distal segment of each nerve.[13]
-
Take extreme care to leave the sural nerve intact and untouched.[13]
-
Close the incision in layers.
-
-
Post-operative Care: Provide standard post-operative care.
-
Behavioral Testing: Mechanical allodynia develops rapidly, within 2 days, in the territory of the spared sural nerve (lateral aspect of the paw) and is long-lasting.[13][14]
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
This model mimics the painful diabetic neuropathy that can occur as a complication of diabetes.[5][16]
Protocol:
-
Induction of Diabetes:
-
Fast the animals overnight (12-18 hours) with free access to water.[16][17]
-
Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) dissolved in cold citrate buffer (pH 4.5).[17] Recommended doses are 40-65 mg/kg for rats and 100-200 mg/kg for mice.[16][17]
-
Alternatively, a multiple low-dose protocol can be used to induce a more gradual onset of diabetes.[17]
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 24-72 hours after STZ injection and then weekly. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.[18]
-
-
Behavioral Testing: Neuropathic pain behaviors typically develop within 2-4 weeks after the induction of diabetes.[16]
Behavioral Assays for Pain Assessment
Von Frey Test for Mechanical Allodynia
This test measures the withdrawal threshold to a non-noxious mechanical stimulus.[19][20][21][22]
Protocol:
-
Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-30 minutes.[20][22]
-
Stimulation: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.[11]
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method.[21]
Hargreaves Test for Thermal Hyperalgesia
This test assesses the latency to withdraw from a radiant heat source.[23][24][25]
Protocol:
-
Acclimation: Place the animal in a plexiglass enclosure on a glass floor and allow it to acclimate.
-
Stimulation: A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.[26][27]
-
Response: The time taken for the animal to withdraw its paw is recorded as the paw withdrawal latency.[25]
-
Cut-off Time: A cut-off time (e.g., 20-35 seconds) is set to prevent tissue damage.[25][27]
Experimental Design and Drug Administration
A typical experimental design to evaluate the efficacy of this compound would involve the following groups:
-
Sham-operated + Vehicle: To control for the effects of surgery and vehicle administration.
-
Neuropathic Model + Vehicle: To establish the baseline pain response in the model.
-
Neuropathic Model + this compound (various doses): To assess the dose-dependent analgesic effects of the compound.[28][29]
-
Neuropathic Model + Positive Control (e.g., Gabapentin): To validate the model and compare the efficacy of this compound to a standard treatment.[30]
Drug Administration:
-
This compound can be administered via various routes, including intraperitoneal (i.p.), oral (p.o.), or intravenous (i.v.). The choice of route and vehicle should be based on the specific experimental question and the compound's properties. Doses in preclinical studies have ranged from 10 to 60 mg/kg.[28][29][30]
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Mechanical Allodynia (Von Frey Test)
| Treatment Group | N | Baseline Paw Withdrawal Threshold (g) | Post-Injury Paw Withdrawal Threshold (g) | Post-Treatment Paw Withdrawal Threshold (g) |
| Sham + Vehicle | 10 | |||
| CCI + Vehicle | 10 | |||
| CCI + Nefopam (10 mg/kg) | 10 | |||
| CCI + Nefopam (30 mg/kg) | 10 | |||
| CCI + Gabapentin (100 mg/kg) | 10 |
Table 2: Effect of this compound on Thermal Hyperalgesia (Hargreaves Test)
| Treatment Group | N | Baseline Paw Withdrawal Latency (s) | Post-Injury Paw Withdrawal Latency (s) | Post-Treatment Paw Withdrawal Latency (s) |
| Sham + Vehicle | 10 | |||
| SNI + Vehicle | 10 | |||
| SNI + Nefopam (10 mg/kg) | 10 | |||
| SNI + Nefopam (30 mg/kg) | 10 | |||
| SNI + Gabapentin (100 mg/kg) | 10 |
Visualizations
Signaling Pathway of this compound in Neuropathic Pain
Caption: Mechanism of action of this compound in alleviating neuropathic pain.
Experimental Workflow for Preclinical Evaluation
References
- 1. Nefopam: Another Pragmatic Analgesic in Managing Chronic Neuropathic Pain - Indian Journal of Palliative Care [jpalliativecare.com]
- 2. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]
- 3. Rediscovery of nefopam for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rediscovery of Nefopam for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Nefopam on Streptozotocin-Induced Diabetic Neuropathic Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of catecholamines and serotonin receptor subtypes in nefopam-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 9. criver.com [criver.com]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdbneuro.com [mdbneuro.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. en.bio-protocol.org [en.bio-protocol.org]
- 15. Spared Nerve Injury Model of Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 18. ndineuroscience.com [ndineuroscience.com]
- 19. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 20. 2.10. von Frey Test for Determining Mechanical Allodynia [bio-protocol.org]
- 21. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 22. biomed-easy.com [biomed-easy.com]
- 23. meliordiscovery.com [meliordiscovery.com]
- 24. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 25. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 26. 3.2. Behavioural Test: Thermal Hyperalgesia [bio-protocol.org]
- 27. tandfonline.com [tandfonline.com]
- 28. dovepress.com [dovepress.com]
- 29. researchgate.net [researchgate.net]
- 30. The synergistic anti-nociceptive effects of nefopam and gabapentinoids in inflammatory, osteoarthritis, and neuropathic pain mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-Nefopam Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Nefopam is a centrally acting, non-opioid analgesic that has garnered interest for its potential therapeutic applications beyond pain management. Its unique mechanism of action, primarily involving the inhibition of monoamine reuptake (serotonin, norepinephrine, and dopamine), distinguishes it from traditional analgesics. These neurochemical effects suggest that this compound may also possess anxiolytic and antidepressant-like properties. This document provides detailed application notes and protocols for the administration of this compound in various rodent behavioral studies to assess its analgesic, anxiolytic, and antidepressant-like activities.
Mechanism of Action Overview
This compound's pharmacological profile is complex, contributing to its diverse behavioral effects. Its primary mechanism is the inhibition of the reuptake of serotonin, norepinephrine, and dopamine in the central nervous system. This action increases the synaptic availability of these key neurotransmitters involved in pain modulation, mood, and anxiety. Additionally, this compound has been shown to interact with voltage-gated sodium and calcium channels, further influencing neuronal excitability and pain signal transmission. There is also evidence for its modulation of the glutamatergic system, including interactions with NMDA receptors.
Data Presentation: Quantitative Analysis of this compound's Behavioral Effects
The following tables summarize quantitative data from various rodent behavioral studies investigating the effects of this compound.
Table 1: Analgesic Efficacy of this compound in Rodent Pain Models
| Behavioral Test | Species | Route of Administration | This compound Dose (mg/kg) | Observed Effect | Citation(s) |
| Acetic Acid-Induced Writhing Test | Mouse | Intraperitoneal (i.p.) | 1.75 - 7.0 | Dose-dependent reduction in writhing responses.[1] | [1][2][3] |
| Mouse | Subcutaneous (s.c.) | 2.56 (ED₅₀) | Significant antinociceptive properties. | ||
| Hot Plate Test | Mouse | Intraperitoneal (i.p.) | 10 - 20 | Powerful analgesic effects.[4] | [4] |
| Mouse | Intravenous (i.v.) | 7.0 | Greater cumulative antinociceptive effect when combined with 120 mg/kg acetaminophen.[1][3] | [1][2][3] | |
| Tail Flick Test | Rat | Intraperitoneal (i.p.) | 2.5 - 5.0 | Sustained analgesic effect at 5.0 mg/kg. | |
| Mouse | Intraperitoneal (i.p.) | 10 - 20 | Weak but significant elevation of response latencies.[4] | [4] | |
| Formalin Test (Inflammatory Phase) | Mouse | Intraperitoneal (i.p.) | 10 - 20 | Powerful analgesic effects.[4] | [4] |
| Mouse | Subcutaneous (s.c.) | 4.32 (ED₅₀) | Significant inhibition of licking time. | ||
| Rat | Intravenous (i.v.) | 3 | Reduced flinching responses in phase I.[5] | [5] | |
| Carrageenan-Induced Tactile Allodynia | Rat | Subcutaneous (s.c.) | 10 - 30 | Partial reduction of allodynia (more effective in combination). | |
| Postoperative Thermal Hyperalgesia | Rat | Subcutaneous (s.c.) | 10 | Strong anti-hyperalgesic effect when combined with a non-analgesic dose of ketoprofen. |
Table 2: Antidepressant-like Efficacy of Nefopam in Rodent Models
| Behavioral Test | Species | Route of Administration | Nefopam Dose (mg/kg) | Observed Effect | Citation(s) |
| Forced Swim Test | Wistar Rat | Not Specified | Not Specified | Dramatically restored memory, improved cortisol level, and regulated behavioral parameters disturbed by depression. | |
| Tail Suspension Test | Wistar Rat | Not Specified | Not Specified | Showed an antidepressant-like effect by reducing the duration of immobility. |
Note: Specific quantitative data for dose-response in antidepressant models were limited in the available literature.
Experimental Protocols
Analgesic Activity Assessment
This model assesses visceral pain by inducing abdominal constrictions (writhes) with an intraperitoneal injection of acetic acid.
-
Animals: Male mice (e.g., Swiss, NMRI) weighing 20-25 g.
-
Materials:
-
This compound solution
-
0.6% acetic acid solution
-
Vehicle (e.g., 0.9% saline)
-
Syringes and needles (27G)
-
Observation chambers
-
Stopwatch
-
-
Procedure:
-
Acclimatize mice to the testing room for at least 30 minutes.
-
Administer this compound or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.).
-
After a predetermined pretreatment time (e.g., 30 minutes), inject 0.6% acetic acid (10 ml/kg) i.p.
-
Immediately place the mouse in an individual observation chamber.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a 10-minute period.
-
A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.
-
This test measures the latency to a thermal stimulus, reflecting supraspinal analgesic mechanisms.
-
Animals: Male mice weighing 20-25 g.
-
Materials:
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
This compound solution
-
Vehicle
-
Syringes and needles
-
Stopwatch
-
-
Procedure:
-
Acclimatize mice to the testing room.
-
Determine the baseline latency for each mouse to react to the hot plate (e.g., paw licking, jumping) before drug administration. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Administer this compound or vehicle (i.p., i.v., or s.c.).
-
At various time points after administration (e.g., 15, 30, 45, 60 minutes), place the mouse on the hot plate and record the latency to the first sign of nociception.[2][3]
-
An increase in the reaction latency compared to baseline and the vehicle group indicates analgesia.
-
This test assesses spinal reflexes to a thermal stimulus.
-
Animals: Male rats (e.g., Sprague-Dawley) weighing 180-220 g.
-
Materials:
-
Tail flick apparatus with a radiant heat source
-
This compound solution
-
Vehicle
-
Syringes and needles
-
Stopwatch
-
-
Procedure:
-
Gently restrain the rat and place its tail over the radiant heat source.
-
Measure the baseline latency for the rat to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) is necessary to prevent tissue damage.
-
Administer this compound or vehicle (i.p. or s.c.).
-
Measure the tail-flick latency at various time points post-administration (e.g., 15, 30, 45, 60, 75 minutes).
-
An increase in latency indicates an antinociceptive effect.
-
Antidepressant-like Activity Assessment
This test is based on the principle that rodents will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable cylinder of water. Antidepressants typically reduce the duration of immobility.
-
Animals: Male rats (e.g., Wistar) or mice.
-
Materials:
-
Transparent cylindrical tank (for rats: ~40 cm height, 20 cm diameter; for mice: ~25 cm height, 10 cm diameter)
-
Water (23-25°C)
-
This compound solution
-
Vehicle
-
Syringes and needles
-
Towels and a warming lamp
-
Video recording equipment (optional, but recommended for accurate scoring)
-
-
Procedure (Rat - 2-day protocol):
-
Day 1 (Pre-test): Place each rat in the cylinder filled with water (to a depth of ~30 cm) for 15 minutes.
-
Remove the rat, dry it thoroughly, and return it to its home cage.
-
Day 2 (Test): Administer this compound or vehicle.
-
After the appropriate pretreatment time, place the rat back into the water-filled cylinder for a 5-minute test session.
-
Record the duration of immobility (the time the animal spends floating with only minor movements to keep its head above water).
-
-
Procedure (Mouse - 1-day protocol):
-
Administer this compound or vehicle.
-
After the pretreatment time, place the mouse in the cylinder with water (depth of ~15 cm) for a 6-minute session.
-
Typically, the first 2 minutes are considered a habituation period, and the duration of immobility is scored during the last 4 minutes.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
This test is another widely used model to screen for antidepressant-like activity. Mice are suspended by their tails, and the duration of immobility is measured.
-
Animals: Male mice.
-
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
This compound solution
-
Vehicle
-
Syringes and needles
-
Video recording equipment
-
-
Procedure:
-
Administer this compound or vehicle.
-
After the pretreatment time, suspend each mouse by its tail from the horizontal bar using adhesive tape (approximately 1 cm from the tip of the tail).
-
The test duration is typically 6 minutes.[6]
-
Record the total time the mouse remains immobile.[6]
-
A reduction in the duration of immobility suggests an antidepressant-like effect.
-
Anxiolytic Activity Assessment
This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the exploration of the open arms of the maze.
-
Animals: Male rats or mice.
-
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
This compound solution
-
Vehicle
-
Syringes and needles
-
Video tracking software (recommended)
-
-
Procedure:
-
Acclimatize the animals to the testing room.
-
Administer this compound or vehicle.
-
After the appropriate pretreatment interval, place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.[7]
-
Record the number of entries into and the time spent in the open and closed arms.
-
An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic effect.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative mechanism of action of Nefopam and its downstream behavioral effects.
Caption: General experimental workflow for assessing the analgesic effects of this compound.
References
- 1. Enhanced analgesic effects of nefopam in combination with acetaminophen in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced analgesic effects of nefopam in combination with acetaminophen in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antinociceptive effects of (+/-)-, (+)- and (-)-nefopam in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Determination of (+)-Nefopam and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nefopam is a centrally-acting, non-opioid analgesic used for the relief of moderate to severe pain. It is administered as a racemic mixture of two enantiomers, (+)-Nefopam and (-)-Nefopam. The enantiomers can exhibit different pharmacological and pharmacokinetic properties, making their separate analysis crucial in drug development and clinical research. This document provides detailed analytical methods for the quantitative determination of this compound and its primary active metabolite, (+)-desmethyl-Nefopam, in biological matrices. The protocols described herein are intended for use by researchers and scientists in the fields of pharmacology, toxicology, and drug metabolism.
Metabolic Pathway of this compound
This compound undergoes extensive metabolism in humans, primarily in the liver. The main metabolic pathway is N-demethylation to form its active metabolite, (+)-desmethyl-Nefopam. Other metabolites are formed through oxidation and subsequent glucuronidation.[1][2][3] The biotransformation of this compound is primarily mediated by Cytochrome P450 enzymes, including CYP2C19 and CYP2D6.[2][4]
Caption: Metabolic pathway of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the analytical methods described in this document.
Table 1: Achiral LC-MS/MS Method for Nefopam and Desmethyl-Nefopam in Human Plasma [5][6]
| Parameter | Nefopam | Desmethyl-Nefopam |
| Limit of Detection (LOD) | 0.195 ng/mL | 0.195 ng/mL |
| Limit of Quantification (LOQ) | 0.78 ng/mL | 0.78 ng/mL |
| Linearity Range | 0.78 - 100 ng/mL | 0.78 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 |
| Recovery (at 3.125 ng/mL) | ~65% | ~67% |
| Recovery (at 50 ng/mL) | ~68% | ~72% |
| Intra-assay Precision (%CV) | < 17.5% | < 17.5% |
| Inter-assay Precision (%CV) | < 17.5% | < 17.5% |
| Accuracy (Bias) | < 12.5% | < 12.5% |
Table 2: Chiral LC-MS Method for Enantiomers of Nefopam and Desmethyl-Nefopam in Human Plasma and Urine [7][8]
| Parameter | This compound & (-)-Nefopam | (+)-Desmethyl-Nefopam & (-)-Desmethyl-Nefopam |
| Linearity Range (Plasma) | 1 - 60 ng/mL | 1 - 60 ng/mL |
| Linearity Range (Urine) | 25 - 250 ng/mL | 50 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.992 | > 0.992 |
| Precision & Accuracy | Data not explicitly provided, but the method was successfully applied to a bioavailability study. | Data not explicitly provided, but the method was successfully applied to a bioavailability study. |
Experimental Protocols
Protocol 1: Achiral Analysis of Nefopam and Desmethyl-Nefopam in Human Plasma by LC-MS/MS
This protocol describes a sensitive and specific method for the simultaneous quantification of Nefopam and its primary metabolite, desmethyl-Nefopam, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1.0 mL of human plasma into a clean polypropylene tube.
-
Add the internal standard (e.g., a structural analog not present in the sample).
-
Add 200 µL of a 20% sodium carbonate buffer (pH 9.0) to alkalinize the sample.
-
Add 5.0 mL of diethyl ether.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A standard HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 50:50 (v/v) acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitored Transitions:
-
Nefopam: Precursor ion (m/z) -> Product ion (m/z)
-
Desmethyl-Nefopam: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument and analytes.
Protocol 2: Chiral Analysis of this compound and its Metabolites by LC-MS
This protocol outlines a method for the enantioselective analysis of Nefopam and desmethyl-Nefopam in biological matrices.[7][8]
1. Sample Preparation (Solid-Phase Extraction - Adapted Protocol)
-
Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 1 mL of plasma or urine onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
2. Chiral LC-MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak series).
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., ammonium acetate or formic acid in water). The exact composition should be optimized for the specific chiral column to achieve baseline separation of the enantiomers.
-
Flow Rate: Optimize for the column dimensions (typically 0.2 - 0.5 mL/min).
-
Column Temperature: Controlled, typically between 20-40°C.
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitored Transitions: Monitor the specific precursor-product ion transitions for each enantiomer of Nefopam and desmethyl-Nefopam.
Analytical Workflow
The following diagram illustrates a typical workflow for the quantitative bioanalysis of this compound and its metabolites using LC-MS/MS.
Caption: A typical analytical workflow.
Conclusion
The analytical methods and protocols presented here provide a comprehensive guide for the quantitative analysis of this compound and its metabolites in biological samples. The choice of method, including the sample preparation technique and whether to perform chiral separation, will depend on the specific research question and the available instrumentation. Proper method validation is essential to ensure the reliability and accuracy of the results. These application notes serve as a valuable resource for scientists and researchers involved in the development and study of this important analgesic.
References
- 1. Nefopam - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, metabolism, and excretion of nefopam, a dual reuptake inhibitor in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of route of administration on the pharmacokinetic behavior of enantiomers of nefopam and desmethylnefopam - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays for (+)-Nefopam Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Nefopam is a centrally acting, non-opioid analgesic with a unique and multifaceted mechanism of action.[1][2] Unlike traditional analgesics, its therapeutic effects are attributed to its ability to act as a triple reuptake inhibitor of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), as well as a blocker of voltage-gated sodium and calcium channels.[2][3][4][5][6][7] This complex pharmacology makes this compound a compound of interest for the management of moderate to severe pain and potentially for other neurological conditions.
These application notes provide detailed protocols for a suite of cell-based assays designed to screen and characterize the activity of this compound and its analogues. The described assays will enable researchers to investigate its effects on monoamine reuptake, ion channel function, and overall cell viability.
Data Presentation
The following tables summarize the reported in vitro potencies of this compound in various functional assays.
Table 1: Monoamine Reuptake Inhibition
| Target | Assay Type | System | IC50 (µM) | Reference |
| Serotonin Transporter (SERT) | [3H]-5-HT Uptake | Rat Brain Synaptosomes | 0.12 | [8] |
| Norepinephrine Transporter (NET) | [3H]-NE Uptake | Rat Brain Synaptosomes | 0.20 | [8] |
| Dopamine Transporter (DAT) | [3H]-DA Uptake | Rat Brain Synaptosomes | 0.531 | [8] |
Table 2: Ion Channel Modulation
| Target | Assay Type | System | Effect | Effective Concentration (µM) | Reference |
| Voltage-Gated Sodium Channels | 22Na+ Uptake | Human Neuroblastoma Cells | Inhibition | Micromolar range | [9] |
| L-type Voltage-Gated Calcium Channels | Calcium Influx | Not Specified | 50% Neuroprotection | 47 | [10] |
| L-type Voltage-Gated Calcium Channels | cGMP Formation | Not Specified | 50% Inhibition | 58 | [10] |
Table 3: Cell Viability/Proliferation
| Cell Type | Assay Type | Effect | EC50 (µM) | Reference |
| Aggressive Fibromatosis Cells | Sulforhodamine B (SRB) | Inhibition of cell viability | ~0.5 | [1] |
| Hypertrophic Scar Fibroblasts | Sulforhodamine B (SRB) | Inhibition of cell viability | ~0.5 | [1] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Action
Caption: Overview of this compound's multifaceted mechanism of action.
Experimental Workflow for Screening this compound Activity
Caption: A tiered approach for screening this compound and its analogues.
Experimental Protocols
Monoamine Reuptake Inhibition Assay
This protocol describes a cell-based assay to measure the inhibition of serotonin, norepinephrine, and dopamine reuptake by this compound.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT
-
Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[3H]-Serotonin, [3H]-Norepinephrine, or [3H]-Dopamine
-
This compound and control compounds
-
Scintillation cocktail and scintillation counter
-
96-well microplates
Procedure:
-
Cell Culture: Culture the stable cell lines in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Assay: a. Wash the cells with assay buffer. b. Add the compound dilutions to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C. c. Add the radiolabeled neurotransmitter to each well and incubate for a short period (e.g., 5-15 minutes) at 37°C. d. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. e. Lyse the cells and transfer the lysate to scintillation vials.
-
Data Analysis: a. Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter. b. Calculate the percent inhibition of neurotransmitter uptake for each concentration of this compound. c. Determine the IC50 value by fitting the data to a dose-response curve.
Voltage-Gated Sodium Channel Assay (Fluorescence-based)
This protocol outlines a fluorescence-based assay to assess the inhibitory effect of this compound on voltage-gated sodium channels.
Materials:
-
HEK293 cells stably expressing a voltage-gated sodium channel subtype (e.g., Nav1.7)
-
Culture medium
-
Membrane potential-sensitive fluorescent dye (e.g., a FRET-based dye pair)
-
Assay buffer (low and high potassium concentrations)
-
Veratridine (a sodium channel activator)
-
This compound and control compounds
-
Fluorescence plate reader
-
Black-walled, clear-bottom 96-well plates
Procedure:
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96-well plates and allow them to attach.
-
Dye Loading: Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Add serial dilutions of this compound or control compounds to the wells.
-
Assay: a. Measure the baseline fluorescence. b. Add veratridine to activate the sodium channels, followed by a high potassium solution to depolarize the cells. c. Measure the change in fluorescence over time.
-
Data Analysis: a. Calculate the change in fluorescence in the presence of different concentrations of this compound. b. Determine the IC50 value for the inhibition of sodium channel activity.
Calcium Flux Assay
This protocol describes a method to measure the effect of this compound on intracellular calcium levels, indicative of its action on calcium channels.
Materials:
-
A suitable cell line endogenously expressing or engineered to express L-type calcium channels (e.g., SH-SY5Y neuroblastoma cells).
-
Culture medium.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Potassium chloride (KCl) solution to induce depolarization.
-
This compound and reference compounds.
-
Fluorescence plate reader with kinetic read capabilities.
-
Black-walled, clear-bottom 96-well plates.
Procedure:
-
Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Load cells with a calcium indicator dye (e.g., Fluo-4 AM) as per the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer and then add varying concentrations of this compound. Incubate for 15-30 minutes at room temperature.
-
Measurement of Calcium Flux: a. Place the plate in a fluorescence plate reader. b. Establish a baseline fluorescence reading. c. Add a depolarizing stimulus (e.g., a high concentration of KCl) to open voltage-gated calcium channels. d. Immediately begin kinetic measurement of fluorescence intensity over a period of 1-3 minutes.
-
Data Analysis: a. Calculate the peak fluorescence response for each well. b. Normalize the data to the response of the vehicle control. c. Plot the normalized response against the concentration of this compound to determine the EC50 or IC50 value.
Cell Viability Assay (Sulforhodamine B - SRB)
This protocol details the use of the SRB assay to determine the effect of this compound on the viability of adherent cells.[11][12][13][14][15]
Materials:
-
Adherent cell line of interest
-
Culture medium
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
This compound
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach for 24 hours.[11]
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours).[11]
-
Cell Fixation: Fix the cells by adding cold TCA to each well and incubating at 4°C for 1 hour.[11]
-
Staining: a. Wash the plates with water and air dry. b. Stain the fixed cells with SRB solution for 30 minutes at room temperature.[11] c. Wash away the unbound dye with 1% acetic acid and air dry.[11]
-
Solubilization and Measurement: a. Solubilize the protein-bound dye with Tris base solution.[11] b. Measure the absorbance at 565 nm using a microplate reader.[11]
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Determine the EC50 value from the dose-response curve.
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for screening and characterizing the activity of this compound and its derivatives. By systematically evaluating its effects on monoamine reuptake, ion channel function, and cell viability, researchers can gain valuable insights into its complex mechanism of action and identify novel compounds with improved therapeutic profiles. The provided protocols and data serve as a comprehensive resource for scientists engaged in the discovery and development of new analgesic agents.
References
- 1. A high throughput screen identifies Nefopam as targeting cell proliferation in β-catenin driven neoplastic and reactive fibroproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of nefopam for chronic pain – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 3. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]
- 4. Rediscovery of Nefopam for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KoreaMed Synapse [synapse.koreamed.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Nefopam blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nefopam inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 15. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-Nefopam in Postoperative Pain Management Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Nefopam is a centrally-acting, non-opioid, non-steroidal analgesic that has demonstrated efficacy in the management of postoperative pain.[1][2] Its unique mechanism of action, distinct from traditional analgesics, makes it a valuable compound for research and potential inclusion in multimodal analgesia strategies.[1][2][3] These application notes provide a comprehensive overview of this compound, including its mechanisms of action, quantitative efficacy and safety data from clinical trials, and detailed experimental protocols for its investigation in a postoperative pain setting.
Mechanism of Action
This compound exerts its analgesic effects through a multifaceted mechanism targeting several key pathways involved in pain transmission and modulation.[1][4]
-
Inhibition of Monoamine Reuptake: Nefopam is a serotonin-norepinephrine-dopamine reuptake inhibitor.[1][4][5] By blocking the reuptake of these neurotransmitters in the synaptic cleft, it enhances the activity of descending pain modulatory pathways, which play a crucial role in suppressing pain signals at the spinal cord level.[6][7]
-
Modulation of Ion Channels: The compound has been shown to inhibit voltage-gated sodium and calcium channels.[1][4][8] This action reduces neuronal excitability and dampens the propagation of pain signals.[1][4]
-
Interaction with Glutamatergic System: Nefopam indirectly modulates the glutamatergic system, including the N-methyl-D-aspartate (NMDA) receptors.[9][10] This modulation is thought to occur through the inhibition of calcium influx and reduction of glutamate release, leading to decreased neuronal hyperexcitability associated with central sensitization.[6][8][11]
Signaling Pathway Diagrams
Quantitative Data from Clinical Trials
The efficacy and safety of this compound have been evaluated in numerous randomized controlled trials (RCTs). The following tables summarize key quantitative findings.
Table 1: Efficacy of this compound in Postoperative Pain Management
| Outcome Measure | Nefopam Group | Control Group (Placebo) | Reduction with Nefopam | Study Reference(s) |
| 24-hour Morphine Consumption | ||||
| Mean Difference (mg) | - | - | 13 mg (WMD) | [8][12] |
| Mean (mg) | 13.54 ± 10.64 | 15.86 ± 16.2 | 2.32 mg (Not significant) | [1] |
| Mean (mg) | 10.4 ± 10.3 | 11.2 ± 9.7 | 0.8 mg (Not significant) | [10] |
| 48-hour Fentanyl Consumption | ||||
| Mean (µg/kg) | 16.3 ± 1.6 | 21.9 ± 1.6 | 25% reduction (p=0.014) | [13] |
| Pain Intensity (VAS, 0-100mm) | ||||
| Mean Difference at 24h (mm) | - | - | 11.5 mm (WMD) | [8][12] |
| Pain Intensity on Coughing (VAS, 0-100mm) | ||||
| Mean at 24h (mm) | 45 | 60 | 15 mm | [12] |
WMD: Weighted Mean Difference
Table 2: Safety Profile of this compound in Postoperative Settings
| Adverse Effect | Nefopam Group (Incidence) | Control Group (Incidence) | Relative Risk (RR) / Notes | Study Reference(s) |
| Tachycardia | Increased | - | RR 3.12 (95% CI 1.11 to 8.79) | [8][12] |
| Sweating | Increased | - | RR 4.92 (95% CI 2.0 to 12.1) | [8][12] |
| Nausea and Vomiting | Commonly reported | - | Incidence similar to placebo in some studies | [1][14] |
| Dizziness | Commonly reported | - | Incidence similar to placebo in some studies | [1] |
| Serious Adverse Effects | No significant difference | No significant difference | Generally well-tolerated | [1][13] |
Experimental Protocols
The following sections outline a generalized protocol for a clinical trial investigating this compound for postoperative pain, based on methodologies from published RCTs.
Study Design
A prospective, randomized, double-blind, placebo-controlled trial is the gold standard for evaluating the efficacy and safety of this compound.
Participant Selection Criteria
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Known hypersensitivity to nefopam.
-
Severe cardiac conditions (e.g., recent myocardial infarction, uncontrolled arrhythmia).[4][12]
-
Use of monoamine oxidase inhibitors (MAOIs).[12]
-
Significant renal or hepatic impairment.[4]
-
Pre-existing chronic pain or current use of analgesic medications.[12]
-
Pregnancy.[12]
-
Intervention and Dosing
-
Nefopam Group: A common intravenous (IV) regimen involves an initial bolus of 20 mg of nefopam administered before or at the end of surgery, followed by a continuous infusion.[10][13][16] For example, 80 mg of nefopam diluted in 500 mL of normal saline administered over 24 hours.[10][16]
-
Control Group: An identical volume and rate of a placebo (e.g., normal saline) is administered.[10][16]
-
Rescue Analgesia: All patients should have access to rescue analgesia, typically an opioid (e.g., morphine or fentanyl) delivered via a patient-controlled analgesia (PCA) pump.[10][13] The PCA settings (bolus dose, lockout interval) should be standardized across both groups.
Outcome Measures
-
Primary Outcome:
-
Cumulative opioid consumption (e.g., morphine or fentanyl equivalents) over a specified period (e.g., 24 or 48 hours) postoperatively.[13]
-
-
Secondary Outcomes:
-
Pain Intensity: Assessed at regular intervals (e.g., at rest and during movement at 1, 6, 12, 24, and 48 hours post-surgery) using a validated pain scale such as the Visual Analog Scale (VAS) or Numeric Rating Scale (NRS).[13]
-
Adverse Events: Systematic monitoring and recording of potential side effects, including nausea, vomiting, dizziness, sweating, and tachycardia.[13]
-
Patient Satisfaction: Assessed using a validated questionnaire.
-
Time to Recovery Milestones: Time to first ambulation, bowel movement, and hospital discharge.
-
Data Collection and Analysis
-
Data Collection: Pain scores, PCA demands and deliveries, and any adverse events should be recorded at predefined time points by trained research personnel who are blinded to the treatment allocation.
-
Statistical Analysis: The primary outcome (opioid consumption) can be compared between groups using an independent samples t-test or a non-parametric equivalent. Pain scores can be analyzed using repeated measures ANOVA. The incidence of adverse events can be compared using chi-square or Fisher's exact test. A p-value of <0.05 is typically considered statistically significant.
Conclusion
This compound is a promising non-opioid analgesic for postoperative pain management. Its distinct mechanism of action offers a potential opioid-sparing effect and a role in multimodal analgesic regimens. The provided data and protocols offer a framework for researchers and drug development professionals to design and conduct further investigations into the clinical utility of this compound. Future research should continue to explore optimal dosing strategies, its efficacy in various surgical populations, and its long-term impact on patient outcomes.
References
- 1. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rediscovery of Nefopam for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nefopam blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nefopam for the prevention of postoperative pain: quantitative systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Perioperative Intravenous Nefopam on Pain Management and Ambulation after Open Spine Surgery: A Randomized Double-Blind Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nefopam inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Controlled clinical trial of oral and parenteral nefopam hydrochloride. A novel and potent analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nefopam for Analgesia Following Cardiac Surgery: A Randomized Placebo-Controlled Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Postoperative analgesia of intraoperative nefopam in patients undergoing anterior cervical spine surgery: A prospective randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analgesic Effect of Intravenous Nefopam for Postoperative Pain in Minimally Invasive Spine Surgery: A Randomized Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating (+)-Nefopam's Role in Preventing Shivering
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Nefopam is a centrally acting, non-opioid analgesic that has demonstrated significant efficacy in the prevention and treatment of shivering, a common and often distressing physiological response to anesthesia and therapeutic hypothermia. Unlike many other anti-shivering agents, nefopam does not cause respiratory depression, making it a valuable tool in various clinical settings.[1] These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its investigation as an anti-shivering agent in both preclinical and clinical research.
Mechanism of Action
The anti-shivering effect of this compound is multifactorial, involving several neurotransmitter systems and receptor pathways within the central nervous system.[2][3]
-
Monoamine Reuptake Inhibition: Nefopam inhibits the synaptic reuptake of serotonin, norepinephrine, and dopamine.[2][3] This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their modulatory effects on thermoregulation and pain pathways.
-
NMDA Receptor Antagonism: Nefopam acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1][4] This action is thought to contribute to its anti-shivering properties, as other NMDA antagonists have also been shown to inhibit shivering.[1]
-
Modulation of α2-Adrenoceptors: Studies suggest that nefopam's thermoregulatory effects are mediated, at least in part, through its interaction with α2-adrenoceptors.[5] Specifically, the α2A-adrenoceptor subtype appears to play a crucial role.[5]
-
Ion Channel Inhibition: Nefopam has been shown to inhibit voltage-gated sodium and calcium channels, which can reduce neuronal excitability and the propagation of signals that may lead to shivering.[3][4]
Signaling Pathway
The proposed signaling pathway for this compound's anti-shivering effect is multifaceted. By inhibiting the reuptake of serotonin and norepinephrine, nefopam enhances the activity of descending inhibitory pathways that modulate thermoregulatory responses in the spinal cord. Its antagonism of NMDA receptors and modulation of α2-adrenoceptors further contribute to a reduction in the shivering threshold.
Caption: Proposed signaling pathway of this compound.
Data Presentation
Table 1: Preclinical Efficacy of this compound in Animal Models
| Animal Model | Dosage | Route of Administration | Shivering Reduction vs. Control | Reference |
| Rabbit | Not Specified | Not Specified | Significant reduction in postoperative shivering | [6] |
| Mouse (wildtype) | 1 mg/kg & 25 mg/kg | Intraperitoneal | Dose-dependent decrease in thermoregulatory threshold | [5] |
| Mouse (α2A-adrenoceptor knockout) | 25 mg/kg | Intraperitoneal | No significant effect on thermoregulatory threshold | [5] |
Table 2: Clinical Efficacy of this compound in Preventing Postoperative Shivering
| Study Population | Nefopam Dosage | Comparator | Shivering Incidence (Nefopam) | Shivering Incidence (Comparator) | Key Findings | Reference |
| General & Neuraxial Anesthesia | Various | Placebo | 8.2% | 47.8% | Nefopam significantly reduced shivering risk (RR 0.08) | [2] |
| General & Neuraxial Anesthesia | Various | Clonidine | 10.1% | 29.8% | Nefopam was more efficacious than clonidine (RR 0.34) | [2] |
| Spinal Anesthesia | 0.15 mg/kg IV | Meperidine 0.4 mg/kg IV | Similar incidence | Similar incidence | Nefopam showed similar efficacy to meperidine with more stable hemodynamics | [7] |
| Neurosurgery | 20 mg IV | Meperidine 50 mg IV | 5% | 68% | Nefopam was significantly more effective than meperidine | [1] |
| Neurosurgery | 20 mg IV | Clonidine 150 µg IV | 5% | 60% | Nefopam was significantly more effective than clonidine | [1] |
| Abdominal/Orthopedic Surgery | 0.2 mg/kg IV | Clonidine 1.5 µg/kg IV | Significantly lower | Higher | Nefopam was superior to clonidine in preventing shivering | [8] |
Table 3: Effect of this compound on Thermoregulatory Thresholds in Healthy Volunteers
| Nefopam Dose | Shivering Threshold Reduction (°C) | Vasoconstriction Threshold | Sweating Threshold | Reference |
| ~20 mg (Large Dose) | 0.9 ± 0.4 | No significant effect | No significant effect | [1] |
| 50 ng/mL (Small Dose) | 0.4 | Not reported | Not reported | [9] |
| 100 ng/mL (Large Dose) | 0.7 | Not reported | Not reported | [9] |
Experimental Protocols
Preclinical Protocol: Evaluation of Anti-Shivering Efficacy in a Rat Model of Postoperative Shivering
This protocol is adapted from models of postoperative pain and thermoregulation studies in rodents.[10][11]
Objective: To assess the efficacy of this compound in preventing or reducing shivering in a rat model of postoperative hypothermia.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Anesthetic agent (e.g., isoflurane)
-
Surgical instruments for laparotomy
-
Temperature monitoring system (rectal probe)
-
Shivering assessment scale (see below)
-
Warming pads
Experimental Workflow:
Caption: Preclinical experimental workflow.
Procedure:
-
Animal Acclimatization: House rats in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.
-
Group Allocation: Randomly assign rats to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Drug Administration: Administer the assigned treatment (e.g., intraperitoneal injection of this compound or saline) 30 minutes before the induction of anesthesia.
-
Anesthesia and Surgery: Anesthetize the rats with isoflurane. Perform a 3 cm midline laparotomy, exposing the abdominal contents for 15 minutes to induce heat loss. Close the incision in two layers.
-
Recovery and Monitoring: After surgery, place the rats in individual cages in a cool environment (20-22°C) to facilitate shivering. Monitor rectal temperature continuously or at 10-minute intervals for 60 minutes.
-
Shivering Assessment: At each temperature measurement time point, assess the severity of shivering using a validated scale:
-
0: No shivering
-
1: Mild shivering (fine muscle tremors)
-
2: Moderate shivering (intermittent shaking of the body)
-
3: Severe shivering (continuous, vigorous shaking of the entire body)
-
-
Data Analysis: Compare the changes in rectal temperature and shivering scores between the different treatment groups.
Clinical Protocol: Determination of the Anti-Shivering Efficacy of this compound in Healthy Volunteers
This protocol is based on established methodologies for inducing and quantifying shivering in humans.
Objective: To determine the effect of this compound on the shivering threshold, gain, and maximum intensity in healthy volunteers.
Materials:
-
Healthy, non-smoking adult volunteers
-
This compound for intravenous infusion
-
Sterile saline solution (0.9% NaCl)
-
Computer-controlled infusion pump
-
Apparatus for core temperature cooling (e.g., central venous infusion of cold saline)
-
System for maintaining mean skin temperature (e.g., water-perfused blankets)
-
Core temperature monitoring (e.g., tympanic membrane or esophageal probe)
-
Skin temperature sensors
-
Indirect calorimeter for measuring oxygen consumption (VO2)
-
Shivering assessment scale (e.g., 5-point scale)
Experimental Workflow:
Caption: Clinical experimental workflow.
Procedure:
-
Volunteer Recruitment and Screening: Recruit healthy volunteers who have provided written informed consent. Exclude individuals with any contraindications to nefopam or the experimental procedures.
-
Instrumentation: On the study day, insert intravenous catheters for drug/fluid administration and blood sampling. Place temperature sensors to measure core and mean skin temperature.
-
Baseline Measurement: Allow the volunteer to rest in a thermoneutral environment to establish baseline physiological parameters, including core temperature and oxygen consumption.
-
Drug Infusion: Begin a computer-controlled intravenous infusion of either this compound or placebo (saline). The infusion should be programmed to achieve and maintain a target plasma concentration.
-
Induction of Hypothermia: Once the target drug concentration is reached, initiate core body cooling by infusing cold intravenous fluids. Maintain a constant mean skin temperature using water-perfused blankets.
-
Monitoring and Shivering Assessment: Continuously monitor core temperature, skin temperature, and oxygen consumption. A blinded observer should assess shivering using a validated scale at regular intervals.
-
Determination of Shivering Threshold: The shivering threshold is defined as the core temperature at which a sustained increase in oxygen consumption (e.g., >25% above baseline) is observed.
-
Data Analysis: Calculate and compare the shivering threshold, gain (the slope of the increase in oxygen consumption relative to the decrease in core temperature), and maximum shivering intensity between the this compound and placebo groups.
Conclusion
This compound is a promising agent for the prevention of shivering due to its unique mechanism of action and favorable side effect profile. The protocols outlined in these application notes provide a framework for researchers to further investigate the anti-shivering properties of this compound and other novel compounds. Rigorous preclinical and clinical studies are essential to fully elucidate the therapeutic potential of these agents in managing shivering in various clinical contexts.
References
- 1. Nefopam, a Non-sedative Benzoxazocine Analgesic, Selectively Reduces the Shivering Threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nefopam for the prevention of perioperative shivering: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]
- 4. Nefopam inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nefopam but not physostigmine affects the thermoregulatory response in mice via alpha(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of meperidine and nefopam for prevention of shivering during spinal anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of nefopam and clonidine for the prevention of postanaesthetic shivering: a comparative, double-blind and placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of nefopam on the gain and maximum intensity of shivering in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Mouse Model of Postoperative Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pre-warming following premedication limits hypothermia before and during anesthesia in Sprague-Dawley rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of (+)-Nefopam in Biological Samples by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (+)-Nefopam in biological samples, specifically human plasma. The protocol provides a comprehensive guide for researchers and clinicians, covering sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, this document presents a protocol for the enantioselective separation of Nefopam's enantiomers, which is crucial for pharmacokinetic and pharmacodynamic studies. The method is suitable for high-throughput analysis in clinical and research settings.
Introduction
Nefopam is a centrally-acting, non-opioid analgesic used for the relief of moderate to severe pain. It is administered as a racemic mixture of two enantiomers, this compound and (-)-Nefopam. The enantiomers may exhibit different pharmacological and pharmacokinetic profiles, making their individual quantification essential for a thorough understanding of the drug's disposition and action. This document provides a detailed methodology for the analysis of racemic Nefopam and a specialized protocol for the chiral separation of its enantiomers in human plasma using LC-MS/MS.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol describes a liquid-liquid extraction (LLE) procedure for the efficient recovery of Nefopam from human plasma.
Materials:
-
Human plasma samples
-
Nefopam and Desmethyl-Nefopam analytical standards
-
Ethyl loflazepate (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Diethyl ether (HPLC grade)
-
Sodium carbonate buffer (20%, pH 9.0)
-
0.1% Formic acid in water/acetonitrile (50:50, v/v)
-
Microcentrifuge tubes (2 mL)
-
Conical glass tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1 mL of plasma sample into a 2 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution (1 µg/mL ethyl loflazepate in methanol).
-
Add 200 µL of carbonate buffer (Na2CO3 20%, pH 9.0) to alkalinize the sample.
-
Add 5.0 mL of diethyl ether.
-
Vortex mix the tube for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (top layer) into a clean conical glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 150 µL of 0.1% formic acid in water/acetonitrile (50:50, v/v).
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Enantioselective LC-MS/MS Analysis
This section details the conditions for the chiral separation and quantification of this compound.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or equivalent (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), is recommended for the enantiomeric separation of Nefopam.
-
Mobile Phase: A mixture of a polar organic solvent (e.g., isopropanol or ethanol) and an alkane (e.g., n-hexane) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting point would be a gradient or isocratic elution with a mobile phase containing acetonitrile and 0.1% formic acid.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Source Temperature: 200 °C.[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nefopam: The specific transitions would need to be optimized, but would be based on the fragmentation of the protonated molecule [M+H]+.
-
Desmethyl-Nefopam: Similar to Nefopam, the transitions would be optimized based on the fragmentation of its protonated molecule.
-
-
Dwell Time: 100 ms per transition.
Quantitative Data
The following tables summarize the validation parameters for the LC-MS/MS analysis of racemic Nefopam in human plasma.
Table 1: Method Validation Parameters for Racemic Nefopam in Human Plasma [1]
| Parameter | Result |
| Linearity Range | 0.78–100 ng/mL |
| Correlation Coefficient (r²) | >0.996 |
| Lower Limit of Quantification (LLOQ) | 0.78 ng/mL |
| Intra-assay Precision (%RSD) | < 17.5% |
| Inter-assay Precision (%RSD) | < 17.5% |
| Accuracy (Bias) | < 12.5% |
Table 2: Pharmacokinetic Parameters of Nefopam Enantiomers Following a Single 20 mg Intravenous Dose
| Parameter | This compound | (-)-Nefopam |
| Half-life (t½) | ~5 hours | ~5 hours |
| Clearance | 53.7 L/hr | 57.5 L/hr |
| Volume of Distribution | 390 L | 381 L |
Visualizations
The following diagrams illustrate the experimental workflow.
Caption: Workflow for the liquid-liquid extraction of Nefopam from plasma.
Caption: Workflow for the enantioselective analysis of Nefopam by LC-MS/MS.
Conclusion
The described LC-MS/MS method provides a sensitive and specific tool for the quantitative analysis of this compound in biological samples. The inclusion of an enantioselective separation protocol is critical for detailed pharmacokinetic and pharmacodynamic evaluations of this chiral drug. The presented protocols and data serve as a valuable resource for researchers and drug development professionals working with Nefopam.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Bioavailability of Oral (+)-Nefopam
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of (+)-Nefopam. The content focuses on two primary strategies: the development of intranasal niosomes and oral sustained-release nanospheres.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound poor?
The poor oral bioavailability of this compound is primarily due to extensive first-pass metabolism in the liver. After oral administration, a significant portion of the drug is metabolized before it can reach systemic circulation, leading to a bioavailability of approximately 30-40%.[1][2][3] Key metabolites, such as desmethylnefopam, are formed during this process.[2][4]
Q2: What are the main strategies being explored to overcome this poor bioavailability?
The two main strategies to bypass the first-pass metabolism and improve the bioavailability of this compound are:
-
Alternative Routes of Administration: Intranasal delivery is a promising alternative that allows direct absorption into the bloodstream, thereby avoiding the liver.[5][6][7]
-
Advanced Oral Drug Delivery Systems: Formulating this compound into nanospheres can protect the drug from premature metabolism and provide a sustained release, enhancing its overall absorption and therapeutic effect.[1][8]
Q3: How do niosomes improve the bioavailability of this compound when administered intranasally?
Niosomes are vesicular carriers made of non-ionic surfactants that can encapsulate both hydrophilic and lipophilic drugs.[9] When used for intranasal delivery of Nefopam, they enhance its bioavailability by:
-
Protecting the drug from enzymatic degradation in the nasal cavity.
-
Increasing the residence time of the formulation on the nasal mucosa.
-
Facilitating the transport of the drug across the nasal epithelium directly into the systemic circulation.[5][6] Studies have shown that intranasal niosomal formulations can increase the bioavailability of Nefopam by up to 4.77-fold compared to an oral solution.[5][6][7][9]
Q4: What is the rationale behind using nanospheres for oral delivery of this compound?
Nanospheres are solid, polymeric particles that can encapsulate drugs. By incorporating this compound into nanospheres, it is possible to:
-
Protect the drug from the harsh environment of the gastrointestinal tract.
-
Provide a sustained-release profile , which maintains the drug concentration in the therapeutic window for a longer duration.[1][8]
-
Potentially enhance absorption through various mechanisms, including increased surface area and mucoadhesion.
Troubleshooting Guides
Niosome Formulation via Thin-Film Hydration
This guide addresses common issues encountered during the preparation of this compound loaded niosomes using the thin-film hydration method.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Entrapment Efficiency (%EE) | 1. Drug Leakage: The drug may be leaking out of the vesicles during formation. 2. Inappropriate Surfactant/Cholesterol Ratio: An incorrect ratio can lead to a less stable bilayer. 3. Unfavorable Hydration Conditions: Hydration temperature and time can affect vesicle formation and drug encapsulation. 4. Hydrophilic Nature of Drug: Water-soluble drugs can be challenging to encapsulate efficiently. | 1. Optimize Cholesterol Content: Increasing the cholesterol concentration can enhance the rigidity of the niosomal membrane and reduce drug leakage.[1] 2. Select Appropriate Surfactant: The type of non-ionic surfactant (e.g., Span 60) and its HLB value are critical. Experiment with different surfactants and their ratios with cholesterol.[9][10] 3. Control Hydration Temperature: Ensure the hydration temperature is above the gel-liquid transition temperature (Tc) of the surfactant used. 4. Optimize Hydration Time: Allow sufficient time for the lipid film to hydrate completely. |
| Large Particle Size / Polydispersity | 1. Incomplete Film Hydration: A non-uniform lipid film can lead to the formation of large, heterogeneous vesicles. 2. Insufficient Energy Input: The energy provided during hydration (e.g., shaking) may not be enough to form small, uniform vesicles. 3. Aggregation of Vesicles: Niosomes may aggregate over time, leading to an increase in the average particle size. | 1. Ensure Thin, Uniform Film: Rotate the flask slowly during solvent evaporation to create a thin and even film. 2. Apply Sonication or Extrusion: After hydration, use probe sonication or extrusion through polycarbonate membranes to reduce the size and polydispersity of the niosomes. 3. Incorporate Charge-Inducing Agents: Adding charged molecules like dicetyl phosphate can increase the zeta potential and prevent aggregation through electrostatic repulsion. |
| Poor Stability (Aggregation/Fusion) | 1. Low Zeta Potential: Insufficient surface charge can lead to vesicle aggregation. 2. Inappropriate Storage Conditions: Temperature and time can affect the stability of the niosomal suspension. | 1. Increase Zeta Potential: As mentioned above, incorporate charge-inducing agents. A zeta potential of ±30 mV is generally considered stable. 2. Optimize Storage: Store the niosome suspension at a controlled temperature (e.g., 4°C) and protect it from light. |
Nanosphere Formulation via Quasi-Solvent Diffusion
This guide addresses common issues during the synthesis of this compound loaded nanospheres using the quasi-emulsion solvent diffusion method.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Drug Entrapment/Loading | 1. Drug Partitioning into External Phase: The drug may have a higher affinity for the external aqueous phase. 2. Rapid Solvent Diffusion: If the solvent diffuses out too quickly, the polymer may precipitate before the drug is effectively entrapped. | 1. Optimize Drug-to-Polymer Ratio: Experiment with different ratios to maximize drug loading while maintaining desired release characteristics. 2. Select Appropriate Solvent System: The choice of the organic solvent and its miscibility with the aqueous phase is crucial. A less water-miscible solvent might slow down diffusion. |
| Broad Particle Size Distribution | 1. Inefficient Emulsification: The initial emulsion droplets may be of varying sizes. 2. Droplet Coalescence: The emulsion may not be stable, leading to the merging of droplets before solidification. | 1. Optimize Stirring Speed: The speed of homogenization or stirring during emulsification directly impacts the initial droplet size. 2. Use an Effective Stabilizer: The type and concentration of the stabilizer (e.g., surfactant) are critical for preventing droplet coalescence. |
| Particle Aggregation | 1. High Surface Energy of Nanoparticles: Nanoparticles have a natural tendency to agglomerate to reduce their surface energy. 2. Insufficient Stabilization: The amount of stabilizer may be inadequate to cover the surface of all the formed nanoparticles. | 1. Optimize Stabilizer Concentration: Ensure sufficient stabilizer is present to provide a protective layer around the nanospheres. 2. Post-Synthesis Treatment: Techniques like freeze-drying with a cryoprotectant can help prevent aggregation during storage. |
| Phase Separation of Polymer | 1. Poor Polymer Solubility: The chosen polymer may not be fully soluble in the organic solvent. 2. Rapid Changes in Solvent Composition: The rapid diffusion of the solvent can cause the polymer to precipitate out of solution prematurely. | 1. Ensure Complete Polymer Dissolution: Gently heat or sonicate the polymer solution to ensure it is fully dissolved before emulsification. 2. Control the Rate of Solvent Diffusion: Modifying the composition of the external phase can help to control the rate at which the organic solvent diffuses out. |
Data Presentation
Table 1: Formulation and Characterization of this compound Niosomes
| Formulation Code | Surfactant:Cholesterol Molar Ratio | Entrapment Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | In-Vivo Bioavailability Increase (vs. Oral Solution) | Reference |
| Optimized Niosome | Span 85:Cholesterol (1:2) | >80% | <550 | -16.8 to -29.7 | 4.77-fold | [5][6][7][9] |
| PNF-9 | Span 60:Cholesterol (1:1) | 58.94% | Not Specified | -64.6 | Not Reported | [10][11] |
Table 2: Formulation and Characterization of this compound Nanospheres
| Formulation Code | Drug:Polymer Ratio (w/w) | Entrapment Efficiency (%) | Particle Size (nm) | Process Yield (%) | Drug Loading (%) | Reference |
| Optimized NFH-NS | 1:3 | 84.97 ± 1.23 | 328.36 ± 2.23 | 83.60 ± 1.31 | 21.41 ± 0.89 | [1][8][12] |
Experimental Protocols
Preparation of this compound Loaded Niosomes by Thin-Film Hydration
Materials:
-
This compound Hydrochloride
-
Non-ionic surfactant (e.g., Span 60, Span 85)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol)
-
Phosphate Buffered Saline (PBS, pH 7.4)
Procedure:
-
Accurately weigh the non-ionic surfactant and cholesterol in the desired molar ratio and dissolve them in a suitable organic solvent in a round-bottom flask.
-
If this compound is lipophilic, dissolve it in the organic solvent along with the surfactant and cholesterol.
-
Attach the flask to a rotary evaporator and rotate it at a controlled speed.
-
Reduce the pressure and gradually increase the temperature to evaporate the organic solvent, forming a thin, uniform lipid film on the inner wall of the flask.
-
Hydrate the thin film with a pre-warmed aqueous solution (e.g., PBS pH 7.4) containing the hydrophilic this compound (if not already added).
-
Continue the rotation of the flask in the water bath for a specified period to allow for the self-assembly of niosomes.
-
The resulting niosomal suspension can be further processed (e.g., sonicated or extruded) to reduce the particle size and achieve a more uniform distribution.
Preparation of this compound Loaded Nanospheres by Quasi-Solvent Diffusion
Materials:
-
This compound Hydrochloride
-
Polymer (e.g., Eudragit RL 100 and RS 100)
-
Organic solvent (e.g., acetone-ethanol mixture)
-
External phase (e.g., heavy liquid paraffin containing n-hexane)
-
Surfactant/Emulsifier (e.g., Span 80)
Procedure:
-
Dissolve the accurately weighed this compound and polymer(s) in the organic solvent mixture to form the internal phase.
-
Prepare the external phase by dissolving the surfactant in the non-solvent (e.g., liquid paraffin).
-
Slowly inject the internal phase into the external phase under constant stirring using a magnetic stirrer or homogenizer to form a quasi-emulsion.
-
Continue stirring for a defined period to allow the organic solvent to diffuse from the emulsion droplets into the external phase.
-
This diffusion process leads to the precipitation of the polymer, entrapping the drug and forming solid nanospheres.
-
Collect the nanospheres by centrifugation, wash them with a suitable solvent (e.g., petroleum ether) to remove any residual oil and surfactant, and then dry them (e.g., by freeze-drying).[8]
Quantification of this compound in Plasma by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column.
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of a buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) in a gradient or isocratic mode.[5]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 25°C.[5]
Sample Preparation:
-
Perform a liquid-liquid or solid-phase extraction of the plasma samples to isolate the drug and remove proteins and other interfering substances.
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject a specific volume of the reconstituted sample into the HPLC system.
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][5]
Visualizations
References
- 1. Effect of different types of surfactants on the physical properties and stability of carvedilol nano-niosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agglomeration of Celecoxib by Quasi Emulsion Solvent Diffusion Method: Effect of Stabilizer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Surfactant Type, Cholesterol Content and Various Downsizing Methods on the Particle Size of Niosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. Intranasal niosomes of nefopam with improved bioavailability: preparation, optimization, and in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. Formulation and Characterization of Nefopam Hydrochloride-Loaded Niosomes for Enhanced Analgesic Drug Delivery | Semantic Scholar [semanticscholar.org]
- 12. Development and statistical optimization of nefopam hydrochloride loaded nanospheres for neuropathic pain using Box–Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of (+)-Nefopam solutions for injection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and handling of (+)-Nefopam solutions for injection.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Formulation and Preparation
Q1: What is a typical formulation for a stable this compound injection?
A standard formulation for a 20 mg/2 mL this compound hydrochloride injection includes sodium phosphate, disodium phosphate as buffering agents, and water for injection.[1][2] A patent for a nefopam hydrochloride injection suggests a composite phosphate buffer to enhance stability.[3]
Q2: My this compound solution shows precipitation. What could be the cause?
Precipitation of nefopam solutions can occur under alkaline conditions.[4][5] It is crucial to control the pH of the solution. The maximum stability for nefopam hydrochloride in aqueous solutions has been observed in the pH range of 5.2-5.4.[6]
Q3: What is the optimal pH for storing this compound solutions?
To ensure maximum stability, this compound hydrochloride solutions should be maintained at a pH between 5.2 and 5.4.[6] One formulation patent specifies adjusting the solution to a pH of 5.[3] Studies have also shown stability in a pH range of 4-7.[7]
Stability and Degradation
Q4: How stable is this compound in solution at room temperature?
Solutions of nefopam at a concentration of 2.5 mg/mL in 0.9% NaCl are physically and chemically stable for up to 48 hours at 20–25°C, retaining more than 90% of the initial concentration.[4][5][8][9][10] Another study showed that nefopam maintained chemical stability for up to 72 hours at +25°C.[11][12]
Q5: What are the main degradation pathways for this compound?
The primary degradation pathways for nefopam are acid and alkaline hydrolysis, as well as photodegradation.[4][5][13][14] The initial step in both acidic and basic solutions appears to be the opening of the ether linkage.[15] Spontaneous degradation can lead to the formation of a diol as the major degradation product.[16]
-
Acidic Conditions: Significant degradation occurs under acidic conditions.[4][5][17] Forced degradation studies showed 20% degradation of nefopam under acidic stress.[4][5]
-
Alkaline Conditions: In alkaline conditions, nefopam solutions tend to precipitate.[4][5]
-
Oxidative Conditions: Nefopam solutions show no degradation under oxidative conditions.[4][5]
-
Photodegradation: Exposure to UV light can cause degradation.[4][5] A forced degradation study reported 15% degradation of nefopam under UV stress.[4][5]
Q6: How can I minimize the degradation of my this compound solution?
To minimize degradation, it is recommended to:
-
Maintain the pH of the solution between 5.2 and 5.4.[6]
-
Protect the solution from light.
-
Store at controlled room temperature (20-25°C) for short-term use (up to 48 hours).[4][5]
Compatibility
Q7: Is this compound compatible with other drugs in the same solution?
The compatibility of nefopam with other drugs varies:
-
Droperidol: A mixture of nefopam (2.5 mg/mL) and droperidol (52 µg/mL) in 0.9% NaCl is stable for up to 48 hours at room temperature.[4][5][9]
-
Proton Pump Inhibitors:
-
Other Analgesics: The stability of nefopam in mixtures with ketoprofen and paracetamol for 24 hours at room temperature in glass vials has been demonstrated.[5]
Quantitative Data Summary
Table 1: Stability of this compound Solutions under Different Conditions
| Concentration | Diluent | Container | Storage Conditions | Duration | Remaining Concentration (%) | Reference |
| 2.5 mg/mL | 0.9% NaCl | Polypropylene Syringes | 20-25°C, ambient light | 48 hours | > 90% | [4][5] |
| 0.2 mg/mL | 0.9% NaCl | Silicone Elastomeric Device | 32°C, protected from light | 24 hours | > 93% | [16] |
| 3.33 mg/mL | 0.9% NaCl | Silicone Elastomeric Device | 32°C, protected from light | 24 hours | > 98% | [16] |
Table 2: Results of Forced Degradation Studies on this compound Solutions
| Stress Condition | Parameters | Degradation (%) | Reference |
| Acidic | HCl 0.2M, 24 hours, 80°C | 20% | [4][5] |
| UV Light | Sun-like spectrum lamp (254 nm), 75 min | 15% | [4][5] |
| Alkaline | NaOH 0.01M, 5 min | Precipitation | [4][5] |
| Oxidative | H₂O₂ 3.0%, 1 hour, 20-25°C | No degradation | [4][5] |
| Thermal | 80°C, 24 hours | No degradation | [4][5] |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Polypropylene Syringes
This protocol is adapted from a study on the physicochemical stability of nefopam solutions.[4][5]
1. Preparation of Solutions:
-
Prepare a solution of this compound at a concentration of 2.5 mg/mL in 0.9% NaCl.
-
Draw the solution into polypropylene syringes. Prepare three syringes for each time point.
2. Storage:
-
Store the syringes at room temperature (20-25°C) without protection from light.
3. Sampling:
-
At specified time points (e.g., 0, 6, 24, and 48 hours), take a 5.0 mL aliquot from each syringe.
-
Dilute the sample with ultrapure water to a suitable concentration for analysis (e.g., 1.25 mg/mL).
-
Prepare three replicate samples from each syringe.
4. Physical Stability Assessment:
-
Visual Inspection: Visually inspect the solutions for any changes in color, clarity, precipitation, or gas formation.
-
Sub-visual Inspection: Measure absorbance at 350, 410, and 550 nm using a UV spectrophotometer to check for turbidity.
5. Chemical Stability Assessment (HPLC):
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Chemical stability is defined as retaining at least 90% of the initial concentration.
6. pH Measurement:
-
Measure the pH of the solution at each time point. A variation of more than one pH unit from the initial measurement is considered significant.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to establish the stability-indicating capability of an analytical method.[4][5]
1. Acidic Degradation:
-
Mix 1 mL of a 5.0 mg/mL nefopam solution with 1.0 mL of 0.2 M HCl.
-
Store at 80°C for 24 hours.
-
Neutralize with 1.0 mL of 0.2 M NaOH.
-
Dilute with 1 mL of ultrapure water to a theoretical concentration of 1.25 mg/mL.
2. Alkaline Degradation:
-
Mix 1 mL of a 5.0 mg/mL nefopam solution with 1.0 mL of 0.01 M NaOH for 5 minutes.
-
Neutralize with 1.0 mL of 0.01 M HCl.
-
Dilute with 1.0 mL of ultrapure water to a theoretical concentration of 1.25 mg/mL.
3. Oxidative Degradation:
-
Mix 1 mL of a 5.0 mg/mL nefopam solution with 1.0 mL of 3.0% H₂O₂.
-
Store at 20–25°C for 1 hour.
-
Dilute with 2.0 mL of ultrapure water to a theoretical concentration of 1.25 mg/mL.
4. Thermal Degradation:
-
Expose a solution of 1.25 mg/mL nefopam to a temperature of 80°C for 24 hours.
5. Photodegradation:
-
Expose a solution of 1.25 mg/mL nefopam to a sun-like spectrum lamp at 254 nm for 75 minutes.
Visualizations
Caption: Experimental workflow for stability testing of this compound solutions.
Caption: Major degradation pathways for this compound.
References
- 1. biocodex.vn [biocodex.vn]
- 2. greenbook.nafdac.gov.ng [greenbook.nafdac.gov.ng]
- 3. CN106137984A - A kind of nefopam hydrochloride injection and preparation method thereof - Google Patents [patents.google.com]
- 4. Physicochemical stability of nefopam and nefopam/droperidol solutions in polypropylene syringes for intensive care units - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejhp.bmj.com [ejhp.bmj.com]
- 6. Nefopam hydrochloride degradation kinetics in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2005060957A1 - Formulation of nefopam and its use in the treatment of pain - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Physicochemical stability of nefopam and nefopam/droperidol solutions in polypropylene syringes for intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nefopam hydrochloride compatibility and stability with selected proton pump inhibitors in bionolyte G5 injection for intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 14. researchgate.net [researchgate.net]
- 15. Degradation mechanism of nefopam in solution under stressed storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ejhp.bmj.com [ejhp.bmj.com]
- 17. jpharmsci.com [jpharmsci.com]
Troubleshooting (+)-Nefopam synthesis yield and purity
Welcome to the technical support center for the synthesis of (+)-Nefopam. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this non-opioid analgesic.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound?
The primary challenges in synthesizing this compound revolve around the construction of the eight-membered benzoxazocine ring and achieving good stereoselectivity for the desired (+)-enantiomer.[1] Traditional multi-step syntheses can be lengthy and may involve hazardous reagents like lithium aluminum hydride (LiAlH₄), leading to safety and scalability concerns.[1][2] Furthermore, achieving high purity and minimizing byproducts requires careful control of reaction conditions.
Q2: Is there a recommended high-yield synthesis method?
Yes, a one-pot synthesis of nefopam hydrochloride has been developed that offers a significant advantage over traditional methods. This process starts from o-benzoylbenzoic acid and proceeds through five steps in a single solvent (toluene) to yield nefopam hydrochloride with a reported overall yield of ≥79% and a purity of ≥99.9%.[3][4] This method is more efficient, cost-effective, and operationally friendly, making it suitable for large-scale production.[3]
Q3: How can I isolate the desired this compound enantiomer?
The chiral resolution of racemic nefopam can be achieved through classical resolution using a chiral resolving agent. One effective method involves the use of O,O'-dibenzoyl-L-tartaric acid. This process selectively crystallizes the diastereomeric salt of the (+)-enantiomer, which can then be isolated and converted back to the free base or a pharmaceutically acceptable salt.[5]
Q4: What are the common impurities I should be aware of?
During the synthesis of nefopam, several impurities can be formed. These can arise from starting materials, intermediates, or side reactions. Common impurities include unreacted starting materials like o-benzoylbenzoic acid and intermediates from the various synthetic steps. It is crucial to monitor the reaction progress and purify the final product to remove these impurities.
Q5: What analytical techniques are recommended for purity analysis?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used method for determining the purity of Nefopam and quantifying any impurities. A typical method might use a C18 column with a gradient elution of acetonitrile and water (with an additive like formic or trifluoroacetic acid) and UV detection.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | - Incomplete reactions at one or more steps.- Suboptimal reaction conditions (temperature, time, reagents).- Degradation of intermediates or final product.- Inefficient purification and product loss during work-up. | - Monitor each reaction step by TLC or HPLC to ensure completion.- Optimize reaction parameters based on literature procedures. The one-pot synthesis offers high conversion rates (>90% for each step).[3]- Ensure anhydrous conditions, especially when using moisture-sensitive reagents like LiAlH₄ or thionyl chloride.- Refine purification techniques, such as recrystallization solvent systems, to maximize recovery. |
| Low Yield in Cyclization Step | - Incomplete conversion of the precursor.- Ineffective dehydrating agent or acidic catalyst.- Steric hindrance in the substrate. | - Ensure the precursor alcohol is sufficiently pure.- Use a strong acid catalyst like p-toluenesulfonic acid (p-TsOH) in an appropriate anhydrous solvent (e.g., toluene, benzene).[1]- Increase reaction temperature or time, while monitoring for potential side product formation. |
| Formation of Side Products during Reduction | - Over-reduction or incomplete reduction when using strong reducing agents like LiAlH₄.- Reaction with the solvent (e.g., THF).[6] | - Carefully control the stoichiometry of the reducing agent and the reaction temperature.- Consider using a milder or more selective reducing agent if possible.- Follow a proper work-up procedure to quench the reaction and hydrolyze any aluminum complexes. An acidic workup followed by basification is common.[6] |
| Poor Purity of Final Product | - Incomplete removal of starting materials, reagents, or byproducts.- Inefficient crystallization or purification method. | - Perform multiple recrystallizations from a suitable solvent system to remove impurities.- Utilize column chromatography for purification if recrystallization is insufficient.- Confirm purity using a validated analytical method like HPLC. |
| Difficulty in Chiral Resolution | - Incorrect choice of resolving agent.- Suboptimal crystallization conditions (solvent, temperature, concentration).- Incomplete formation of the diastereomeric salt. | - Use an appropriate chiral resolving agent, such as a derivative of tartaric acid.[5]- Systematically screen different solvents and cooling rates to optimize the crystallization of the desired diastereomer.- Ensure the correct stoichiometry between the racemic base and the resolving agent. |
Data Summary
The following table provides a comparison of different synthetic routes to Nefopam, highlighting key performance indicators.
| Synthetic Route | Key Starting Material | Key Reagents | Overall Yield | Purity | Advantages | Disadvantages |
| One-Pot Synthesis [3][4] | o-Benzoylbenzoic acid | Thionyl chloride, N-methylaminoethanol, Red-Al®, Methanesulfonic acid | ≥79% | ≥99.9% | High yield, high purity, single solvent, cost-effective, scalable. | Requires careful control of a multi-step sequence in a single vessel. |
| Route via N-(2-hydroxyethyl)-N-methyl-o-benzoylbenzamide [1] | o-Benzoylbenzoic acid | NaBH₄, 2-methylaminomethanol, LiAlH₄, p-TsOH | ~72% (for two steps) | Not specified | High yield in individual steps. | Use of hazardous LiAlH₄. Multi-step process with isolation of intermediates. |
| Route via Phthalamine Derivative [1] | N-(2-hydroxyethyl)-3-phenyl-1-phthalamine | Pd/C, H₂, p-TsOH | ~53% | Not specified | Avoids strong metal hydride reducing agents. | Lower overall yield. |
| Route via Lactam Intermediate [1][2] | o-Benzoylbenzoic acid | 2-aminoethanol, Chloroacetyl chloride, t-BuOK, LiAlH₄ | ~15% | Not specified | Mechanistically distinct approach. | Low overall yield, use of hazardous reagents. |
Experimental Protocols
High-Yield One-Pot Synthesis of Nefopam Hydrochloride
This protocol is based on the multi-kilogram scale synthesis with high yield and purity.[3][4]
Step 1: Acid Chloride Formation
-
In a suitable reactor, charge o-benzoylbenzoic acid and toluene.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride while maintaining the temperature.
-
Stir until the reaction is complete (monitor by TLC/HPLC).
Step 2: Amidation
-
In the same pot, cool the reaction mixture.
-
Slowly add a solution of N-methylaminoethanol and a base (e.g., triethylamine) in toluene.
-
Allow the reaction to proceed to completion.
Step 3: Reduction
-
To the same reaction mixture, add a reducing agent such as sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®).
-
Control the temperature during the addition.
-
Stir until the reduction of both the ketone and amide functionalities is complete.
Step 4: Cyclization
-
Quench the reduction reaction carefully.
-
Add methanesulfonic acid to the reaction mixture to catalyze the intramolecular cyclization (dehydration).
-
Heat the mixture to drive the cyclization to completion.
Step 5: Hydrochloride Salt Formation and Purification
-
After work-up to isolate the nefopam free base in the toluene layer, cool the solution.
-
Purge with dry hydrogen chloride gas to precipitate nefopam hydrochloride.
-
Collect the solid by filtration, wash with cold toluene, and dry under vacuum.
-
The final product can be further purified by recrystallization from a suitable solvent if necessary.
Visualizations
Experimental Workflow: One-Pot Synthesis of Nefopam
Caption: One-pot synthesis of Nefopam HCl from o-benzoylbenzoic acid.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low synthesis yield.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. US20070276137A1 - Process For The Resolution Of Nefopam - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Managing Side Effects of (+)-Nefopam in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of (+)-Nefopam in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a centrally-acting, non-opioid analgesic.[1][2] Its primary mechanism of action is not fully understood but is known to involve the inhibition of serotonin, norepinephrine, and dopamine reuptake, similar to tricyclic antidepressants.[1][3][4] Additionally, it blocks voltage-gated sodium and calcium channels in the central nervous system.[1][3]
Q2: What are the most common side effects of this compound observed in animal models?
A2: The most frequently reported side effects in animal models, which often mirror those seen in humans, include:
-
Central Nervous System (CNS): Drowsiness, dizziness, nervousness, confusion, tremors, and in some cases, convulsions or seizures.[2][5] Higher doses in rats have been associated with behavioral stereotypy.[6]
-
Cardiovascular: Tachycardia (increased heart rate) and hypotension (low blood pressure).[5][7]
-
Other: Restlessness has been observed in dogs.[4]
Q3: Are the side effects of this compound dose-dependent?
A3: Yes, many side effects of this compound appear to be dose-dependent. For instance, a 5 mg/kg dose in mice has been shown to significantly elevate the electric seizure threshold, whereas a 1 mg/kg dose did not offer protection against electroconvulsions.[2] In rats, higher doses (20 or 40 mg/kg i.p.) can induce behavioral stereotypy, while lower doses do not affect locomotor activity.[6]
Q4: How can I minimize the risk of side effects before starting my experiment?
A4: To minimize risks, it is crucial to:
-
Conduct a thorough literature review: Understand the known side effect profile of Nefopam in your specific animal model and for your intended route of administration.
-
Perform dose-response studies: Start with lower doses and carefully escalate to find the optimal therapeutic window with the fewest side effects.
-
Acclimatize animals: Ensure animals are properly acclimatized to the experimental conditions to reduce stress-related physiological changes that could be confounded with drug effects.
-
Use appropriate vehicle controls: This will help differentiate between effects caused by the drug and those caused by the vehicle or administration procedure.
Troubleshooting Guides
Issue 1: Animal exhibits seizure-like activity after this compound administration.
Symptoms:
-
Uncontrolled muscle spasms, convulsions, or tremors.
-
Loss of consciousness or unresponsiveness.
-
Vocalization.
Immediate Actions:
-
Ensure animal safety: Move the animal to a padded surface or an empty cage to prevent injury during the seizure. Remove any objects that could cause harm.
-
Monitor vital signs: If possible and safe to do so, monitor breathing and heart rate.
-
Do not restrain the animal: Restraining a seizing animal can cause injury to both the animal and the handler.
-
Record observations: Note the time of onset, duration, and characteristics of the seizure for your experimental records.
Post-Seizure Care & Prevention:
-
Provide supportive care: After the seizure, the animal may be disoriented. Provide a quiet, comfortable environment for recovery. Ensure easy access to food and water.
-
Consult a veterinarian: Report the incident to the institutional veterinarian for guidance on animal welfare and potential interventions.
-
Dose adjustment: For future experiments, consider reducing the dose of this compound.
-
Co-administration of anticonvulsants: In some cases, co-administration with an anticonvulsant may be considered, but this should be scientifically justified and approved by the Institutional Animal Care and Use Committee (IACUC), as Nefopam itself has shown some anticonvulsant properties at certain doses.[2]
Issue 2: Animal shows signs of cardiovascular distress (tachycardia or hypotension).
Symptoms:
-
Tachycardia: Abnormally rapid heart rate. This may be detected through telemetry, pulse oximetry, or manual pulse measurement.
-
Hypotension: Low blood pressure, which is best monitored via telemetry or a blood pressure cuff designed for the specific animal model.
-
Clinical signs: Pale gums, weakness, lethargy.
Monitoring and Management:
-
Continuous Monitoring: For studies where cardiovascular effects are a concern, continuous monitoring using telemetry is the gold standard for obtaining accurate heart rate and blood pressure data in conscious, freely moving animals.
-
Establish a Baseline: Always record baseline cardiovascular parameters before drug administration to accurately assess the drug's effect.
-
Intervention:
-
If significant hypotension or tachycardia is observed, be prepared to provide supportive care as advised by a veterinarian. This may include fluid administration.
-
For future experiments, adjust the dose of this compound downwards.
-
Consider the route of administration, as intravenous administration may lead to more pronounced and rapid cardiovascular effects.
-
Issue 3: Animal displays signs of excessive sedation or hyperactivity.
Symptoms:
-
Sedation: Drowsiness, lack of interest in the environment, decreased motor activity.
-
Hyperactivity/Restlessness: Increased locomotion, circling, or stereotyped behaviors (e.g., repetitive gnawing or head movements).[4][6]
Troubleshooting Steps:
-
Behavioral Scoring: Implement a standardized behavioral scoring system to objectively quantify the level of sedation or hyperactivity.
-
Environmental Management:
-
For sedated animals, ensure they have easy access to food and water and are in a safe, comfortable environment.
-
For hyperactive animals, ensure the cage is free of potential hazards.
-
-
Dose and Timing:
-
These effects are often dose-related. A lower dose may achieve the desired analgesic effect without causing significant behavioral changes.
-
Observe the time course of these effects. They may be more pronounced at the peak plasma concentration of the drug.
-
Issue 4: Animal exhibits signs of nausea or gastrointestinal discomfort.
Symptoms:
-
Pica (eating of non-nutritive substances like bedding).
-
Conditioned taste aversion (avoidance of food or water associated with the drug administration).
-
Changes in posture (e.g., hunched posture).
Management Strategies:
-
Acclimatization to Dosing Procedure: Familiarize the animal with the administration procedure (e.g., gavage) using the vehicle solution before introducing the drug to reduce stress-induced gastrointestinal upset.
-
Dietary Considerations: Providing a highly palatable and easily digestible diet can help maintain food intake.
-
Dose Reduction: Nausea is a common side effect, and reducing the dose is often the most effective way to mitigate it.
Data Presentation
Table 1: Dose-Response of this compound Side Effects in Rodent Models
| Animal Model | Route of Administration | Dose | Observed Side Effect | Reference |
| Mouse | N/A | 1 mg/kg | No protection against electroconvulsion | [2] |
| Mouse | N/A | 5 mg/kg | Significantly elevated electric seizure threshold | [2] |
| Rat | Intraperitoneal (i.p.) | 1, 5, 10 mg/kg | No effect on locomotor activity | [6] |
| Rat | Intraperitoneal (i.p.) | 20, 40 mg/kg | Evoked behavioral stereotypy | [6] |
| Rat | Intraperitoneal (i.p.) | 20 mg/kg/day | Slight reduction in pain score in arthritis model | [3] |
| Rat | Oral | 60 mg/kg/day | Slight reduction in pain score in arthritis model | [3] |
| Rat | Intravenous | 3 mg/kg | Attenuation of nociceptive responses | [8] |
| Rat | Subcutaneous | 10-30 mg/kg | Attenuation of nociceptive responses | [8] |
| Rat | Oral | 60 mg/kg | Attenuation of nociceptive responses | [8] |
Table 2: Side Effects of this compound in Dogs
| Dose | Route of Administration | Observed Side Effect | Reference |
| 2 mg/kg | Intravenous (i.v.) | Restlessness | [4] |
| 1 mg/kg | Intravenous (i.v.) | Higher pain scores compared to 2 mg/kg dose | [4] |
Experimental Protocols
Protocol 1: Assessment of Behavioral Side Effects in Rodents
-
Objective: To quantify behavioral changes (sedation, hyperactivity, stereotypy) following this compound administration.
-
Materials:
-
Open field arena.
-
Video recording equipment and analysis software.
-
Behavioral scoring sheet (based on a standardized scale, e.g., a modified Irwin or SHIRPA protocol).
-
-
Procedure:
-
Acclimatize animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle control at the desired dose and route.
-
At predetermined time points post-administration (e.g., 15, 30, 60, 120 minutes), place the animal in the center of the open field arena.
-
Record a 5-10 minute video of the animal's activity.
-
Analyze the video for parameters such as:
-
Total distance traveled.
-
Time spent in the center versus the periphery.
-
Rearing frequency.
-
Incidence and duration of stereotyped behaviors (e.g., circling, excessive grooming, head weaving).
-
-
Simultaneously, a trained observer should score the animal's behavior based on the scoring sheet, assessing posture, gait, grooming, and responsiveness to stimuli.
-
Protocol 2: Monitoring Cardiovascular Parameters in Conscious Rats using Telemetry
-
Objective: To continuously monitor blood pressure and heart rate in conscious, unrestrained rats following this compound administration.
-
Materials:
-
Implantable telemetry devices.
-
Surgical tools for implantation.
-
Receivers and data acquisition system.
-
-
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat according to the IACUC-approved protocol.
-
Surgically implant the telemetry transmitter, with the catheter inserted into the abdominal aorta or femoral artery and the body of the transmitter secured in the abdominal cavity or subcutaneously.
-
Allow for a post-operative recovery period of at least one week.
-
-
Data Collection:
-
House the rat in its home cage placed on a receiver.
-
Record baseline cardiovascular data for at least 24 hours before drug administration.
-
Administer this compound or vehicle.
-
Continuously record blood pressure, heart rate, and activity for the duration of the experiment.
-
-
Data Analysis:
-
Analyze the data in discrete time bins (e.g., 5-minute averages).
-
Compare the post-dose cardiovascular parameters to the pre-dose baseline values.
-
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Managing Side Effects.
References
- 1. Nefopam blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive effects of nefopam modulating serotonergic, adrenergic, and glutamatergic neurotransmission in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]
- 4. Nefopam: Another Pragmatic Analgesic in Managing Chronic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of nefopam for chronic pain – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 6. greenleafscientific.com [greenleafscientific.com]
- 7. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpc.com [ijrpc.com]
Technical Support Center: (+)-Nefopam Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Nefopam formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main formulation challenges associated with this compound?
A1: The primary formulation challenge for this compound is its low oral bioavailability, which is mainly due to extensive first-pass metabolism in the liver.[1][2] This means that a significant portion of the drug is metabolized before it can reach systemic circulation, reducing its therapeutic efficacy when administered orally. Other challenges include its aqueous solubility and potential for degradation under certain conditions.
Q2: What strategies can be employed to overcome the low oral bioavailability of this compound?
A2: To bypass the first-pass metabolism and improve bioavailability, alternative routes of administration and advanced drug delivery systems are being explored. A promising approach is intranasal delivery, which allows the drug to be absorbed directly into the bloodstream.[2] Formulating this compound into nanocarriers like niosomes or nanospheres can further enhance its absorption and provide sustained release.[1][3]
Q3: What is the mechanism of action of this compound?
A3: The analgesic mechanism of this compound is not fully understood but is known to be multifactorial and distinct from that of opioid analgesics.[4][5] It is a centrally-acting analgesic that works by inhibiting the reuptake of three key neurotransmitters: serotonin, norepinephrine, and dopamine.[4][6][7] This action modulates descending pain pathways. Additionally, Nefopam has been shown to block voltage-gated sodium and calcium channels, which reduces neuronal excitability and the propagation of pain signals.[4][7][8]
Troubleshooting Guides
Low Drug Entrapment Efficiency in Niosomes
| Potential Cause | Troubleshooting Solution |
| Improper surfactant to cholesterol ratio. | Optimize the molar ratio of surfactant (e.g., Span 60) to cholesterol. A 1:1 ratio has been shown to be effective for Nefopam niosomes.[1][9] |
| Inappropriate hydration temperature. | Ensure the hydration of the lipid film is carried out at a temperature above the gel-to-liquid crystal transition temperature (Tc) of the surfactant. |
| Insufficient sonication. | After hydration, sonicate the niosomal suspension to reduce vesicle size and improve the homogeneity of the formulation, which can lead to better drug entrapment. |
| Drug leakage during preparation. | Minimize the time between hydration and the separation of unentrapped drug. |
High Particle Size or Polydispersity Index (PDI) of Nanoparticle Formulations
| Potential Cause | Troubleshooting Solution |
| Aggregation of nanoparticles. | Optimize the surface charge of the nanoparticles by adjusting the formulation components. A higher absolute zeta potential value (e.g., -30 mV or more positive/negative) indicates better stability against aggregation. |
| Inefficient homogenization or sonication. | Increase the duration or power of homogenization or sonication to ensure uniform particle size reduction. |
| Suboptimal formulation parameters. | Systematically vary the concentration of polymer, surfactant, and drug to find the optimal conditions for producing smaller and more uniform nanoparticles. |
Formulation Instability and Degradation
| Potential Cause | Troubleshooting Solution |
| Hydrolysis. | Nefopam hydrochloride is susceptible to degradation in acidic and alkaline conditions.[10][11] Maintain the pH of aqueous formulations within a stable range, as determined by preformulation stability studies. |
| Oxidation. | Protect the formulation from exposure to oxidizing agents. Consider the inclusion of antioxidants if necessary. |
| Photodegradation. | Store the formulation in light-resistant containers to prevent degradation from exposure to light.[12] |
| Temperature fluctuations. | Store the formulation at the recommended temperature to maintain its physical and chemical stability. Stability studies have shown good retention at 4–8°C for niosomal formulations.[1] |
Quantitative Data Summary
Table 1: Physicochemical Properties of Nefopam Hydrochloride Niosomal Formulations
| Formulation Method | Surfactant:Cholesterol Ratio | Entrapment Efficiency (%) | Vesicle Size (nm) | Zeta Potential (mV) |
| Ether Injection Method | Span 60:CH (1:1) | 58.94 | Not specified | -64.6 |
| Thin Film Hydration | Span 60:CH (1:1) | >80 | <550 | -16.8 to -29.7 |
Data compiled from multiple sources for comparison.[1][2][9]
Table 2: In-Vivo Bioavailability Enhancement of Nefopam Niosomal Formulation
| Route of Administration | Formulation | Relative Bioavailability Increase (compared to oral solution) |
| Intranasal | Niosomes in in-situ gel | 4.77-fold |
Data from in-vivo studies in rats.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Niosomes by Ether Injection Method
Objective: To prepare this compound loaded niosomes with high entrapment efficiency and sustained release characteristics.
Materials:
-
This compound Hydrochloride
-
Span 60
-
Cholesterol
-
Diethyl ether
-
Phosphate buffered saline (PBS, pH 7.4)
Procedure:
-
Accurately weigh Span 60 and cholesterol in a 1:1 molar ratio and dissolve them in diethyl ether.
-
Prepare an aqueous solution of this compound Hydrochloride in PBS (pH 7.4).
-
Heat the aqueous drug solution to 60°C in a round-bottom flask with constant, gentle stirring.
-
Slowly inject the organic solution of surfactant and cholesterol through a fine needle into the heated aqueous phase.
-
The ether will evaporate upon contact with the hot aqueous phase, leading to the spontaneous formation of niosomes.
-
Continue stirring for a specified period to ensure the complete removal of the organic solvent.
-
The resulting niosomal suspension can be further processed for characterization.
Protocol 2: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound Hydrochloride
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC grade water and methanol
-
pH meter
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points, withdraw aliquots, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a mixture of water and 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw and dilute aliquots at various time points for HPLC analysis.
-
-
Thermal Degradation:
-
Store a known quantity of solid this compound powder in an oven at an elevated temperature (e.g., 80°C) for a specified duration.
-
At the end of the study, dissolve the powder in a suitable solvent and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm) for a defined period.
-
Analyze the solution by HPLC at different time intervals.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method to quantify the amount of undegraded this compound and detect the formation of any degradation products.
-
Visualizations
Caption: Key formulation challenges of this compound and corresponding solutions.
Caption: Experimental workflow for preparing this compound loaded niosomes.
Caption: Signaling pathways involved in the analgesic action of this compound.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Intranasal niosomes of nefopam with improved bioavailability: preparation, optimization, and in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and statistical optimization of nefopam hydrochloride loaded nanospheres for neuropathic pain using Box–Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]
- 5. Nefopam: Another Pragmatic Analgesic in Managing Chronic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nefopam - Wikipedia [en.wikipedia.org]
- 7. Rediscovery of Nefopam for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ejhp.bmj.com [ejhp.bmj.com]
- 11. jpharmsci.com [jpharmsci.com]
- 12. wisdomlib.org [wisdomlib.org]
Technical Support Center: (+)-Nefopam Experimental Protocols
This guide provides troubleshooting advice and standardized protocols to address potential variability in experimental results involving (+)-Nefopam. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a non-opioid, centrally acting analgesic. Its mechanism is understood to be multimodal. Primarily, it acts as a monoamine reuptake inhibitor, increasing the synaptic levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2][3] Additionally, it modulates glutamatergic transmission through the blockade of voltage-gated sodium and calcium channels, which reduces neuronal excitability.[1][4][5] This dual action contributes to its analgesic effects.
Q2: Why is there a focus on the this compound enantiomer versus the racemic mixture?
A2: Nefopam is typically administered as a racemic mixture. However, preclinical in vitro and in vivo studies have consistently shown that the this compound enantiomer is significantly more potent as an analgesic and as an inhibitor of dopamine, norepinephrine, and serotonin reuptake compared to the (-)-Nefopam enantiomer.[6][7] While pharmacokinetic parameters like half-life and maximum concentration (Cmax) do not differ significantly between the enantiomers, the difference in pharmacological potency makes the stereochemistry a critical variable in experimental design.[6][8]
Q3: What are the primary signaling pathways affected by this compound?
A3: this compound primarily affects pathways involved in pain transmission and modulation. By inhibiting the reuptake of serotonin and norepinephrine, it enhances the activity of descending spinal pain modulation pathways.[9][10] Its blockade of voltage-gated sodium and calcium channels at the presynaptic terminal reduces the release of glutamate, a key excitatory neurotransmitter involved in nociceptive signaling and central sensitization.[4][8] This leads to an inhibition of long-term potentiation mediated by NMDA receptors.[2][11]
Troubleshooting Guide: In Vitro Assays
Q: My Ki or IC50 values for this compound are inconsistent across binding assay experiments. What are the likely causes?
A: Variability in binding affinity data often stems from methodological factors rather than the compound itself. Consider the following critical parameters:
-
Equilibrium Not Reached: High-affinity interactions may require long incubation times to reach equilibrium. For example, a ligand with a Kd in the picomolar range could take hours to equilibrate.[12] It is crucial to determine the time required to reach equilibrium for your specific assay conditions.
-
Ligand Depletion: If the concentration of your receptor/transporter is too high relative to the radioligand, the free ligand concentration will decrease significantly upon binding, skewing the results.[13] Ensure your protein concentration is well below the Kd of the interaction.
-
Buffer Composition and Temperature: Binding affinities are highly sensitive to experimental conditions. Small changes in pH, ionic strength, or temperature can dramatically alter results.[14] Maintain and report consistent buffer composition and temperature for all related experiments.
-
Reagent Stability: Ensure the chemical stability of this compound in your assay buffer and under your storage conditions. Forced degradation studies under acidic or oxidative conditions have shown potential for compound breakdown.[15]
-
Assay Technique: For filtration assays, the dissociation rate (koff) is critical. Rapid dissociation during wash steps can lead to an underestimation of affinity. Using ice-cold wash buffers can help mitigate this by slowing dissociation.[12][16]
Q: My calcium influx assay results are highly variable. How can I improve this?
A: this compound has been shown to inhibit calcium influx following the activation of L-type voltage-sensitive calcium channels.[4] Variability in these assays can be due to:
-
Cell Health and Density: Ensure consistent cell passage number, health, and plating density. Over-confluent or unhealthy cells will respond variably to stimuli.
-
Agonist Concentration: The concentration of the channel agonist (e.g., BayK8644) is critical. Use a concentration that gives a robust but sub-maximal response to allow for the clear observation of inhibition.
-
Dye Loading and Incubation: Inconsistent loading of calcium-sensitive dyes (e.g., Fura-2, Fluo-4) is a common source of variability. Optimize loading time, temperature, and de-esterification steps for your specific cell line.
-
Automated vs. Manual Pipetting: Use automated liquid handlers for dispensing compounds and agonists to minimize variability introduced by manual pipetting.
Troubleshooting Guide: In Vivo Studies
Q: The analgesic effect of this compound appears weak or has a short duration in my animal model. Why might this be?
A: This observation is consistent with some preclinical findings. Key factors include:
-
Pharmacokinetics: Nefopam has a short duration of action in some species, such as mice.[9] This is partly due to significant first-pass metabolism.[17] Consider the dosing regimen (e.g., continuous infusion vs. bolus injection) and the timing of the analgesic assessment relative to the administration time.
-
Animal Model: The type of pain model is important. Nefopam has shown efficacy in both nociceptive and neuropathic pain models, but its effectiveness can vary.[8][18] It may be more effective in models where descending pain modulation is a key component.
-
Dose Selection: Nefopam may exhibit a "ceiling effect," where increasing the dose beyond a certain point does not produce greater pain relief.[8] Ensure you have performed a full dose-response study to identify the optimal dose range.
Q: I am observing unexpected adverse effects in my animal studies. What should I consider?
A: Common adverse effects noted in clinical use include sweating, nausea, and tachycardia.[8] In preclinical models, consider:
-
Sympathomimetic and Anticholinergic Effects: Nefopam has known sympathomimetic and anticholinergic properties that can lead to effects like increased heart rate.[10]
-
Drug Interactions: Nefopam should not be co-administered with monoamine oxidase inhibitors (MAOIs) or tricyclic antidepressants due to the risk of hypertensive crisis or serotonin syndrome.[2][3]
-
Route and Rate of Administration: Rapid intravenous injection can increase the likelihood of adverse events. A slower infusion rate is often recommended to improve tolerability.[8][11]
Quantitative Data Summary
Table 1: In Vivo Monoamine Reuptake Inhibition in Mice
| Assay | Parameter | Value | Reference |
|---|---|---|---|
| Norepinephrine Uptake Inhibition | ED50 | 12 mg/kg | [9] |
| Serotonin Uptake Inhibition | ED50 | 11 mg/kg | [9] |
| Serotonin Metabolite (5-HIAA) Reduction | Effective Dose | 32 mg/kg | [9] |
(Data from antagonism of 6-hydroxydopamine and p-chloroamphetamine-induced depletion)
Table 2: Neuroprotective and Second Messenger Effects in Rat Cortical Neurons
| Assay | Parameter | Value | Reference |
|---|---|---|---|
| Neuroprotection vs. BayK8644 | IC50 | 47 µM | [4] |
| cGMP Formation Inhibition | IC50 | 58 µM | [4] |
| Ca2+ Influx Reduction at 100 µM | % Inhibition | 73% |[4] |
Experimental Protocols
Protocol 1: General Methodology for a Competitive Radioligand Binding Assay
This protocol provides a generalized workflow for assessing the affinity of this compound for a target (e.g., monoamine transporter) using a competitive binding assay.
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer appropriate for the target protein (e.g., Tris-HCl with appropriate salts). Consistency is key.[14]
-
Membrane Preparation: Prepare cell membranes expressing the target of interest. Determine protein concentration using a standard method (e.g., BCA assay).
-
Radioligand: Choose a suitable radioligand with high affinity and specificity for the target. Dilute to a working concentration (typically at or below its Kd) in assay buffer.
-
Competitor (this compound): Prepare a stock solution in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a 10-12 point concentration curve.
-
-
Assay Execution:
-
Combine membrane preparation, radioligand, and either vehicle (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or a concentration of this compound.
-
Incubate the reaction at a constant, defined temperature for a pre-determined duration sufficient to reach equilibrium.[12][13]
-
-
Separation and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/B or GF/C), separating bound from free radioligand.
-
Wash filters quickly with a defined volume of ice-cold assay buffer to minimize ligand dissociation.[12]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which requires the Kd of the radioligand.
-
References
- 1. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]
- 2. Nefopam - Wikipedia [en.wikipedia.org]
- 3. Use of nefopam for chronic pain – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 4. Nefopam inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nefopam enantiomers: preclinical pharmacology/toxicology and pharmacokinetic characteristics in healthy subjects after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20070276137A1 - Process For The Resolution Of Nefopam - Google Patents [patents.google.com]
- 8. Rediscovery of Nefopam for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of nefopam as a monoamine uptake inhibitor in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How to measure and evaluate binding affinities | eLife [elifesciences.org]
- 15. Physicochemical stability of nefopam and nefopam/droperidol solutions in polypropylene syringes for intensive care units - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Guide to Simple and Informative Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nefopam analgesia and its role in multimodal analgesia: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for (+)-Nefopam Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of (+)-Nefopam.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of Nefopam?
A1: The most frequently reported methods for Nefopam quantification include Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] For chiral separation of its enantiomers, Capillary Electrophoresis (CE) and HPLC with chiral stationary phases are commonly employed.[3][4][5]
Q2: How can I ensure the stability of Nefopam during analysis?
A2: Nefopam is susceptible to degradation under certain conditions. Forced degradation studies have shown that it degrades in acidic, basic, and oxidative environments.[1][6] To ensure stability, it is crucial to control the pH of your solutions and avoid exposure to strong oxidizing agents. Store standard solutions and samples under recommended conditions, typically refrigeration, and analyze them within their validated stability period.
Q3: What are the key validation parameters to consider for a Nefopam analytical method according to ICH guidelines?
A3: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for an analytical method for Nefopam include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7][8]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[1][7]
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1][7]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
Q4: How do I choose between HPLC and LC-MS/MS for Nefopam analysis?
A4: The choice between HPLC with UV detection and LC-MS/MS depends on the specific requirements of your analysis. HPLC-UV is a robust and widely available technique suitable for routine quality control and quantification of Nefopam in pharmaceutical formulations.[7][8] LC-MS/MS offers higher sensitivity and specificity, making it the preferred method for bioanalysis (e.g., in plasma samples) where low concentrations of Nefopam and its metabolites need to be accurately quantified.[9]
Troubleshooting Guides
RP-HPLC Method Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Silanol interactions with the basic Nefopam molecule.- Column degradation.- Sample overload. | - Use a mobile phase modifier, such as triethylamine, to mask silanol groups.[8]- Operate within a suitable pH range (typically 2-8) for silica-based columns.[10]- Use a new column or a column with end-capping.- Reduce the sample concentration or injection volume.[10] |
| Poor Resolution | - Inappropriate mobile phase composition.- Column aging.- Flow rate is too high. | - Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to buffer).- Replace the column.- Reduce the flow rate. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use fresh, high-purity solvents for the mobile phase.- Implement a needle wash step in your injection sequence.- Flush the column in the reverse direction (without connecting to the detector).[10] |
| Baseline Drift | - Column temperature fluctuations.- Mobile phase not properly degassed.- Contamination in the detector. | - Use a column oven to maintain a constant temperature.[10]- Degas the mobile phase before use.- Flush the detector with a strong solvent. |
Chiral Separation Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Enantiomeric Separation | - Incorrect chiral selector (CS).- Inappropriate mobile phase or background electrolyte (BGE) composition. | - Select a different chiral stationary phase (CSP) for HPLC or a different CS for CE (e.g., cyclodextrins, cyclofructans).[3][11]- Optimize the concentration of the CS.[3]- Adjust the pH and organic modifier content of the mobile phase/BGE.[3] |
| Poor Resolution of Enantiomers | - Suboptimal temperature.- Inadequate concentration of the chiral selector. | - Optimize the column/capillary temperature.- Vary the concentration of the chiral selector in the mobile phase or BGE.[3] |
| Long Analysis Time | - Strong interaction with the chiral stationary phase.- Low flow rate or voltage. | - Increase the percentage of the organic modifier in the mobile phase.- Increase the flow rate (HPLC) or applied voltage (CE).[3] |
Experimental Protocols
RP-HPLC Method for Nefopam in Tablet Dosage Form
This protocol is based on a validated method for the quantitative determination of Nefopam in tablets.[8]
-
Chromatographic System:
-
Column: InertSustain Swift C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Water with 0.1% triethylamine (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a 45:55 v/v ratio.
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 229 nm
-
Injection Volume: 10 µL
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of Nefopam standard and transfer to a 100 mL volumetric flask.
-
Dissolve in a sufficient amount of diluent (water:acetonitrile) with sonication.
-
Make up the volume with the diluent to obtain a concentration of 100 µg/mL.
-
Dilute 5 mL of this stock solution to 10 mL with the diluent to get a final concentration of 50 µg/mL.
-
-
Sample Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a quantity of powder equivalent to 30 mg of Nefopam to a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 30 minutes with intermittent shaking.
-
Make up the volume with the diluent and filter through a 0.45 µm filter.
-
Dilute 5 mL of the filtrate to 50 mL with the diluent.
-
-
Procedure:
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Calculate the amount of Nefopam in the sample by comparing the peak areas.
-
Chiral Separation of Nefopam using Capillary Electrophoresis
This protocol is based on the enantioseparation of Nefopam using cyclofructans as chiral selectors.[3]
-
Electrophoretic System:
-
Capillary: Fused-silica capillary
-
Background Electrolyte (BGE): 100mM Tris/10mM Borate (pH 8.00)
-
Chiral Selector (CS): 2 mM Sulfated Cyclofructan 6 (SCF6) in the BGE
-
Applied Voltage: Optimized as per system suitability
-
Temperature: 20°C
-
Detection: UV detection at an appropriate wavelength
-
-
Procedure:
-
Condition the new capillary by flushing with 1 M NaOH, followed by water, and then the BGE.
-
Before each injection, flush the capillary with the BGE containing the chiral selector.
-
Inject the Nefopam sample.
-
Apply the voltage and record the electropherogram. The two enantiomers should appear as separate peaks.
-
Quantitative Data Summaries
RP-HPLC Method Validation Data
| Parameter | Method 1[8] | Method 2[7] | Method 3[1] |
| Linearity Range | 50-150 µg/mL | 16-120 µg/mL | Not Specified |
| Regression Coefficient (r²) | 0.999 | 0.999 | > 0.99 |
| Accuracy (% Recovery) | Not Specified | 100.4% | 99.78% - 102.07% |
| Precision (%RSD) | < 2.0% | Within limit | < 2% |
| LOD | Not Specified | Not Specified | 0.40 ppm |
| LOQ | Not Specified | Not Specified | 1.23 ppm |
LC-MS/MS Method Validation Data for Nefopam in Human Plasma
| Parameter | Method Details[2][9] |
| Linearity Range | 0.78–100 ng/mL |
| Regression Coefficient (r²) | > 0.996 |
| Accuracy (Bias) | < 12.5% |
| Precision (Intra- and Inter-assay) | < 17.5% |
| LOQ | 0.78 ng/mL |
Visualizations
References
- 1. RP-HPLC method for nefopam impurity quantification. [wisdomlib.org]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. eurachem.org [eurachem.org]
- 4. Enantiomer resolution of nefopam hydrochloride, a novel analgesic: a study by liquid chromatography and circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 7. crsubscription.com [crsubscription.com]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing (+)-Nefopam-Induced Tachycardia in In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachycardia during in vivo experiments with (+)-Nefopam. The following information is intended to offer strategies for minimizing this side effect to ensure the integrity of experimental outcomes.
Troubleshooting Guide
Issue: Significant Increase in Heart Rate Observed Post-(+)-Nefopam Administration
Initial Verification Steps:
-
Confirm Dosage: Double-check the calculated and administered dose of this compound. Tachycardia is a known dose-dependent side effect.[1][2]
-
Route and Rate of Administration: Intravenous administration, particularly rapid bolus injections, can lead to a more pronounced and rapid increase in heart rate.[1] Consider a slower infusion rate if applicable to your experimental design.
-
Animal Model and Baseline Physiology: Be aware of the typical heart rate variability and response to handling and anesthetics in your chosen animal model. Ensure that the observed tachycardia is significantly above the baseline and any control group responses.
-
Anesthesia: Certain anesthetics can influence cardiovascular parameters. Ensure that the anesthetic regimen is consistent across all experimental groups and is known to have minimal effects on heart rate.
Potential Mitigation Strategies:
If tachycardia is confirmed to be a result of this compound administration and is interfering with experimental endpoints, consider the following pharmacological interventions. Note: These strategies are based on the known sympathomimetic and anticholinergic properties of Nefopam and the established mechanisms of the suggested interventive drugs. Direct preclinical studies on the co-administration of these specific agents with Nefopam to mitigate tachycardia are limited. Therefore, pilot studies are strongly recommended to determine the optimal dose and timing of any co-administered drug in your specific model without affecting the primary outcomes of your study.
-
Co-administration with a Beta-Adrenergic Antagonist (Beta-Blocker):
-
Rationale: this compound's sympathomimetic effects are mediated in part by the increased availability of norepinephrine, which stimulates beta-adrenergic receptors in the heart, leading to an increased heart rate.[1] A beta-blocker can competitively inhibit these receptors.
-
Suggested Agents:
-
Propranolol: A non-selective beta-blocker.
-
Metoprolol: A selective β1-adrenergic receptor blocker, which may be preferable to minimize off-target effects.[3]
-
Atenolol: Another selective β1-blocker.
-
-
Considerations: The choice of beta-blocker and the dose will depend on the animal model and the desired duration of action. Start with low doses and titrate as necessary based on pilot data.
-
-
Co-administration with a Calcium Channel Blocker:
-
Rationale: Calcium channel blockers can reduce heart rate by slowing atrioventricular (AV) nodal conduction and, in some cases, sinoatrial (SA) node activity.[4] This can counteract the increased cardiac stimulation.
-
Suggested Agents:
-
Considerations: Be mindful of potential hypotensive effects when co-administering with Nefopam.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced tachycardia?
A1: The precise mechanism is not fully elucidated, but it is believed to be primarily due to its sympathomimetic and anticholinergic properties. This compound inhibits the reuptake of norepinephrine, serotonin, and dopamine.[7] The increased synaptic concentration of norepinephrine stimulates adrenergic receptors in the heart, leading to an increased heart rate. Its anticholinergic effects may also contribute to tachycardia by blocking the heart-rate-slowing effects of the parasympathetic nervous system.[1]
Q2: At what dose of this compound should I expect to see tachycardia in my animal models?
A2: The dose-response relationship can vary depending on the species, route of administration, and specific experimental conditions. In rats, analgesic effects have been observed at doses of 10-30 mg/kg for intraperitoneal or subcutaneous administration and 60 mg/kg for oral administration.[8] Tachycardia is a known side effect at therapeutic doses and is likely to be more pronounced at higher doses. A toxic dose of 40 mg/kg intraperitoneally in rats has been used to study its effects on various organs.[1] It is crucial to conduct a dose-response study in your specific model to determine the threshold for significant tachycardia.
Q3: Can I use a beta-blocker to control the heart rate without affecting the analgesic properties of this compound?
A3: While there is a lack of direct preclinical studies on this specific interaction, it is theoretically plausible. The analgesic effects of Nefopam are primarily attributed to its central nervous system actions on monoamine reuptake and ion channels, while beta-blockers act on adrenergic receptors, predominantly in the periphery (heart). However, some beta-blockers can cross the blood-brain barrier and could potentially have central effects. A selective β1-blocker like metoprolol, which has lower CNS penetration than propranolol, might be a preferable starting point. Pilot studies are essential to confirm that the co-administration does not interfere with your analgesic assays.
Q4: What are the key parameters to monitor when attempting to mitigate Nefopam-induced tachycardia?
A4: Continuous monitoring of cardiovascular parameters is critical. This should include:
-
Heart Rate (HR): The primary indicator of tachycardia.
-
Blood Pressure (BP): To monitor for potential hypotension, especially when using beta-blockers or calcium channel blockers.
-
Electrocardiogram (ECG): To assess for any other cardiac rhythm disturbances.
The use of telemetry is the gold standard for continuous monitoring in conscious, freely moving animals to avoid the confounding effects of anesthesia and handling stress.[9]
Q5: Are there any non-pharmacological strategies to reduce the tachycardic effects of this compound?
A5: While pharmacological interventions are the most direct approach, some procedural refinements may help:
-
Slow Infusion: If administering intravenously, a slow infusion over a longer period (e.g., 15-30 minutes) is recommended over a rapid bolus injection. This can prevent a sharp peak in plasma concentration and may lessen the acute tachycardic response.[1]
-
Acclimatization: Ensure animals are properly acclimatized to the experimental procedures and environment to minimize stress-induced tachycardia, which could be additive to the drug's effect.
Data Presentation
Table 1: Quantitative Data on this compound-Induced Cardiovascular Effects in Humans
| Parameter | Dosage and Administration | Observation | Reference |
| Heart Rate | 20 mg IV over 30 min | 29% of patients showed a ≥15% increase from baseline | [2] |
| Cardiac Output | 20 mg IV over 30 min | Increased by 19% (median) | [2] |
| Mean Arterial Pressure | 20 mg IV over 30 min | 27% of patients showed a ≥15% decrease from baseline | [2] |
| Heart Rate | Small dose (target 35 ng/ml plasma) | Increased from 72 ± 7 bpm to 89 ± 15 bpm | [10] |
| Heart Rate | Large dose (target 70 ng/ml plasma) | Increased from 72 ± 7 bpm to 89 ± 18 bpm | [10] |
Table 2: Suggested Starting Doses of Potential Mitigating Agents in Rodents (Based on Literature)
| Agent | Class | Animal Model | Suggested Starting Dose | Route | Reference |
| Propranolol | Non-selective beta-blocker | Rat | 1 mg/kg | IV | [11] |
| Atenolol | Selective β1-blocker | Rat | 3 mg/kg | IV | [12] |
| Diltiazem | Calcium channel blocker | Rat | 10-50 µg/kg | ICV | [13] |
| Verapamil | Calcium channel blocker | Guinea Pig | 0.2 mg/kg | IV | [14] |
Note: These doses are derived from studies not directly investigating co-administration with Nefopam and should be adapted and validated in pilot experiments for your specific research context.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Tachycardia and Mitigation with a Beta-Blocker in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Individually housed with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Surgical Preparation (for instrumented studies):
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Implant a telemetry transmitter for continuous monitoring of ECG, heart rate, and blood pressure. Allow for a recovery period of at least one week.
-
Alternatively, for acute non-survival studies, insert a catheter into the carotid artery for blood pressure measurement and a catheter into the jugular vein for drug administration.[9]
-
-
Experimental Groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: this compound (e.g., 10 mg/kg, IP).
-
Group 3: Beta-blocker alone (e.g., Propranolol 1 mg/kg, IP).
-
Group 4: Beta-blocker (e.g., Propranolol 1 mg/kg, IP) administered 15 minutes prior to this compound (e.g., 10 mg/kg, IP).
-
-
Procedure:
-
Acclimatize the animal to the experimental setup.
-
Record baseline cardiovascular parameters for at least 30 minutes.
-
Administer the drugs according to the group assignments.
-
Continuously monitor and record heart rate, blood pressure, and ECG for at least 2 hours post-administration of the final compound.
-
-
Data Analysis:
-
Calculate the change in heart rate from baseline for each animal.
-
Compare the mean change in heart rate between the groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Visualizations
Caption: Signaling pathway of this compound-induced tachycardia.
Caption: Experimental workflow for mitigating tachycardia.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Analgesic efficacy and haemodynamic effects of nefopam in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Calcium Channel and β-Blocker Drug Overdose | Veterian Key [veteriankey.com]
- 5. Effect of diltiazem on cardiac remodeling in rats assessed by Doppler echocardiography and mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for or against the efficacy of calcium channel blockers for management of hypertrophic cardiomyopathy in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nefopam, a Non-sedative Benzoxazocine Analgesic, Selectively Reduces the Shivering Threshold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Diltiazem and verapamil lower blood pressure in the unanaesthetized rat through CNS mechanisms involving endogenous opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of verapamil on ventricular tachycardia induced by ouabain in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (+)-Nefopam and Morphine for Postoperative Pain Management
For Researchers, Scientists, and Drug Development Professionals
In the landscape of postoperative pain management, the quest for potent analgesics with favorable safety profiles is ongoing. This guide provides a detailed, evidence-based comparison of (+)-Nefopam, a non-opioid, centrally-acting analgesic, and morphine, the archetypal opioid analgesic. By examining their mechanisms of action, analgesic efficacy, and adverse effect profiles through experimental data, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of these two compounds.
At a Glance: Key Performance Indicators
| Metric | This compound | Morphine | Key Findings |
| Analgesic Efficacy | Effective for moderate to severe pain.[1][2][3] | Gold standard for severe pain. | Nefopam has demonstrated comparable analgesic efficacy to morphine for certain types of postoperative pain, with an approximate potency ratio where 20 mg of nefopam is equivalent to 12 mg of morphine.[3] |
| Opioid-Sparing Effect | Significant reduction in postoperative morphine consumption.[4][5] | N/A | Multiple studies confirm that co-administration of nefopam can significantly reduce the total amount of morphine required for adequate pain control.[4][5] |
| Respiratory Depression | No clinically significant respiratory depression. | A primary dose-limiting side effect. | This is a major distinguishing safety feature of nefopam compared to morphine. |
| Abuse Potential | Low | High | Nefopam's distinct mechanism of action does not target opioid receptors, leading to a much lower risk of addiction.[6] |
| Common Adverse Effects | Sweating, nausea, tachycardia. | Nausea, vomiting, constipation, sedation, pruritus. | While nefopam is associated with some adverse effects, they are generally considered less severe than those of morphine. |
Mechanism of Action: A Tale of Two Pathways
The analgesic effects of this compound and morphine are achieved through fundamentally different molecular mechanisms.
This compound: A Centrally Acting Monoamine Reuptake Inhibitor
This compound's primary mechanism involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine in the central nervous system.[7][8] This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their descending inhibitory pain pathways. Additionally, nefopam is known to modulate voltage-gated sodium and calcium channels, which may contribute to its analgesic effects by reducing neuronal excitability.[7]
Morphine: A Classic Opioid Receptor Agonist
Morphine exerts its potent analgesic effects by acting as an agonist at mu-opioid receptors (MOR), which are G-protein coupled receptors (GPCRs).[8] Activation of MORs leads to a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. This, in turn, leads to the opening of potassium channels and the closing of calcium channels, resulting in hyperpolarization of the neuronal membrane and reduced neuronal excitability, thereby inhibiting the transmission of pain signals.
Quantitative Comparison of Analgesic Efficacy
The following tables summarize data from clinical trials comparing the analgesic efficacy of this compound and morphine in postoperative settings.
Table 1: Morphine Consumption with Patient-Controlled Analgesia (PCA)
| Study | Patient Population | Intervention | 24-hour Morphine Consumption (mg, mean ± SD) | p-value |
| McLintock et al. (1990)[4] | Upper abdominal surgery | Nefopam 20 mg IM vs. Placebo | 44.1 ± 7.2 vs. 62.5 ± 6.9 | < 0.05 |
| Mimoz et al. (2001)[9] | Hip arthroplasty | Nefopam 20 mg IV every 4h vs. Placebo | 21.2 (15.3) vs. 27.3 (19.2) | 0.02 |
| Kim et al. (2020)[10] | Minimally invasive spine surgery | Nefopam 20 mg IV then 80 mg continuous infusion vs. Placebo | 13.54 ± 10.64 vs. 15.86 ± 16.2 | 0.41 |
Table 2: Pain Scores (Visual Analog Scale - VAS)
| Study | Patient Population | Intervention | Pain Score at 24h (0-100mm, mean ± SD) | p-value |
| McLintock et al. (1990)[4] | Upper abdominal surgery | Nefopam 20 mg IM vs. Placebo | Similar between groups | NS |
| Mimoz et al. (2001)[9] | Hip arthroplasty | Nefopam 20 mg IV every 4h vs. Placebo | Significantly lower in Nefopam group at PACU arrival | 0.002 |
| Na et al. (2022)[5] | Total knee arthroplasty | Continuous IV nefopam (80mg/24h) vs. Placebo | 20.3 ± 27.3 vs. 35.0 ± 24.3 (at 6 hours) | 0.01 |
Comparison of Adverse Effect Profiles
Table 3: Incidence of Common Adverse Effects
| Adverse Effect | This compound | Morphine | Key Considerations |
| Nausea and Vomiting | 10-30% | 25-30% | Incidence can be similar, but often less severe with nefopam. |
| Sweating | Common | Less common | A characteristic side effect of nefopam. |
| Tachycardia | Can occur | Bradycardia is more common | Nefopam's sympathomimetic effects can increase heart rate. |
| Sedation | Less common | Common | A significant advantage for nefopam in promoting early mobilization. |
| Respiratory Depression | Not reported | Dose-dependent risk | The primary safety concern with morphine. |
| Constipation | Not reported | Very common | A major issue with prolonged morphine use. |
Experimental Protocols: A Methodological Overview
The clinical trials cited in this guide predominantly follow a randomized, double-blind, placebo-controlled design to minimize bias.
General Experimental Workflow
Key Methodologies
-
Patient Population: Typically adult patients scheduled for various types of surgery known to cause moderate to severe postoperative pain (e.g., abdominal, orthopedic).
-
Intervention:
-
This compound: Administered intravenously or intramuscularly at varying doses, often as a bolus followed by continuous infusion or repeated doses.
-
Morphine: Typically administered via a patient-controlled analgesia (PCA) pump, allowing patients to self-administer small doses as needed. A background infusion may also be used.
-
-
Outcome Measures:
-
Primary: Total morphine consumption over a 24 or 48-hour period, pain intensity scores (e.g., Visual Analog Scale - VAS, Numerical Rating Scale - NRS) at various time points.
-
Secondary: Time to first request for rescue analgesia, patient satisfaction with pain relief, and the incidence and severity of adverse effects.
-
Conclusion
This compound presents a valuable alternative and adjunct to morphine for the management of postoperative pain. Its distinct mechanism of action, which avoids the opioid pathway, results in a significantly better safety profile, most notably the absence of respiratory depression and a low potential for abuse. While its analgesic efficacy is comparable to morphine for moderate pain, its most significant clinical utility may lie in its pronounced morphine-sparing effect. This allows for a reduction in total opioid dosage, thereby mitigating the incidence and severity of opioid-related adverse effects.
For drug development professionals, the unique pharmacological profile of this compound highlights the potential of non-opioid, centrally-acting analgesics. Further research into molecules with similar mechanisms could lead to the development of novel pain therapeutics with improved safety and tolerability. Scientists and researchers are encouraged to further investigate the nuanced interactions of nefopam within the central nervous system to fully elucidate its analgesic properties and explore its potential in other pain states.
References
- 1. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of catecholamines and serotonin receptor subtypes in nefopam-induced antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]
- 5. pnas.org [pnas.org]
- 6. Analgesic Effect of Intravenous Nefopam for Postoperative Pain in Minimally Invasive Spine Surgery: A Randomized Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Analgesic efficacy of intravenous nefopam after... | F1000Research [f1000research.com]
- 10. Randomized prospective study of the analgesic effect of nefopam after orthopaedic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Analgesic Effect of (+)-Nefopam in Chronic Pain: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (+)-Nefopam's analgesic efficacy in chronic pain with other alternatives, supported by available experimental data. This document summarizes key findings, details experimental methodologies, and visualizes relevant pathways and workflows to aid in the evaluation of this compound as a potential therapeutic agent.
This compound is a centrally-acting, non-opioid analgesic that has been investigated for its role in managing various pain states.[1][2][3] Unlike traditional opioids, it does not bind to opioid receptors and is thought to exert its analgesic effects through a distinct mechanism of action, primarily by inhibiting the reuptake of serotonin, norepinephrine, and dopamine.[2][3] Additionally, it has been shown to block voltage-gated sodium and calcium channels.[2] This multimodal mechanism suggests its potential utility in chronic pain conditions, which are often complex and refractory to conventional treatments.
Comparative Efficacy in Chronic Pain
Evidence for the efficacy of this compound in chronic pain is still emerging and presents a mixed picture. While it has demonstrated some positive outcomes, particularly in reducing opioid consumption post-operatively, its superiority over other established analgesics in chronic pain settings is not yet firmly established.
Clinical Data: Cancer Pain
A randomized, double-blind, placebo-controlled study investigated the analgesic efficacy of nefopam in patients with moderate to severe cancer pain.[1][2][4] While the study did not find a statistically significant difference in pain reduction between the nefopam and placebo groups, it did observe a trend towards reduced morphine consumption in the nefopam group.[1][2]
| Outcome Measure | Nefopam Group (n=20) | Placebo Group (n=20) | p-value |
| Significant Pain Reduction at 12 hours | 65% of patients | 70% of patients | >0.05[1] |
| Significant Pain Reduction at 24 hours | 80% of patients | 75% of patients | >0.05[1] |
| Significant Pain Reduction at 36 hours | 85% of patients | 80% of patients | >0.05[1] |
| Significant Pain Reduction at 48 hours | 65% of patients | 60% of patients | >0.05[1] |
| Median Morphine Consumption in 48 hours | 25.5 mg | 37.0 mg | 0.499[2] |
Table 1: Efficacy of Nefopam in Moderate to Severe Cancer Pain. [1][2]
Another double-blind study in patients with chronic cancer pain compared oral nefopam (60 mg q.i.d.) with diclofenac (50 mg q.i.d.) and a combination of aspirin (640 mg) and codeine (40 mg) (q.i.d.).[5] All treatments provided statistically significant pain relief, with no significant differences between the groups.[5] However, the study noted that diclofenac had a slightly better safety profile.[5]
Clinical Data: Osteoarthritis
A double-blind, cross-over study compared the efficacy of nefopam with the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen in patients with osteoarthritis of the knees. The study concluded that there was no significant difference in efficacy between the two treatments.[1]
Preclinical Data: Neuropathic Pain
In a rat model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve, nefopam demonstrated efficacy in reducing mechanical allodynia.
| Treatment Group | Paw Withdrawal Threshold (g) - Day 7 Post-CCI |
| Saline-treated CCI | ~3 g |
| Nefopam (20 mg/kg) | Significantly increased vs. Saline |
| Nefopam (30 mg/kg) | Significantly increased vs. Saline |
| Morphine (5 mg/kg) | Significantly increased vs. Saline |
Table 2: Effect of Nefopam on Mechanical Allodynia in a Rat CCI Model. (Data estimated from graphical representation in the source)[6]
Another study using a rat spinal nerve ligation model, which also induces neuropathic pain, found that intrathecal administration of nefopam improved the mechanical allodynic threshold.[7][8]
Experimental Protocols
Clinical Trial: Analgesic Efficacy of Nefopam for Cancer Pain[2]
-
Study Design: A double-blind, randomized, placebo-controlled trial.
-
Participants: 40 adult patients with moderate to severe cancer pain.
-
Intervention:
-
Nefopam Group (n=20): Received three 20 mg doses of nefopam intravenously every 8 hours.
-
Placebo Group (n=20): Received normal saline.
-
-
Concomitant Medication: Intravenous patient-controlled analgesia (PCA) with morphine was provided for breakthrough pain for 48 hours.
-
Primary Outcome: Significant pain reduction, defined as a decrease of at least 30% from the initial score on a numerical rating scale (NRS).
-
Secondary Outcomes:
-
Morphine consumption over 48 hours.
-
Incidence of side effects.
-
-
Data Analysis: Statistical significance was set at p < 0.05.
Preclinical Study: Chronic Constriction Injury (CCI) Model in Rats[9][10]
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure (CCI):
-
Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level.
-
Proximal to the sciatic trifurcation, four loose ligatures of chromic gut are tied around the nerve with about 1 mm spacing.
-
The ligatures are tightened until they just elicit a brief twitch in the respective hind limb.
-
The muscle and skin are then closed in layers.
-
-
Behavioral Testing: Mechanical Allodynia (Von Frey Test)
-
Rats are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The minimal force required to elicit a paw withdrawal reflex is recorded as the paw withdrawal threshold (PWT). A significant decrease in PWT in the injured paw compared to the contralateral paw or baseline indicates mechanical allodynia.
-
-
Drug Administration: Nefopam (e.g., 10, 20, 30 mg/kg) or vehicle is administered, typically intraperitoneally, and the PWT is measured at various time points post-dosing.
Mechanism of Action and Signaling Pathways
The analgesic effect of this compound is believed to be mediated through its action on the central nervous system. It does not interact with opioid receptors but instead inhibits the synaptic reuptake of three key neurotransmitters involved in pain modulation: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). By increasing the concentration of these monoamines in the synaptic cleft, nefopam enhances the descending inhibitory pain pathways. Additionally, nefopam has been shown to block voltage-gated sodium and calcium channels, which may contribute to its analgesic effect by reducing neuronal excitability.
Caption: Signaling pathway of this compound's analgesic action.
Experimental Workflow: Preclinical Chronic Pain Model
The validation of an analgesic compound like this compound in a preclinical setting typically follows a structured workflow, from the induction of a chronic pain state in an animal model to the behavioral assessment of pain and the evaluation of the compound's efficacy.
References
- 1. A comparison of nefopam and flurbiprofen in the treatment of osteoarthrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of nefopam and flurbiprofen in the treatment of osteoarthrosis | Semantic Scholar [semanticscholar.org]
- 3. Efficacy and safety of S‐flurbiprofen plaster in knee osteoarthritis patients: A 2‐week randomized controlled Phase III clinical trial compared to diclofenac gel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic efficacy of nefopam for cancer pain: a... | F1000Research [f1000research.com]
- 5. Double-blind evaluation of analgesic efficacy of orally administered diclofenac, nefopam, and acetylsalicylic acid (ASA) plus codeine in chronic cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sid.ir [sid.ir]
- 7. Mechanical Antiallodynic Effect of Intrathecal Nefopam in a Rat Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanical Antiallodynic Effect of Intrathecal Nefopam in a Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for (+)-Nefopam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of (+)-Nefopam, a non-opioid analgesic. The objective is to present a cross-validation of these techniques by summarizing their performance characteristics from published literature, offering a valuable resource for method selection and implementation in research and quality control settings. The data presented is collated from individual validation studies to simulate a comparative analysis.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method is critical for accurate and reliable quantification of this compound in different matrices, such as bulk drug, pharmaceutical dosage forms, and biological fluids. High-Performance Liquid Chromatography (HPLC) coupled with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Ultra-Performance Liquid Chromatography (UPLC), and Thin-Layer Chromatography (TLC)-Densitometry are among the most commonly employed techniques.
Table 1: Performance Characteristics of HPLC and UPLC Methods
| Parameter | HPLC-UV Method 1[1][2] | HPLC-UV Method 2[3] | UPLC-UV Method[4] |
| Linearity Range | 16 - 120 µg/mL[2] | Not Specified | 22.63 - 67.90 µg/mL[4] |
| Regression Coefficient (R²) | 0.999[2] | Not Specified | 1.000[4] |
| Accuracy (% Recovery) | 100.4%[2] | >90% (after 48h storage)[3] | 99.72%[4] |
| Precision (%RSD) | Within limits as per ICH | Not Specified | Repeatability: 0.47%, Intermediate: 0.60%[4] |
| Limit of Detection (LOD) | 0.40 ppm[5][6] | Not Specified | 0.02 µg/mL[4] |
| Limit of Quantitation (LOQ) | 1.23 ppm[5][6] | Not Specified | Not Specified |
| Retention Time | 5.313 min[2] | Not Specified | Not Specified |
Table 2: Performance Characteristics of LC-MS/MS and TLC-Densitometry Methods
| Parameter | LC-MS/MS Method[7][8] | TLC-Densitometry Method[9][10] |
| Linearity Range | 0.78 - 100 ng/mL[7][8] | 0.05 - 1.00 mg/mL[9] |
| Determination Coefficient (r²) | >0.996[7][8] | Not Specified |
| Accuracy (Bias) | <12.5%[7][8] | Not Specified |
| Precision (Intra- and Inter-assay) | <17.5%[7][8] | Intra-day precision assessed[9] |
| Limit of Quantitation (LOQ) | 0.78 ng/mL[7][8] | Not Specified |
| Run Time | < 6 min[7][8] | Not Specified |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods and should be adapted and validated for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of Nefopam in tablet dosage forms.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Inert sustain swift C18 (250 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of water (containing 0.1% triethylamine, pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a 45:55 v/v ratio.[1]
-
Flow Rate: 1.5 mL/min.[1]
-
Detection Wavelength: 229 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Standard Solution Preparation: A stock solution of Nefopam is prepared by dissolving 10 mg of the standard in a 100 mL volumetric flask with diluent (water:acetonitrile). Further dilutions are made to achieve the desired concentrations.[1]
-
Sample Preparation (Tablets): Twenty tablets are weighed and crushed. A powder quantity equivalent to 10 mg of Nefopam is dissolved in the diluent, sonicated, and diluted to 100 mL. A final dilution is made to bring the concentration within the linear range.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method is ideal for determining Nefopam and its metabolite, desmethyl-nefopam, in human plasma.[7][8][11]
-
Instrumentation: A liquid chromatography system coupled to an ion trap tandem mass spectrometer.
-
Sample Preparation: To 1 mL of alkalinized plasma, an internal standard (e.g., ethyl loflazepate) is added. A single-step liquid-liquid extraction is performed using diethyl ether.[7][8][11]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Ultra-Performance Liquid Chromatography (UPLC-UV)
This method offers a rapid analysis of Nefopam hydrochloride in bulk and pharmaceutical dosage forms.[4]
-
Instrumentation: An Agilent-1220 infinity UPLC system with a UV detector.[4]
-
Column: C18 (4.6 mm x 100 mm; 3 microns).[4]
-
Mobile Phase: A mixture of buffer, acetonitrile, and methanol in the ratio of 50:41:9.[4]
-
Flow Rate: 0.6 mL/min.[4]
-
Detection Wavelength: 225 nm.[4]
-
Standard and Sample Preparation: A standard stock solution of 30 mg of Nefopam hydrochloride in a 100 mL volumetric flask is prepared. Samples from tablets are prepared similarly to the HPLC method.[4]
Thin-Layer Chromatography (TLC)-Densitometry
A simple and cost-effective method for the quantification of Nefopam hydrochloride in pharmaceutical preparations.[9][10]
-
Plate: TLC F254 silica gel plates.[10]
-
Mobile Phase: A mixture of chloroform, methanol, and glacial acetic acid (9:2:0.1, v/v/v).[10]
-
Application: Standard and sample solutions are applied to the TLC plate.
-
Detection: Densitometric quantification is performed at an absorbance maximum of 222 nm.[10]
-
Standard and Sample Preparation: A standard solution (0.1 mg/mL) is prepared in methanol. Samples are prepared by extracting a powdered tablet amount equivalent to 10 mg of the active substance with methanol, followed by sonication and dilution.[9]
Method Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods for a drug substance like this compound.
Caption: Workflow for cross-validation of analytical methods.
Signaling Pathways and Experimental Workflows
While this compound is not directly involved in signaling pathways in the context of analytical chemistry, its mechanism of action as a centrally acting analgesic involves the inhibition of serotonin, norepinephrine, and dopamine reuptake. A simplified representation of this is provided below.
Caption: Simplified mechanism of this compound action.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. crsubscription.com [crsubscription.com]
- 3. Physicochemical stability of nefopam and nefopam/droperidol solutions in polypropylene syringes for intensive care units - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpharmsci.com [jpharmsci.com]
- 5. RP-HPLC method for nefopam impurity quantification. [wisdomlib.org]
- 6. wjpr.net [wjpr.net]
- 7. Specific and sensitive analysis of nefopam and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 10. Analysis of Nefopam by TLC-densitometry. A Study of Degradation Mechanism in Solutions Under Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Opioid-Sparing Efficacy of (+)-Nefopam: A Comparative Guide for Researchers
An objective analysis of clinical data reveals that (+)-Nefopam, a centrally-acting non-opioid analgesic, demonstrates a notable opioid-sparing effect in postoperative pain management. When used as part of a multimodal analgesia regimen, nefopam can significantly reduce the required dosage of opioids, thereby mitigating the risk of associated adverse effects.
This compound's unique mechanism of action, which involves the inhibition of serotonin, norepinephrine, and dopamine reuptake, sets it apart from traditional analgesics.[1][2] This multifaceted approach to pain management allows for effective analgesia while reducing reliance on opioids. Clinical validation studies have consistently shown that the co-administration of nefopam with opioids, such as morphine and fentanyl, leads to a significant decrease in opioid consumption in postoperative settings.[3][4][5]
Comparative Efficacy: A Tabular Summary of Clinical Findings
To provide a clear comparison of this compound's performance, the following tables summarize quantitative data from key validation studies. These studies evaluate the reduction in opioid consumption and postoperative pain intensity when nefopam is added to analgesic regimens.
| Study Type | Comparison Groups | Key Findings | Reference |
| Systematic Review | Nefopam vs. Placebo/No Treatment | 24-hour morphine consumption reduced by a weighted mean difference of -13mg. | [4] |
| Randomized Controlled Trial | Fentanyl PCA vs. Fentanyl + Nefopam PCA | Total PCA fentanyl consumption was significantly lower in the nefopam group. | [6] |
| Randomized Controlled Trial | Fentanyl PCA vs. Fentanyl + Nefopam PCA vs. Nefopam PCA | Nefopam with or without fentanyl showed non-inferior analgesic efficacy to fentanyl alone, with reduced opioid consumption. | [2][7] |
| Systematic Review | Nefopam + Opioids vs. Opioids alone | In 8 out of 10 studies, nefopam combinations with opioids resulted in a reduction in morphine consumption. | |
| Randomized Controlled Trial | Nefopam + Fentanyl PCA | Fentanyl-sparing effects were 54.5% and 48.9% in two different nefopam dosing groups over 48 hours. | [5] |
| Meta-analysis | Nefopam vs. Placebo | Significant reduction in postoperative pain scores and opioid requirements at 6, 12, and 24 hours. | [8][9] |
| Study Focus | Postoperative Setting | Reported Opioid Reduction | Impact on Pain Scores |
| Postoperative Pain | Various Surgical Procedures | 20-50% reduction in opioid consumption.[1] | Statistically significant reduction in average pain intensity.[4] |
| Laparotomy | Intravenous PCA | Significantly lower total PCA fentanyl consumption. | Significantly lower pain scores at rest and on moving. |
| Immediate Breast Reconstruction | Patient-Controlled Analgesia | Opioid-sparing effects of 54% (adjunctive) and 18% (monotherapy).[2] | No significant difference in VAS scores compared to opioid-only PCA.[2] |
| Major Abdominal Surgery | Intravenous Infusion | Conflicting results; one study showed no significant reduction in morphine consumption when combined with paracetamol.[10] | No significant difference in pain relief satisfaction in one study.[10] |
| Minimally Invasive Spine Surgery | Multimodal Analgesia | No significant reduction in opioid consumption or postoperative pain score in one study. | No significant difference in pain scores.[11] |
Experimental Protocols: A Closer Look at the Methodologies
The validation of this compound's opioid-sparing effect is grounded in rigorous clinical trial designs. A typical methodology involves a randomized, double-blind, placebo-controlled study.
A Representative Experimental Workflow:
In a representative study, patients scheduled for a specific surgery are recruited and, after providing informed consent, are randomly assigned to receive either intravenous nefopam or a placebo.[3][6][10] Postoperatively, all patients are provided with patient-controlled analgesia (PCA) delivering an opioid like fentanyl or morphine.[2][3][5] Key endpoints measured include the total opioid consumption over a defined period (e.g., 24 or 48 hours), pain intensity scores (often using a Visual Analog Scale or Numerical Rating Scale), and the incidence of opioid-related side effects such as nausea, vomiting, and sedation.[2][3][5]
Unraveling the Mechanism: Signaling Pathways of this compound
The analgesic and opioid-sparing effects of this compound are attributed to its influence on several neurotransmitter systems in the central nervous system. It primarily acts as a triple reuptake inhibitor.
By blocking the reuptake of serotonin, norepinephrine, and dopamine, nefopam increases the concentration of these neurotransmitters in the synaptic cleft, which enhances the activity of descending pain-inhibitory pathways.[1][2] Some evidence also suggests a potential interaction with glutamatergic transmission via the NMDA receptor, which could contribute to its analgesic properties.[1][2]
Conclusion
The available evidence from a range of clinical studies strongly supports the opioid-sparing effect of this compound in the management of postoperative pain. Its distinct mechanism of action provides a valuable non-opioid option in a multimodal analgesic strategy. While some studies in specific surgical contexts have shown less pronounced effects, the overall trend indicates a significant reduction in opioid consumption and, in many cases, improved pain control. For researchers and drug development professionals, this compound represents a compelling candidate for further investigation and integration into enhanced recovery after surgery (ERAS) protocols. Future research should continue to delineate its efficacy and safety profile across diverse surgical populations and in combination with other non-opioid analgesics.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. mdpi.com [mdpi.com]
- 3. Opioid sparing effect and safety of nefopam in patient controlled analgesia after laparotomy: A randomized, double blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nefopam for the prevention of postoperative pain: quantitative systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Effect of Nefopam on Postoperative Fentanyl Consumption: A Randomized, Double-blind Study [epain.org]
- 6. Opioid sparing effect and safety of nefopam in patient controlled analgesia after laparotomy: A randomized, double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Nefopam-Based Patient-Controlled Analgesia with Opioid-Based Patient-Controlled Analgesia for Postoperative Pain Management in Immediate Breast Reconstruction Surgery: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Opioid-sparing effect of nefopam in combination with paracetamol after major abdominal surgery: a randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analgesic Effect of Intravenous Nefopam for Postoperative Pain in Minimally Invasive Spine Surgery: A Randomized Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of (+)-Nefopam and Opioids: A Guide for Researchers
For researchers and drug development professionals, understanding the nuanced differences in the side effect profiles of analgesic compounds is paramount for advancing pain management therapies. This guide provides an objective comparison of the adverse effects associated with the centrally acting, non-opioid analgesic (+)-Nefopam and the widely used class of opioid analgesics. The information presented is supported by experimental data from clinical studies to aid in informed decision-making during drug development and research.
Executive Summary
This compound, a benzoxazocine derivative, offers a distinct mechanism of action compared to traditional opioids, primarily through the inhibition of serotonin, norepinephrine, and dopamine reuptake, as well as modulation of voltage-gated sodium and calcium channels.[1][2][3] This unique pharmacology translates to a side effect profile that, while not benign, notably lacks the hallmark adverse effects of opioids, such as respiratory depression and physical dependence. Opioids, which exert their effects through the activation of mu (µ), delta (δ), and kappa (κ) opioid receptors, are associated with a well-documented and often dose-limiting array of side effects, including respiratory depression, sedation, constipation, and a high potential for abuse and addiction.[4][5] This guide will delve into a quantitative comparison of these side effect profiles, detail the experimental protocols used to assess these effects, and provide visual representations of the underlying signaling pathways.
Quantitative Comparison of Side Effect Profiles
The following table summarizes the incidence of common side effects reported in clinical trials directly comparing this compound with various opioids. It is important to note that the incidence of side effects can vary depending on the specific opioid, dosage, route of administration, and patient population.
| Side Effect | This compound | Opioids (Morphine, Fentanyl, Oxycodone) | Key Findings from Comparative Studies |
| Nausea and Vomiting | Commonly reported | Frequently reported | Some studies suggest a higher incidence of nausea with nefopam, particularly upon initiation of treatment.[6] However, other studies indicate that nefopam may have a lower incidence of postoperative nausea and vomiting (PONV) compared to opioids like fentanyl.[7] |
| Sedation/Drowsiness | Can occur | Very common and often dose-limiting | Nefopam is generally considered to be less sedating than opioids. Studies have shown significantly lower sedation scores with nefopam-based analgesia compared to opioid-based regimens.[8] |
| Respiratory Depression | Not typically observed | A major and potentially life-threatening risk | Nefopam is distinguished by its lack of clinically significant respiratory depression, a key advantage over opioids.[2] |
| Constipation | Not a characteristic side effect | Very common with prolonged use | The absence of opioid receptor agonism means nefopam does not typically cause the significant constipation associated with chronic opioid therapy. |
| Dizziness | Commonly reported | Frequently reported | The incidence of dizziness appears to be comparable between nefopam and opioids.[1] |
| Sweating | Frequently reported | Can occur, but less characteristic than with nefopam | Sweating is a more prominent side effect of nefopam compared to most opioids.[2] |
| Tachycardia | Can occur, particularly with intravenous administration | Can occur, but bradycardia is also possible with some opioids | Nefopam is more commonly associated with an increase in heart rate.[1] |
| Dry Mouth | Can occur | Common | Both classes of drugs can cause dry mouth.[7] |
| Potential for Abuse/Dependence | Low | High | Nefopam has a significantly lower potential for abuse and dependence compared to opioids.[2] |
Signaling Pathways
The differing side effect profiles of this compound and opioids are a direct result of their distinct molecular mechanisms of action.
This compound Signaling Pathway
This compound's analgesic effect is not fully elucidated but is understood to involve a multi-target mechanism. It does not bind to opioid receptors. Instead, its primary actions are the inhibition of the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the synaptic cleft, which enhances descending inhibitory pain pathways.[1][3] Additionally, nefopam has been shown to block voltage-gated sodium and calcium channels and may have activity at NMDA receptors, which contributes to its analgesic and antihyperalgesic effects.[2][9]
Caption: this compound's multi-target mechanism of action.
Opioid Signaling Pathways
Opioids exert their effects by binding to G-protein coupled receptors (GPCRs), primarily the µ-opioid receptor (MOR). This binding initiates two main signaling cascades: the G-protein pathway, which is largely responsible for analgesia, and the β-arrestin pathway, which is implicated in many of the adverse effects, including respiratory depression and tolerance.[4][5]
G-Protein Pathway: Upon opioid binding, the Gαi subunit of the G-protein inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The Gβγ subunit can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization and reduced neuronal excitability, and inhibit N-type voltage-gated calcium channels, which reduces neurotransmitter release.[4][10][11]
β-Arrestin Pathway: Opioid receptor activation also leads to its phosphorylation by G-protein-coupled receptor kinases (GRKs). This allows for the recruitment of β-arrestin, which uncouples the receptor from the G-protein (desensitization) and promotes receptor internalization. β-arrestin can also act as a scaffold for other signaling proteins, such as mitogen-activated protein kinases (MAPKs) like ERK and JNK, leading to a distinct set of cellular responses that contribute to side effects.[7][8][12][13]
Caption: Dual signaling pathways of opioid receptor activation.
Experimental Protocols
The assessment of side effects in clinical trials of analgesics requires standardized and validated methodologies. Below are outlines of common protocols for evaluating key adverse events.
Experimental Workflow for Comparative Analgesic Side Effect Studies
A typical clinical trial comparing the side effect profiles of two analgesics would follow a structured workflow.
Caption: Workflow for a comparative analgesic side effect clinical trial.
Protocol for Assessing Postoperative Nausea and Vomiting (PONV)
-
Patient Population: Post-surgical patients within the first 24-48 hours.
-
Assessment Tools:
-
Incidence: A dichotomous (yes/no) assessment of whether the patient experienced nausea or vomiting during a specified time interval.
-
Severity: A Verbal Rating Scale (VRS) or a Visual Analog Scale (VAS) for nausea, where 0 represents no nausea and 10 or 100 represents the worst possible nausea.
-
Frequency: The number of vomiting or retching episodes is counted and recorded.
-
-
Data Collection:
-
Trained research personnel conduct assessments at predefined time points (e.g., 2, 6, 12, and 24 hours post-administration).
-
Patients are also provided with a diary to self-report any episodes of nausea or vomiting between assessments.
-
The use of rescue antiemetics is documented as an indirect measure of PONV severity.
-
Protocol for Monitoring Sedation
-
Patient Population: Patients receiving analgesic medication, particularly in a postoperative or acute pain setting.
-
Assessment Tools:
-
Ramsay Sedation Scale: A widely used scale that categorizes the level of sedation based on the patient's response to verbal commands and stimuli.
-
Observer's Assessment of Alertness/Sedation (OAA/S) Scale: A 5-point scale ranging from fully alert to deep sleep.
-
-
Data Collection:
-
A trained observer assesses the patient's level of sedation at regular intervals (e.g., every 15-30 minutes initially, then hourly).
-
The sedation score is recorded alongside other vital signs.
-
Any episodes of excessive sedation that require intervention are documented as adverse events.
-
Protocol for Quantifying Respiratory Depression
-
Patient Population: Patients receiving analgesics known to have a potential for respiratory depression, especially opioids.
-
Assessment Tools:
-
Respiratory Rate: Manual counting of breaths per minute for a full 60 seconds.
-
Pulse Oximetry (SpO2): Continuous monitoring of oxygen saturation.
-
Capnography: Measurement of end-tidal carbon dioxide (EtCO2) to assess ventilation.
-
Respiratory Volume Monitoring (RVM): A non-invasive method to continuously measure minute ventilation, tidal volume, and respiratory rate.
-
-
Data Collection:
-
Continuous electronic monitoring of SpO2 and EtCO2.
-
Manual respiratory rate counts are performed and documented at frequent, regular intervals.
-
Respiratory depression is defined by specific criteria, such as a respiratory rate below a certain threshold (e.g., <10 breaths/minute), an SpO2 below a critical level (e.g., <90%), or a significant increase in EtCO2.
-
Protocol for Assessing Dizziness and Sweating
-
Patient Population: Ambulatory or hospitalized patients receiving analgesic medications.
-
Assessment Tools:
-
Dizziness: A patient-reported outcome using a numeric rating scale (NRS) or a verbal rating scale (VRS) to assess the severity of dizziness. The Dizziness Handicap Inventory (DHI) can be used for more detailed assessment.
-
Sweating (Diaphoresis): The presence of sweating is typically recorded as a dichotomous (yes/no) variable. The severity can be rated by the patient on a simple scale (e.g., mild, moderate, severe).
-
-
Data Collection:
-
Patients are asked about the presence and severity of dizziness and sweating at regular intervals.
-
For sweating, clinical observation by research staff can supplement patient reports.
-
The timing of onset and duration of these side effects are recorded.
-
Conclusion
The choice between this compound and opioids for pain management involves a careful consideration of the trade-off between analgesic efficacy and the potential for adverse effects. This compound presents a favorable side effect profile with a notable absence of respiratory depression and a low potential for abuse, making it a valuable alternative to opioids in certain clinical scenarios. However, it is associated with a higher incidence of sweating and potentially nausea. Opioids remain potent analgesics but are accompanied by a significant burden of side effects, including sedation, constipation, and the severe risk of respiratory depression and addiction. For researchers and drug development professionals, a thorough understanding of these distinct profiles, informed by robust experimental data, is crucial for the development of safer and more effective pain therapies.
References
- 1. synapse.patsnap.com [synapse.patsnap.com]
- 2. Rediscovery of Nefopam for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bmjopen.bmj.com [bmjopen.bmj.com]
- 7. β-Arrestin-Dependent μ-Opioid Receptor-Activated Extracellular Signal-Regulated Kinases (ERKs) Translocate to Nucleus in Contrast to G Protein-Dependent ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mu Opioid Receptor Stimulation Activates c-Jun N-Terminal Kinase 2 by Distinct Arrestin-Dependent and Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nefopam inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. G-protein-gated inwardly rectifying potassium channels modulate respiratory depression by opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Kir3 channel signaling complexes: focus on opioid receptor signaling [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of (+)-Nefopam in Multimodal Analgesia: A Comparative Guide
An objective analysis of the enhanced efficacy of (+)-Nefopam when combined with other analgesics, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, a centrally acting, non-opioid analgesic, has demonstrated significant promise in the management of acute and chronic pain.[1] Its distinct mechanism of action, primarily involving the inhibition of serotonin, norepinephrine, and dopamine reuptake, sets it apart from traditional analgesics like opioids and non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] This unique profile has prompted extensive research into its efficacy as part of a multimodal analgesic strategy, aiming to enhance pain relief while minimizing the doses and associated side effects of individual agents. This guide provides a comprehensive comparison of the performance of this compound in combination with other analgesics, supported by preclinical and clinical experimental data.
Efficacy in Combination with Paracetamol (Acetaminophen)
Preclinical studies have consistently shown that the combination of nefopam and paracetamol results in a synergistic or additive analgesic effect.[4] This potentiation allows for a reduction in the required doses of both drugs to achieve a desired level of pain relief.
Table 1: Preclinical Efficacy of Nefopam and Paracetamol Combination in the Mouse Acetic Acid-Induced Writhing Test
| Treatment Group (intraperitoneal) | Dose (mg/kg) | Mean Number of Writhing Responses (± SEM) |
| Saline Control | - | 36.7 ± 2.58 |
| Nefopam | 3.5 | 16.1 ± 1.61 |
| Acetaminophen | 60 | 25.1 ± 1.49 |
| Nefopam + Acetaminophen | 1.75 + 30 | 21.4 ± 2.26 |
| Nefopam + Acetaminophen | 3.5 + 60 | 6.0 ± 1.05 |
| Nefopam + Acetaminophen | 7.0 + 120 | 1.0 ± 0.50 |
Data from a study investigating the antinociceptive effects of nefopam and acetaminophen combinations.[1]
Further analysis in the same study determined the median effective dose (ED50) for each compound individually and in combination, highlighting the synergistic interaction.
Table 2: Median Effective Dose (ED50) of Nefopam and Paracetamol in the Mouse Writhing Test
| Drug | ED50 (mg/kg) (± SEM) |
| Nefopam | 1.5 ± 0.2 |
| Paracetamol | 120.9 ± 14.8 |
| Nefopam + Paracetamol Combination | 36.3 ± 5.5 |
Isobolographic analysis of this data revealed a synergistic interaction between nefopam and paracetamol in this pain model.[4]
Efficacy in Combination with NSAIDs (Ketoprofen)
Clinical studies have provided strong evidence for the enhanced analgesic efficacy of nefopam when co-administered with NSAIDs, such as ketoprofen, in the postoperative setting. This combination has been shown to be synergistic, leading to a significant reduction in the required doses of both drugs for effective pain management.[5]
Table 3: Clinical Efficacy of Nefopam and Ketoprofen Combination in Postoperative Pain
| Treatment Group | Median Effective Analgesic Dose (ED50) (95% CI) |
| Nefopam | 28 mg (17-39 mg) |
| Ketoprofen | 30 mg (14-46 mg) |
| Nefopam in Combination | 1.75 mg (0.9-2.3 mg) |
| Ketoprofen in Combination | 4.3 mg (2.2-6.5 mg) |
Data from a clinical trial in patients undergoing moderately painful surgery. Analgesic efficacy was defined as a decrease in pain score to less than 3 on a 0-10 numeric rating scale.[5]
Opioid-Sparing Effects
A key advantage of incorporating nefopam into analgesic regimens is its significant opioid-sparing effect.[6] Clinical studies have consistently demonstrated that the addition of nefopam to opioid-based analgesia, such as morphine, for postoperative pain management leads to a reduction in total opioid consumption.
One randomized, double-blind, placebo-controlled study found that patients receiving intramuscular nefopam hydrochloride required significantly less morphine via patient-controlled analgesia (PCA) in the 24 hours following upper abdominal surgery.[7]
Table 4: Morphine-Sparing Effect of Nefopam in Postoperative Pain Management
| Treatment Group | Mean Cumulative Morphine Consumption (± SEM) |
| 1 Hour Post-surgery | |
| Placebo | 8.5 ± 0.8 mg |
| Nefopam (20 mg) | 4.1 ± 0.8 mg |
| 24 Hours Post-surgery | |
| Placebo | 62.5 ± 6.9 mg |
| Nefopam (20 mg x 5 doses) | 44.1 ± 7.2 mg |
This study highlights the potential of nefopam to reduce opioid requirements while maintaining comparable pain scores.[7]
Experimental Protocols
Acetic Acid-Induced Writhing Test in Mice
This widely used model assesses visceral pain.
-
Animals: Male Kunming mice are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory environment before the experiment.
-
Drug Administration: Nefopam, acetaminophen, or their combination are administered intraperitoneally (i.p.) at various doses. A control group receives a saline injection.
-
Induction of Writhing: A short time after drug administration (e.g., 15-30 minutes), a 0.6% solution of acetic acid is injected i.p. to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: The number of writhes is counted for a set period (e.g., 15 or 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED50 (the dose that produces 50% of the maximal effect) can be determined using probit analysis.[1][4]
Clinical Trial for Postoperative Analgesia (Nefopam and Ketoprofen)
This protocol is designed to assess the efficacy of analgesic combinations in a clinical setting.
-
Patient Selection: Patients scheduled for moderately painful surgery are enrolled. Informed consent is obtained.
-
Randomization and Blinding: Patients are randomly assigned to receive nefopam, ketoprofen, or a combination of both in a double-blind manner.
-
Dosing: An up-and-down sequential allocation method is often used to determine the dose for each patient based on the response of the previous patient. This method efficiently hones in on the median effective dose (ED50).
-
Pain Assessment: Postoperative pain is assessed using a numeric rating scale (NRS) from 0 (no pain) to 10 (worst pain imaginable) at a specified time point after drug administration (e.g., 45 minutes).
-
Efficacy Endpoint: A successful analgesic response is defined as a reduction in the NRS score to a predetermined level (e.g., less than 3).
-
Data Analysis: The ED50 for each drug alone and in combination is calculated using methods such as the Dixon and Massey method or probit analysis. Isobolographic analysis is then used to determine the nature of the interaction (synergistic, additive, or antagonistic).[5]
Visualizing Mechanisms and Workflows
Mechanism of Action of this compound
The primary analgesic mechanism of this compound involves the inhibition of the reuptake of key monoamine neurotransmitters in the central nervous system.
Caption: Mechanism of action of this compound.
General Workflow for Preclinical Analgesic Combination Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of analgesic drug combinations in preclinical models.
Caption: Preclinical analgesic combination study workflow.
Conclusion
The evidence from both preclinical and clinical studies strongly supports the use of this compound as a valuable component of multimodal analgesic regimens. Its combination with paracetamol and NSAIDs like ketoprofen demonstrates synergistic or additive effects, leading to enhanced pain relief with reduced doses of the individual agents. Furthermore, its opioid-sparing properties are of significant clinical importance, offering a strategy to minimize opioid-related side effects. For researchers and drug development professionals, the continued exploration of this compound in combination with other analgesic classes holds considerable potential for optimizing pain management strategies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The effect of the addition of nefopam to intraoperative ketoprofen and acetaminophen on postoperative morphine requirements after laparoscopic cholecystectomy: a randomized controlled trial - Minerva Anestesiologica 2024 January-February;90(1-2):31-40 - Minerva Medica - Journals [minervamedica.it]
- 3. mdpi.com [mdpi.com]
- 4. Systematic evaluation of the nefopam-paracetamol combination in rodent models of antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Median effective dose (ED50) of nefopam and ketoprofen in postoperative patients: a study of interaction using sequential analysis and isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nefopam analgesia and its role in multimodal analgesia: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of the analgesic efficacy of nefopam hydrochloride after upper abdominal surgery: a study using patient controlled analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling (+)-Nefopam
For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of (+)-Nefopam, a potent pharmaceutical compound. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
This compound is classified as a non-opioid, non-narcotic painkiller.[1] However, safety data sheets (SDS) for Nefopam hydrochloride indicate that it is toxic if swallowed, in contact with skin, or if inhaled.[2][3] Therefore, stringent safety measures are imperative during its handling.
Operational Plan: A Step-by-Step Protocol
This plan details the necessary precautions before, during, and after handling this compound to minimize exposure risk.
1. Pre-Handling Preparations:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.[4][5]
-
Decontamination: Ensure that a solution for deactivating and cleaning spills is readily available.
-
Emergency Preparedness: An eyewash station and safety shower must be accessible.[3] All personnel must be familiar with their locations and operation.
-
Personal Protective Equipment (PPE) Check: Before entering the designated handling area, all required PPE must be inspected for integrity.
2. Handling Procedures:
-
Engineering Controls: A laboratory fume hood or other form of local exhaust ventilation is mandatory.[3][4] For procedures with a higher risk of aerosolization, consider using containment technologies like a glove bag or an isolator.[5][6]
-
Personal Protective Equipment (PPE): The following PPE is required:
-
Respiratory Protection: A suitable respirator is necessary.[3] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[7] For handling highly potent active pharmaceutical ingredients (APIs), a powered air-purifying respirator (PAPR) may be required.[5][6]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[3][7]
-
Hand Protection: Wear two pairs of chemical-impermeable gloves.[8] The outer gloves should be removed and disposed of in a sealed bag after the procedure.[8]
-
Body Protection: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[8] Impervious clothing is also recommended.[3]
-
-
Weighing: When weighing the compound, do so in a ventilated enclosure to minimize the risk of inhalation.
-
Solution Preparation: Prepare solutions within a fume hood. Avoid splashing.
-
General Practices: Do not eat, drink, or smoke in the handling area.[3][7] Wash hands thoroughly after handling.[7]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound.
-
PPE Removal: Remove PPE in a manner that avoids cross-contamination. The outer pair of gloves should be removed first, followed by the gown, and then the inner gloves. Place all disposable PPE in a sealed bag for disposal.
-
Hand Washing: Wash hands with soap and water immediately after removing all PPE.[8]
Quantitative Safety Data Summary
| Parameter | Value/Recommendation | Source(s) |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | [2][3] |
| Engineering Controls | Laboratory fume hood or other local exhaust ventilation. | [3][4] |
| Eye Protection | Tightly fitting safety goggles with side-shields. | [3][7] |
| Hand Protection | Double-gloving with chemical-impermeable gloves. | [8] |
| Respiratory Protection | Suitable respirator; full-face respirator if limits are exceeded. | [3][7] |
| Body Protection | Disposable, low-permeability gown; impervious clothing. | [3][8] |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Unused this compound:
-
The preferred method of disposal is through a registered drug take-back program.[9][10]
-
If a take-back program is not available, the compound should be mixed with an undesirable substance, such as cat litter or used coffee grounds, placed in a sealed container, and disposed of in the trash.[11][12] Do not crush tablets or capsules.[10]
-
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound, including gloves, gowns, and bench paper, must be placed in a sealed, labeled bag and disposed of as hazardous waste according to institutional and local regulations.
-
-
Empty Containers:
-
Rinse empty containers thoroughly with a suitable solvent in a fume hood. The rinsate should be collected and disposed of as hazardous chemical waste.
-
Scratch out or remove all identifying information from the container label before disposal.[11]
-
Workflow for Safe Handling of this compound
Caption: This diagram outlines the procedural flow for safely handling this compound.
References
- 1. Common questions about nefopam - NHS [nhs.uk]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. aiha.org [aiha.org]
- 7. echemi.com [echemi.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 10. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 11. dea.gov [dea.gov]
- 12. drugs.com [drugs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
